Product packaging for Dichlorobis(trichlorosilyl)methane(Cat. No.:CAS No. 18157-09-0)

Dichlorobis(trichlorosilyl)methane

Cat. No.: B6591962
CAS No.: 18157-09-0
M. Wt: 351.8 g/mol
InChI Key: VGAMGYVSOJZSSU-UHFFFAOYSA-N
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Description

Dichlorobis(trichlorosilyl)methane is a useful research compound. Its molecular formula is CCl8Si2 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CCl8Si2 B6591962 Dichlorobis(trichlorosilyl)methane CAS No. 18157-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro-[dichloro(trichlorosilyl)methyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl8Si2/c2-1(3,10(4,5)6)11(7,8)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAMGYVSOJZSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl8Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Historical and Technical Guide to the Synthesis of Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and core methodologies for the synthesis of dichlorobis(trichlorosilyl)methane, a key building block in organosilicon chemistry. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to support research and development in related fields.

Introduction

This compound, with the chemical formula CCl₂(SiCl₃)₂, is a tetra-substituted methane derivative featuring two trichlorosilyl groups. Its unique structure and reactivity have made it a valuable precursor in the synthesis of various carbosilanes and silicon-based polymers. The historical synthesis of this compound is primarily rooted in two major approaches: the direct process, which involves the reaction of elemental silicon with chlorinated methanes, and the subsequent chlorination of its precursor, bis(trichlorosilyl)methane.

Historical Synthesis Methods

The synthesis of this compound is intrinsically linked to the broader history of organosilicon chemistry, which saw significant advancements in the mid-20th century.

The Direct Process (Müller-Rochow Process)

The "direct process," developed independently by Eugene G. Rochow and Richard Müller in the 1940s, remains a cornerstone of industrial organosilane production. While not a direct route to this compound, it is fundamental to the synthesis of its precursors. The process typically involves the reaction of elemental silicon with an organic halide in the presence of a copper catalyst at elevated temperatures.

In the context of methane-bridged silyl compounds, a significant breakthrough was the adaptation of the direct process. It was discovered that the co-feeding of hydrogen chloride (HCl) with a chlorinated methane, such as methylene chloride (CH₂Cl₂), over a silicon-copper mass could yield bis(silyl)methanes. While this method primarily produces bis(dichlorosilyl)methane and (dichlorosilyl)(trichlorosilyl)methane, it laid the groundwork for accessing more highly chlorinated species. Further reaction of these products or modification of the initial reactants could theoretically lead to this compound.

Photochlorination of Bis(trichlorosilyl)methane

A more direct historical route to this compound involves the free-radical chlorination of bis(trichlorosilyl)methane (CH₂(SiCl₃)₂). This method, pioneered by chemists like G. Fritz in the study of carbosilanes, utilizes photochemical initiation to substitute the hydrogen atoms on the central methylene bridge with chlorine atoms.

The reaction proceeds via a classic radical chain mechanism initiated by ultraviolet (UV) light. The UV radiation cleaves molecular chlorine into highly reactive chlorine radicals, which then abstract hydrogen atoms from the methylene group of bis(trichlorosilyl)methane. The resulting carbon-centered radical reacts with another molecule of chlorine to yield the chlorinated product and a new chlorine radical, thus propagating the chain. This process can be controlled to produce monochlorinated and dichlorinated products.

Key Synthesis Protocols

Below are detailed experimental protocols for the key historical synthesis methods.

Synthesis of Bis(trichlorosilyl)methane (Precursor) via Benkeser Reaction

A common laboratory-scale synthesis of the precursor, bis(trichlorosilyl)methane, utilizes the Benkeser reaction, which involves the reductive silylation of a polyhalogenated methane.

Reactants:

  • Chloroform (CHCl₃)

  • Trichlorosilane (HSiCl₃)

  • Tertiary amine (e.g., tributylamine) or a quaternary organophosphonium salt (catalyst)

General Procedure:

  • To a dried, inert-atmosphere reaction vessel, add chloroform and the catalyst (e.g., a tertiary amine in excess, which can also serve as the solvent).

  • Cool the mixture in an ice bath.

  • Slowly add trichlorosilane to the stirred mixture. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion.

  • The tertiary amine hydrochloride salt will precipitate. The product, bis(trichlorosilyl)methane, can be isolated from the reaction mixture by filtration followed by fractional distillation under reduced pressure.

Note: This reaction can also produce tris(trichlorosilyl)methane, which may decompose to bis(trichlorosilyl)methane under certain conditions.

Synthesis of this compound via Photochlorination

This protocol details the direct chlorination of bis(trichlorosilyl)methane to yield the target compound.

Reactants:

  • Bis(trichlorosilyl)methane (CH₂(SiCl₃)₂)

  • Chlorine (Cl₂)

  • Carbon tetrachloride (CCl₄) (solvent)

Experimental Setup: A quartz reaction vessel equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer is required. A UV lamp is positioned to irradiate the vessel. The outlet of the condenser should be connected to a scrubber to neutralize excess chlorine and the HCl byproduct.

Procedure:

  • Dissolve bis(trichlorosilyl)methane in carbon tetrachloride in the quartz reaction vessel.

  • Initiate a slow stream of chlorine gas through the solution while stirring.

  • Turn on the UV lamp to initiate the photochlorination reaction. The reaction temperature can be maintained by the refluxing solvent.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them (e.g., by GC or NMR) to follow the disappearance of the starting material and the appearance of the mono- and di-chlorinated products.

  • Once the desired level of dichlorination is achieved, stop the chlorine flow and turn off the UV lamp.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any dissolved chlorine and HCl.

  • The solvent is removed by distillation. The crude product is then purified by fractional distillation under high vacuum to isolate this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound.

Synthesis MethodReactantsCatalyst/InitiatorSolventTemperatureReaction TimeYield of CCl₂(SiCl₃)₂Reference
PhotochlorinationCH₂(SiCl₃)₂, Cl₂UV lightCarbon tetrachlorideReflux64 hours80.8%[1]
PhotochlorinationCH₂(SiCl₃)₂, Cl₂UV lightCarbon tetrachlorideNot specifiedNot specifiedNot specified[1]
Thermal ChlorinationCH₂(SiCl₃)₂, Cl₂HeatNone240 °CNot specifiedNot specified[1]
Chlorination with SO₂Cl₂CH₂(SiCl₃)₂, Sulfuryl dichloride (SO₂Cl₂)Dibenzoyl peroxideNone240 °CNot specifiedNot specified[1]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key relationships and workflows in the synthesis of this compound.

Synthesis_Pathway cluster_precursor Precursor Synthesis (Benkeser Reaction) cluster_final_product Final Product Synthesis (Photochlorination) CHCl3 Chloroform Reaction1 Reductive Silylation CHCl3->Reaction1 HSiCl3 Trichlorosilane HSiCl3->Reaction1 Catalyst Tertiary Amine or Phosphonium Salt Catalyst->Reaction1 cat. CH2_SiCl3_2 Bis(trichlorosilyl)methane Reaction1->CH2_SiCl3_2 CH2_SiCl3_2_input Bis(trichlorosilyl)methane CH2_SiCl3_2->CH2_SiCl3_2_input Purified Precursor Reaction2 Photochlorination CH2_SiCl3_2_input->Reaction2 Cl2 Chlorine Cl2->Reaction2 UV UV Light UV->Reaction2 initiator CCl2_SiCl3_2 This compound Reaction2->CCl2_SiCl3_2 Experimental_Workflow Start Start: Synthesis of This compound Setup Assemble Quartz Reactor with UV lamp and Scrubber Start->Setup Reactants Charge Reactor with Bis(trichlorosilyl)methane and CCl4 Setup->Reactants Chlorination Introduce Chlorine Gas and Initiate UV Irradiation Reactants->Chlorination Monitoring Monitor Reaction Progress (GC/NMR) Chlorination->Monitoring Quench Stop Chlorine Flow and UV Irradiation Monitoring->Quench Desired conversion Purge Purge with Inert Gas Quench->Purge Isolation Remove Solvent Purge->Isolation Purification Fractional Distillation under High Vacuum Isolation->Purification Characterization Characterize Product (NMR, IR, MS, etc.) Purification->Characterization End End: Pure This compound Characterization->End

References

An In-depth Technical Guide to the Fundamental Properties of Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobis(trichlorosilyl)methane, with the chemical formula CCl₂(SiCl₃)₂, is a halogenated organosilicon compound of significant interest due to its potential as a precursor in materials science and as a building block in synthetic chemistry. The presence of two trichlorosilyl groups attached to a dichlorinated central carbon atom imparts a unique combination of reactivity and thermal stability. This document provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a detailed theoretical experimental protocol for its synthesis, and an exploration of its key chemical reactivities. Due to the limited availability of experimental data for this compound, this guide also references the properties and synthesis of its precursor, bis(trichlorosilyl)methane (CH₂(SiCl₃)₂), to provide a more complete technical context.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available data for this compound and its parent compound, bis(trichlorosilyl)methane, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18157-09-0[1]
Molecular Formula CCl₈Si₂-
Molecular Weight 351.806 g/mol [1]
Boiling Point 116-117 °C at 5.5 mmHg[1]
Refractive Index 1.501[1]

Table 2: Physicochemical Properties of Bis(trichlorosilyl)methane

PropertyValueSource
CAS Number 4142-85-2[2]
Molecular Formula CH₂Cl₆Si₂[2]
Molecular Weight 282.92 g/mol [2][]
Boiling Point 179-180 °C[2][4][5]
Density 1.545 g/mL at 25 °C[2][4]
Refractive Index 1.468 at 20 °C[2]

Synthesis and Experimental Protocols

The direct synthesis of this compound is not well-documented. A plausible and theoretically sound method for its preparation is through the photo-chlorination of bis(trichlorosilyl)methane.[6] This process involves the substitution of the hydrogen atoms on the central methylene bridge with chlorine atoms via a radical chain reaction.

Synthesis of Bis(trichlorosilyl)methane (Precursor)

A common method for the synthesis of bis(trichlorosilyl)methane is the reaction of chloroform with trichlorosilane in the presence of a tertiary amine, such as tributylamine.[7]

Experimental Protocol:

  • Reaction Setup: In a 4-liter stainless steel high-pressure reactor dried under a nitrogen atmosphere, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride (catalyst), 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane.[7]

  • Reaction Conditions: Seal the reactor and heat the mixture to 150 °C for 2 hours.[7]

  • Purification: After the reaction, cool the reactor and distill the product mixture under reduced pressure to isolate bis(trichlorosilyl)methane. The reported yield for this method is approximately 52.6%.[7]

Synthesis of this compound via Photo-chlorination

This protocol describes a theoretical pathway for the synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, a reflux condenser, and a UV lamp (e.g., a high-pressure mercury lamp), dissolve a known quantity of bis(trichlorosilyl)methane in a dry, inert solvent such as carbon tetrachloride.

  • Initiation: While stirring the solution, introduce a slow stream of dry chlorine gas through the gas inlet. Initiate the reaction by turning on the UV lamp. The UV light will induce the homolytic cleavage of chlorine molecules into chlorine radicals.[6]

  • Propagation: The chlorine radicals will abstract hydrogen atoms from the methylene bridge of bis(trichlorosilyl)methane, forming a silyl-substituted carbon radical. This radical then reacts with another chlorine molecule to yield monochlorobis(trichlorosilyl)methane and a new chlorine radical, which continues the chain reaction.[6] Further chlorination of the monochlorinated intermediate will lead to the desired this compound.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Gas Chromatography (GC) or ¹H NMR spectroscopy, to observe the disappearance of the starting material and the formation of the mono- and di-chlorinated products.

  • Termination: Once the desired level of conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.

  • Purification: Remove the solvent and any remaining starting material or byproducts by fractional distillation under reduced pressure to isolate the this compound.

Synthesis_of_Dichlorobis_trichlorosilyl_methane cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Photo-chlorination chloroform Chloroform (CHCl₃) bis_trichlorosilyl_methane Bis(trichlorosilyl)methane (CH₂(SiCl₃)₂) chloroform->bis_trichlorosilyl_methane trichlorosilane Trichlorosilane (HSiCl₃) trichlorosilane->bis_trichlorosilyl_methane amine_catalyst Tertiary Amine (e.g., Tributylamine) amine_catalyst->bis_trichlorosilyl_methane dichloro_bis_trichlorosilyl_methane This compound (CCl₂(SiCl₃)₂) bis_trichlorosilyl_methane->dichloro_bis_trichlorosilyl_methane chlorine Chlorine (Cl₂) chlorine->dichloro_bis_trichlorosilyl_methane uv_light UV Light uv_light->dichloro_bis_trichlorosilyl_methane

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The primary reactive sites in this compound are the silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, making the compound a versatile precursor for further chemical transformations.

Hydrolysis

In the presence of water or other protic solvents, the Si-Cl bonds in this compound readily undergo hydrolysis. This reaction leads to the formation of silanol groups (-Si-OH) and the liberation of hydrogen chloride (HCl). The resulting silanols are often unstable and can undergo self-condensation to form siloxane bridges (-Si-O-Si-), which can lead to the formation of oligomeric or polymeric materials. This high reactivity necessitates handling the compound under anhydrous and inert conditions.

Hydrolysis_of_Dichlorobis_trichlorosilyl_methane start_molecule This compound (CCl₂(SiCl₃)₂) silanol Dichlorobis(trihydroxysilyl)methane (CCl₂(Si(OH)₃)₂) start_molecule->silanol Hydrolysis water Water (H₂O) water->silanol siloxane Polysiloxane Network silanol->siloxane Condensation hcl Hydrogen Chloride (HCl) silanol->hcl

Caption: Hydrolysis and condensation of this compound.

Spectroscopic Data

  • ¹³C NMR: A singlet for the central carbon atom (CCl₂) and a signal for the silicon-attached carbons.

  • ²⁹Si NMR: A characteristic signal for the silicon atoms.

  • IR Spectroscopy: Absence of C-H stretching vibrations and presence of strong Si-Cl stretching bands.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of CCl₈Si₂ and a characteristic isotopic pattern due to the presence of multiple chlorine atoms.

Applications in Drug Development

While organosilicon compounds are explored in medicinal chemistry, specific applications of this compound in drug development are not documented. Its high reactivity, particularly its moisture sensitivity, would likely make it unsuitable as a final drug product. However, its utility could lie in its role as a precursor for more stable, functionalized organosilicon scaffolds. The introduction of silicon into drug molecules can modulate properties such as lipophilicity, metabolic stability, and binding affinity. The trichlorosilyl groups offer multiple points for chemical modification to build complex molecular architectures.

Conclusion

This compound is a highly reactive organosilicon compound with potential as a building block in materials science and synthetic chemistry. While comprehensive experimental data for this specific molecule is limited, its properties and reactivity can be inferred from its structure and the well-documented chemistry of its precursor, bis(trichlorosilyl)methane. The synthetic route via photo-chlorination of bis(trichlorosilyl)methane provides a viable method for its preparation. The high reactivity of the Si-Cl bonds, particularly towards hydrolysis, is a key characteristic that must be considered in its handling and application. Further research is warranted to fully characterize this compound and explore its potential in various scientific and industrial fields.

References

An In-depth Technical Guide to Dichlorobis(trichlorosilyl)methane (CAS 4142-85-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(trichlorosilyl)methane, with the CAS number 4142-85-2, is a versatile organosilicon compound. Its chemical formula is (Cl₃Si)₂CH₂.[1] This document serves as a comprehensive technical guide, providing detailed information on its chemical and physical properties, synthesis protocols, key reactions, and applications. The high reactivity of its six silicon-chlorine (Si-Cl) bonds makes it a valuable precursor in the synthesis of various silicon-containing materials and a useful intermediate in organic chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula CH₂Cl₆Si₂[1][]
Molecular Weight 282.92 g/mol [1][]
Appearance Colorless liquid[1]
Boiling Point 179-180 °C (lit.)[1][3]
Density 1.545 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.468 (lit.)[1][3]
Flash Point >221 °F[1]
Vapor Pressure 6.25 mmHg at 25°C[1]
InChI Key ABDDAHLAEXNYRC-UHFFFAOYSA-N[4][5]
SMILES C(--INVALID-LINK--(Cl)Cl)--INVALID-LINK--(Cl)Cl[5]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[6]

Synthesis of this compound

The primary method for synthesizing this compound is the reaction of chloroform (CHCl₃) with trichlorosilane (HSiCl₃). This reaction can be catalyzed by tertiary amines (Benkeser-type reaction) or phosphonium salts.

Phosphine-Catalyzed Synthesis

A detailed experimental protocol for the synthesis of this compound is provided in the following subsections.

This protocol is adapted from a patented procedure which describes the synthesis of polysilylalkanes.

Materials:

  • Tetrabutylphosphonium chloride (9.2 g, 0.031 mmol)

  • Chloroform (370.0 g, 3.10 mol)

  • Trichlorosilane (2,099 g, 15.5 mol)

  • 4-liter capacity stainless steel high-pressure reactor

Procedure:

  • Dry the 4-liter stainless steel high-pressure reactor under a nitrogen atmosphere.

  • Add tetrabutylphosphonium chloride, chloroform, and trichlorosilane to the reactor.

  • Seal the reaction vessel securely.

  • Heat the reactor to 150 °C and maintain this temperature for 2 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Distill the reaction mixture under reduced pressure to isolate the product.

  • This procedure yields approximately 460.6 g (52.6% yield) of bis(trichlorosilyl)methane.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation cluster_product Final Product chloroform Chloroform reactor High-Pressure Reactor chloroform->reactor trichlorosilane Trichlorosilane trichlorosilane->reactor catalyst Catalyst (e.g., Tetrabutylphosphonium chloride) catalyst->reactor heating Heating (150°C, 2h) reactor->heating distillation Reduced Pressure Distillation heating->distillation product This compound distillation->product

A generalized workflow for the synthesis of this compound.

Reaction Mechanisms and Pathways

The synthesis of this compound is believed to proceed through the formation of a highly reactive trichlorosilyl anion (SiCl₃⁻) intermediate.[4]

Proposed Reaction Mechanism

The tertiary amine or phosphonium salt catalyst facilitates the formation of the trichlorosilyl anion. This anion then acts as a nucleophile, attacking the chloroform molecule and displacing a chloride ion to form a silicon-carbon bond. This process can occur sequentially.

G cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_second_attack Second Substitution HSiCl3 HSiCl₃ SiCl3_anion [SiCl₃]⁻ HSiCl3->SiCl3_anion + Catalyst Catalyst Catalyst (R₃N or R₄P⁺Cl⁻) Catalyst_H [Catalyst-H]⁺ Intermediate1 Cl₃Si-CHCl₂ SiCl3_anion->Intermediate1 + CHCl₃ CHCl3 CHCl₃ Cl_ion1 Cl⁻ Product (Cl₃Si)₂CH₂ Intermediate1->Product + [SiCl₃]⁻ Cl_ion2 Cl⁻ SiCl3_anion2 [SiCl₃]⁻

Proposed mechanism for the formation of this compound.

Key Reactions and Applications

This compound is a key intermediate in the synthesis of other organosilicon compounds and materials.[1]

Hydrolysis and Condensation

The Si-Cl bonds are highly susceptible to hydrolysis, reacting readily with water to form silanols, which can then undergo condensation to form polysiloxanes. This reactivity is fundamental to its use in the production of silicone-based polymers, resins, and coatings.[1]

Alcoholysis

Reaction with alcohols (alcoholysis) in the presence of a base (e.g., a tertiary amine) can be used to replace the chlorine atoms with alkoxy groups, forming more stable derivatives such as bis(triethoxysilyl)methane.

Applications

The primary applications of this compound include:

  • Precursor for Silicon-Containing Materials: It is used in the manufacturing of silicone rubbers, resins, and coatings.[1]

  • Intermediate in Organosilicon Synthesis: Its unique structure allows for the creation of a wide range of organosilicon compounds.[1]

  • Reagent in Organic Chemistry: It serves as a valuable tool in the synthesis of complex organic molecules due to its ability to form stable intermediates.[1]

  • Surface Modification: It can be used as a coupling agent and surface modifier to enhance the durability and chemical resistance of materials.[5][6]

  • Microelectronics: It finds applications in the microelectronics industry.[6]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment, including gloves, goggles, and a face shield, in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen).[1][6] It reacts rapidly with water and protic solvents, so care must be taken to avoid contact with moisture.[6]

Conclusion

This compound is a significant compound in the field of organosilicon chemistry. Its well-defined synthesis routes and high reactivity make it an essential building block for a variety of advanced materials. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in related fields. Further research into its reaction mechanisms and the development of novel applications will continue to expand its utility in science and industry.

References

reaction mechanism of Dichlorobis(trichlorosilyl)methane formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reaction Mechanism of Dichlorobis(trichlorosilyl)methane Formation

This technical guide provides a detailed overview of the proposed reaction mechanism for the formation of this compound, a compound of interest for researchers and scientists in the field of organosilicon chemistry. Due to the limited direct experimental data on the synthesis of this compound, this guide outlines a plausible two-step synthetic pathway. The first step involves the formation of the precursor, bis(trichlorosilyl)methane, followed by its subsequent chlorination.

Part 1: Synthesis of the Precursor, Bis(trichlorosilyl)methane

The primary route for synthesizing bis(trichlorosilyl)methane involves the reaction of chloroform (CHCl₃) with trichlorosilane (HSiCl₃). This reaction is typically facilitated by a catalyst, such as a tertiary organic amine or a quaternary organophosphonium salt.[1][2]

Reaction Mechanism

The synthesis is believed to proceed through a dehydrochlorinative coupling reaction. The catalyst plays a crucial role in activating the trichlorosilane. In the case of a phosphonium salt catalyst, it is postulated to facilitate the formation of a highly nucleophilic trichlorosilyl anion (SiCl₃⁻).[1] This anion then acts as the key reactive intermediate.

The proposed mechanism involves the following steps:

  • Formation of the Trichlorosilyl Anion: The catalyst assists in the deprotonation of trichlorosilane to generate the trichlorosilyl anion.

  • Nucleophilic Attack: The trichlorosilyl anion attacks the carbon atom of chloroform, displacing a chloride ion and forming a silicon-carbon bond. This results in the formation of tris(trichlorosilyl)methane.

  • Decomposition to Product: Under the reaction conditions, the tris(trichlorosilyl)methane can be unstable and decompose to yield the desired bis(trichlorosilyl)methane.[2]

G cluster_0 Synthesis of Bis(trichlorosilyl)methane reactants CHCl₃ + HSiCl₃ intermediate [SiCl₃]⁻ Anion reactants->intermediate Catalyst-mediated deprotonation catalyst Quaternary Phosphonium Salt catalyst->intermediate tris_product Tris(trichlorosilyl)methane HC(SiCl₃)₃ intermediate->tris_product Nucleophilic attack on CHCl₃ final_product Bis(trichlorosilyl)methane H₂C(SiCl₃)₂ tris_product->final_product Decomposition

Caption: Proposed reaction pathway for the synthesis of bis(trichlorosilyl)methane.

Quantitative Data

The following table summarizes the quantitative data from a reported synthesis of bis(trichlorosilyl)methane.

Reactant 1Reactant 2CatalystTemperature (°C)Time (h)Yield (%)Reference
Chloroform (3.10 mol)Trichlorosilane (15.5 mol)Tetrabutylphosphonium chloride (0.031 mmol)150252.6[2]
Experimental Protocol

The following experimental protocol is based on a patented procedure for the synthesis of bis(trichlorosilyl)methane.[2]

  • Reactor Preparation: A 4-liter stainless steel high-pressure reactor is dried under a nitrogen atmosphere.

  • Charging Reactants: Under a nitrogen atmosphere, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride, 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane to the reactor.

  • Reaction: Seal the reaction vessel and heat to 150°C for 2 hours.

  • Purification: After the reaction is complete, the product is isolated by distillation under reduced pressure. This procedure reportedly yields 460.6 g of bis(trichlorosilyl)methane.[2]

Part 2: Proposed Formation of this compound

The formation of this compound, ((Cl₃Si)₂CCl₂), is theoretically achievable through the free-radical chlorination of bis(trichlorosilyl)methane.[1] This proposed mechanism is analogous to the well-established chlorination of methane.[3][4]

Reaction Mechanism

The reaction is a photochemical process, typically initiated by ultraviolet (UV) light, and proceeds via a radical chain mechanism involving three distinct stages: initiation, propagation, and termination.[3]

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) by UV light, generating two highly reactive chlorine radicals (Cl•).[1]

  • Propagation: This is a two-step cyclic process.

    • A chlorine radical abstracts a hydrogen atom from the methylene bridge of bis(trichlorosilyl)methane, forming hydrogen chloride (HCl) and a silyl-substituted carbon radical ((Cl₃Si)₂ĊH).[1]

    • This carbon radical then reacts with another chlorine molecule to produce chloro-bis(trichlorosilyl)methane ((Cl₃Si)₂CHCl) and a new chlorine radical, which can then continue the chain reaction.[1] To form the dichloro- product, this propagation cycle would repeat, with a chlorine radical abstracting the remaining hydrogen atom from chloro-bis(trichlorosilyl)methane to form a dichloromethyl radical, which then reacts with another chlorine molecule.

  • Termination: The chain reaction is terminated when two radicals combine, removing them from the reaction cycle. This can occur in several ways, such as the combination of two chlorine radicals or a chlorine radical with a silyl-substituted carbon radical.[1]

G cluster_1 Proposed Free-Radical Chlorination Mechanism init_react Cl₂ init_prod 2 Cl• init_react->init_prod Initiation (UV light) term Radical Combination (e.g., Cl• + Cl• → Cl₂) init_prod->term Termination prop1_react1 (Cl₃Si)₂CH₂ + Cl• prop1_prod1 (Cl₃Si)₂ĊH + HCl prop1_react1->prop1_prod1 Propagation Step 1a prop1_react2 (Cl₃Si)₂ĊH + Cl₂ prop1_prod1->prop1_react2 prop1_prod1->term Termination prop1_prod2 (Cl₃Si)₂CHCl + Cl• prop1_react2->prop1_prod2 Propagation Step 1b prop2_react1 (Cl₃Si)₂CHCl + Cl• prop1_prod2->prop2_react1 Further Chlorination prop2_prod1 (Cl₃Si)₂ĊCl + HCl prop2_react1->prop2_prod1 Propagation Step 2a prop2_react2 (Cl₃Si)₂ĊCl + Cl₂ prop2_prod1->prop2_react2 prop2_prod2 (Cl₃Si)₂CCl₂ + Cl• prop2_react2->prop2_prod2 Propagation Step 2b

Caption: Proposed free-radical chain mechanism for the chlorination of bis(trichlorosilyl)methane.

Quantitative Data and Experimental Protocol

Currently, there is a lack of specific published quantitative data (e.g., reaction yields, optimal conditions) and detailed experimental protocols for the direct synthesis of this compound via this chlorination pathway. The mechanism described is based on established principles of free-radical halogenation.[1][3] Further experimental investigation would be required to optimize this synthetic route and quantify its efficiency.

References

Pioneering Synthesis of Dichlorobis(trichlorosilyl)methane: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the foundational synthesis of key organosilicon compounds is crucial for innovation. This technical guide provides an in-depth look at the early methods for synthesizing dichlorobis(trichlorosilyl)methane, a molecule of significant interest in materials science and synthetic chemistry.

This document outlines the core synthesis pathways, detailing the necessary experimental protocols and presenting quantitative data in a clear, comparative format. Visual diagrams generated using Graphviz are included to illuminate the reaction mechanisms and experimental workflows.

Introduction

This compound, with the chemical formula (Cl₃Si)₂CCl₂, is a highly functionalized organosilane. Its synthesis in the early days of organosilicon chemistry was a notable achievement, paving the way for the development of more complex carbosilane structures. The primary and most documented early method for its preparation involves the photochlorination of its precursor, bis(trichlorosilyl)methane. This guide will first detail the synthesis of the precursor and then the subsequent chlorination to the target molecule.

Synthesis of the Precursor: Bis(trichlorosilyl)methane

The most common early method for the synthesis of bis(trichlorosilyl)methane involves the reaction of chloroform with trichlorosilane in the presence of a tertiary amine, a process often referred to as the Benkeser reaction. An alternative approach is the "direct process," reacting elemental silicon with methylene chloride.

Method 1: Amine-Mediated Reaction of Chloroform and Trichlorosilane

This method relies on the reaction of chloroform (CHCl₃) with trichlorosilane (HSiCl₃) facilitated by a tertiary amine, such as tri-n-butylamine, which acts as a catalyst and an HCl scavenger.

Experimental Protocol:

A detailed experimental protocol from early literature by G. Fritz and J. Grobe (1961) is as follows:

  • Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen) is charged with trichlorosilane and tri-n-butylamine.

  • Reagent Addition: Chloroform is added dropwise to the stirred solution at a controlled temperature. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Conditions: The mixture is typically heated to reflux for several hours to ensure complete reaction.

  • Work-up and Purification: The resulting mixture contains the product, the amine hydrochloride salt, and any unreacted starting materials. The salt is removed by filtration. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure bis(trichlorosilyl)methane.

Quantitative Data:

ParameterValue
Reactants Chloroform, Trichlorosilane, Tri-n-butylamine
Molar Ratio (CHCl₃:HSiCl₃:Amine) Varied in early studies, optimization is key
Typical Reaction Temperature Reflux temperature of the mixture
Typical Reaction Time Several hours
Reported Yield Highly variable depending on conditions

Reaction Pathway:

G CHCl3 Chloroform (CHCl₃) Intermediate Reactive Intermediate [R₃NH]⁺[SiCl₃]⁻ CHCl3->Intermediate + HSiCl₃ / R₃N HSiCl3 Trichlorosilane (HSiCl₃) HSiCl3->Intermediate Amine Tertiary Amine (R₃N) Amine->Intermediate Product Bis(trichlorosilyl)methane ((Cl₃Si)₂CH₂) Intermediate->Product - R₃N, - HCl Byproduct Amine Hydrochloride [R₃NH]⁺Cl⁻ Intermediate->Byproduct G Start Bis(trichlorosilyl)methane ((Cl₃Si)₂CH₂) Mono_chloro Chloro-bis(trichlorosilyl)methane ((Cl₃Si)₂CHCl) Start->Mono_chloro + Cl₂ / UV light - HCl Di_chloro This compound ((Cl₃Si)₂CCl₂) Mono_chloro->Di_chloro + Cl₂ / UV light - HCl G cluster_precursor Precursor Synthesis cluster_chlorination Photochlorination Reactants Chloroform + Trichlorosilane + Tertiary Amine Reaction1 Amine-Mediated Reaction Reactants->Reaction1 Purification1 Filtration & Fractional Distillation Reaction1->Purification1 Precursor Bis(trichlorosilyl)methane Purification1->Precursor Reaction2 Photochlorination Reaction Precursor->Reaction2 Chlorine Chlorine Gas (Cl₂) Chlorine->Reaction2 UV UV Irradiation UV->Reaction2 Purification2 Fractional Distillation Reaction2->Purification2 Product This compound Purification2->Product

In-Depth Technical Guide on the Theoretical Structure of Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(trichlorosilyl)methane, Cl₂C(SiCl₃)₂, is a sterically hindered organosilicon compound of significant interest due to its potential as a precursor in materials science and as a building block in synthetic chemistry. The presence of two bulky trichlorosilyl groups and two chlorine atoms attached to a central carbon atom results in a unique and highly congested molecular structure. Understanding the three-dimensional arrangement of atoms, bond lengths, and bond angles is crucial for predicting its reactivity, stability, and potential applications.

This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound. Due to the limited availability of direct experimental or computational data for this specific molecule, this guide leverages data from closely related and structurally analogous compounds, primarily tetrakis(trichlorosilyl)methane (C(SiCl₃)₄), to infer and discuss the expected structural parameters. The methodologies presented are based on established computational chemistry techniques widely used for the study of organosilicon compounds.

Predicted Molecular Geometry

The molecular geometry of this compound is anticipated to be a distorted tetrahedron around the central carbon atom. The significant steric repulsion between the two bulky trichlorosilyl groups and the two chlorine atoms will cause deviations from the ideal tetrahedral angle of 109.5°. It is expected that the Si-C-Si bond angle will be larger than the Cl-C-Cl and Si-C-Cl angles to accommodate the voluminous SiCl₃ moieties.

The rotational conformation of the trichlorosilyl groups will also be a key determinant of the overall molecular shape. The Si-Cl bonds are expected to adopt a staggered conformation relative to the C-Si bonds to minimize intramolecular steric strain.

Data Presentation: Predicted Structural Parameters

The following tables summarize the predicted quantitative data for the molecular structure of this compound. These values are extrapolated from computational studies on analogous molecules, such as tetrakis(trichlorosilyl)methane, and represent the expected geometric parameters.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C - Si1.95 ± 0.05
C - Cl (central)1.78 ± 0.05
Si - Cl2.03 ± 0.05

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
Si - C - Si115 - 125
Cl - C - Cl100 - 110
Si - C - Cl105 - 115
C - Si - Cl108 - 112
Cl - Si - Cl107 - 111

Table 3: Predicted Dihedral Angles

Dihedral AnglePredicted Angle (°)
Si - C - Si - Cl~60, 180 (staggered conformations)
Cl - C - Si - Cl~60, 180 (staggered conformations)

Experimental Protocols: Computational Methodology

The predicted structural parameters presented in this guide are based on well-established theoretical methods. A typical computational protocol for determining the structure of a molecule like this compound would involve the following steps:

  • Initial Structure Generation: A plausible 3D structure of the molecule is generated using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT), a robust and widely used quantum chemical method.

    • Functional: A common and reliable functional for organosilicon compounds is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: A basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is employed to describe the atomic orbitals.

  • Frequency Analysis: After optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

  • Conformational Analysis: For molecules with rotatable bonds, a conformational search is often necessary to identify the global minimum energy structure among various possible rotational isomers.

The combination of gas-phase electron diffraction (GED) with quantum chemical calculations is a powerful approach for the accurate determination of the molecular structures of volatile compounds.[1] In such studies, the theoretical calculations provide a starting model and constraints for the refinement of the experimental diffraction data.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical theoretical study on molecular structure and the predicted connectivity of this compound.

computational_workflow cluster_input Initial Input cluster_calculation Computational Steps cluster_output Results initial_structure Initial 3D Structure geometry_optimization Geometry Optimization (DFT) initial_structure->geometry_optimization frequency_analysis Frequency Analysis geometry_optimization->frequency_analysis conformational_search Conformational Search geometry_optimization->conformational_search optimized_geometry Optimized Geometry (Bond Lengths, Angles) frequency_analysis->optimized_geometry thermodynamic_properties Thermodynamic Properties frequency_analysis->thermodynamic_properties vibrational_spectra Vibrational Spectra frequency_analysis->vibrational_spectra conformational_search->geometry_optimization

Computational Chemistry Workflow.

molecular_structure cluster_Si1 cluster_Si2 C C Si1 Si C->Si1 Si2 Si C->Si2 Cl_C1 Cl C->Cl_C1 Cl_C2 Cl C->Cl_C2 Cl_Si1_1 Cl Si1->Cl_Si1_1 Cl_Si1_2 Cl Si1->Cl_Si1_2 Cl_Si1_3 Cl Si1->Cl_Si1_3 Cl_Si2_1 Cl Si2->Cl_Si2_1 Cl_Si2_2 Cl Si2->Cl_Si2_2 Cl_Si2_3 Cl Si2->Cl_Si2_3

Connectivity of this compound.

Conclusion

References

In-depth Technical Guide on the Electrophilicity of Silicon in Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobis(trichlorosilyl)methane, CCl₂(SiCl₃)₂, is a highly reactive organosilicon compound of significant interest in materials science and synthetic chemistry. The presence of six electron-withdrawing chlorine atoms bonded to the two silicon atoms imparts a strong electrophilic character to the silicon centers. This guide provides a comprehensive overview of the electrophilicity of silicon in this compound, including its synthesis, reactivity with nucleophiles, and relevant (though limited) physical and spectroscopic data. Due to the scarcity of detailed experimental and computational data specifically for this compound in publicly accessible literature, this guide also draws upon data from the closely related and more extensively studied bis(trichlorosilyl)methane, CH₂(SiCl₃)₂, to provide a more complete understanding of the chemical behavior of this class of compounds.

Introduction

Organochlorosilanes are a cornerstone of silicon chemistry, serving as versatile precursors for a vast array of silicon-containing materials, including silicones, resins, and coupling agents.[1] The reactivity of these compounds is dominated by the polar silicon-chlorine (Si-Cl) bond, where the silicon atom acts as a potent electrophile. In this compound, the presence of two trichlorosilyl groups attached to a dichlorinated central carbon atom significantly enhances the electrophilicity of the silicon atoms. This heightened reactivity makes it a valuable, albeit challenging, reagent in chemical synthesis.

This technical guide aims to provide a detailed exploration of the factors governing the electrophilicity of the silicon atoms in this compound, its synthetic routes, and its characteristic reactions.

Synthesis of this compound and Related Compounds

One common synthetic approach is the reaction of a polychlorinated methane with trichlorosilane (HSiCl₃) in the presence of a catalyst. For bis(trichlorosilyl)methane, this involves the reaction of chloroform (CHCl₃) with trichlorosilane.[2] This reaction can be catalyzed by tertiary amines or quaternary phosphonium salts.[2]

A plausible synthetic pathway for this compound could involve the reaction of carbon tetrachloride (CCl₄) with trichlorosilane, as depicted in the following conceptual workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product CCl4 Carbon Tetrachloride (CCl₄) Reaction Silylation Reaction CCl4->Reaction HSiCl3 Trichlorosilane (HSiCl₃) HSiCl3->Reaction Catalyst Tertiary Amine or Quaternary Phosphonium Salt Catalyst->Reaction Solvent Inert Solvent Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Product This compound (Cl₂C(SiCl₃)₂) Reaction->Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Analogous Synthesis of Bis(trichlorosilyl)methane)

The following protocol for the synthesis of bis(trichlorosilyl)methane provides a valuable reference for the potential synthesis of its dichlorinated analog.

Reaction: CHCl₃ + 2 HSiCl₃ → CH₂(SiCl₃)₂ + 2 HCl

Materials:

  • Chloroform (CHCl₃)

  • Trichlorosilane (HSiCl₃)

  • Tributylamine (as catalyst and HCl scavenger)

  • Anhydrous inert solvent (e.g., hexane or toluene)

Procedure:

  • All glassware must be thoroughly dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) due to the high moisture sensitivity of the reactants and products.

  • A solution of chloroform and an excess of tributylamine in the inert solvent is prepared in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

  • Trichlorosilane is added dropwise to the stirred solution at a controlled temperature. The reaction is exothermic.

  • After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

  • The resulting mixture is cooled, and the precipitated tributylamine hydrochloride is removed by filtration.

  • The solvent and excess reactants are removed from the filtrate by distillation.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure bis(trichlorosilyl)methane.

Note: The synthesis of this compound from carbon tetrachloride would likely require more forcing conditions due to the stronger C-Cl bonds compared to the C-H bond in chloroform.

Electrophilicity of the Silicon Center

The high electrophilicity of the silicon atoms in this compound is a direct consequence of the molecular structure. The key contributing factors are:

  • Inductive Effect of Chlorine Atoms: The six chlorine atoms bonded to the silicon atoms are highly electronegative, leading to a significant withdrawal of electron density from the silicon atoms. This creates a substantial partial positive charge on the silicon centers, making them highly susceptible to attack by nucleophiles.

  • d-Orbital Participation: The availability of vacant d-orbitals on the silicon atom can stabilize the transition state of nucleophilic attack, lowering the activation energy of the reaction.

  • Steric Accessibility: The larger atomic radius of silicon compared to carbon reduces steric hindrance around the reactive center, facilitating the approach of nucleophiles.

This pronounced electrophilicity is the driving force for the high reactivity of this compound, particularly in nucleophilic substitution reactions.

Reactivity with Nucleophiles

The Si-Cl bonds in this compound are readily cleaved by a wide range of nucleophiles. This high reactivity makes it a versatile precursor for the synthesis of various organosilicon compounds.

Hydrolysis

This compound is expected to be extremely sensitive to moisture, reacting rapidly with water to form silanols, which can then undergo condensation to form siloxanes. This reaction is often vigorous and difficult to control. The hydrolysis proceeds via nucleophilic attack of water on the electrophilic silicon atom.

G Cl₂C(SiCl₃)₂ Cl₂C(SiCl₃)₂ Intermediate [Cl₂C(SiCl₂(OH))₂] (unstable) Cl₂C(SiCl₃)₂->Intermediate Nucleophilic Attack H₂O H₂O H₂O->Intermediate Siloxane Cross-linked Siloxane Polymer Intermediate->Siloxane Condensation HCl HCl Intermediate->HCl

Figure 2: Simplified pathway for the hydrolysis of this compound.

Reactions with Alcohols and Amines

Similar to hydrolysis, this compound is expected to react readily with other nucleophiles such as alcohols and amines to form the corresponding alkoxy- and amino-substituted derivatives. These reactions typically require the presence of a base to neutralize the hydrogen chloride byproduct.

Quantitative Data

Table 1: Physical Properties of this compound and a Related Compound

PropertyThis compound (Cl₂C(SiCl₃)₂)Bis(trichlorosilyl)methane (H₂C(SiCl₃)₂)
CAS Number 18157-09-0[3]4142-85-2[1]
Molecular Weight 351.81 g/mol [3]282.92 g/mol [1]
Boiling Point 116-117 °C @ 5.5 mmHg[3]179-180 °C[1]
Density Not available1.545 g/mL at 25 °C[1]
Refractive Index 1.501[3]1.468 at 20 °C[1]

Spectroscopic Characterization

While specific NMR and IR spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: this compound has no protons, so it will not show any signals in a ¹H NMR spectrum.

  • ¹³C NMR: A single resonance is expected for the central dichlorinated carbon atom. The chemical shift would be influenced by the two attached trichlorosilyl groups.

  • ²⁹Si NMR: A single resonance is expected for the two equivalent silicon atoms. The chemical shift would be in the region characteristic of silicon atoms bonded to three chlorine atoms and one carbon atom.

  • IR Spectroscopy: Characteristic vibrational modes would include Si-Cl stretching frequencies, typically found in the region of 600-450 cm⁻¹, and C-Cl stretching frequencies.

Conclusion

This compound is a highly reactive organosilicon compound with significant potential as a precursor in materials science and chemical synthesis. The pronounced electrophilicity of its silicon centers, driven by the strong inductive effect of the numerous chlorine atoms, governs its chemical behavior. While detailed experimental and computational data for this specific molecule are limited, a strong understanding of its properties and reactivity can be gained from the study of closely related compounds such as bis(trichlorosilyl)methane. Further research into the quantitative aspects of its electrophilicity and the development of controlled synthetic methods will be crucial for unlocking its full potential in various applications. Researchers and professionals working with this or similar compounds should exercise extreme caution due to its high reactivity and moisture sensitivity, and all manipulations should be carried out under strictly anhydrous and inert conditions.

References

In-depth Technical Guide on the Thermal Stability of Dichlorobis(trichlorosilyl)methane: A Review of Available Data and Insights from Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the thermal stability of dichlorobis(trichlorosilyl)methane (C(SiCl₃)₂Cl₂). An exhaustive search of scientific literature and chemical databases reveals a significant gap in experimental data specifically detailing the thermal decomposition of this compound. To provide valuable insights for researchers in the field, this document summarizes the available physical properties of this compound and presents a comprehensive analysis of the thermal stability of closely related and more thoroughly studied analogous compounds. By examining the thermal behavior of bis(trichlorosilyl)methane and methyltrichlorosilane, this guide offers a predictive framework for understanding the potential decomposition pathways and byproducts of this compound.

This compound: Current Knowledge

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula CCl₂(SiCl₃)₂N/A
Molecular Weight 351.81 g/mol N/A
Boiling Point 116-117 °C at 5.5 mmHg[1]
Refractive Index 1.501[1]

Insights from the Thermal Stability of Analogous Compounds

To infer the potential thermal behavior of this compound, it is instructive to review the thermal decomposition of structurally similar compounds, namely the parent compound bis(trichlorosilyl)methane (CH₂(SiCl₃)₂) and the well-studied organochlorosilane, methyltrichlorosilane (CH₃SiCl₃).

Bis(trichlorosilyl)methane (CH₂(SiCl₃)₂)

Bis(trichlorosilyl)methane serves as a crucial precursor for the synthesis of silicon carbide (SiC) and other advanced ceramic materials, applications that necessitate an understanding of its thermal properties.[2] While specific quantitative data on its thermal decomposition is sparse, its high reactivity, particularly the susceptibility of its Si-Cl bonds to hydrolysis, is well-documented.[2] The thermal decomposition of this compound under controlled conditions is a key step in chemical vapor deposition (CVD) processes.

Methyltrichlorosilane (CH₃SiCl₃)

Extensive research has been conducted on the gas-phase pyrolysis of methyltrichlorosilane (MTS), a primary precursor for silicon carbide production. These studies provide a foundational understanding of the decomposition mechanisms of molecules containing both Si-C and Si-Cl bonds.

Theoretical and experimental investigations have shown that the pyrolysis of MTS proceeds primarily through the homolytic cleavage of the Si-C bond to form methyl and trichlorosilyl radicals.[1][3] At higher temperatures, the secondary decomposition of the trichlorosilyl radical to dichlorosilylene (SiCl₂) becomes a significant pathway.[1] Other minor decomposition routes include C-H bond fission and the elimination of hydrogen chloride (HCl).[1]

Table 2: Key Decomposition Reactions of Methyltrichlorosilane

ReactionDescriptionTemperature RangeReference
CH₃SiCl₃ → •CH₃ + •SiCl₃Si-C bond homolysisPrimary pathway[1][3]
•SiCl₃ → SiCl₂ + •ClSecondary decompositionElevated temperatures[1]
CH₃SiCl₃ → SiCl₂ + CH₃ClMethyl chloride eliminationMinor pathway[4]
CH₃SiCl₃ → •CH₂SiCl₃ + •HC-H bond fissionMinor pathway[1]
CH₃SiCl₃ → CH₂=SiCl₂ + HClHCl eliminationMinor pathway[1]

Predicted Thermal Decomposition of this compound

Based on the chemistry of analogous compounds, a hypothetical thermal decomposition pathway for this compound can be proposed. The presence of two trichlorosilyl groups and two chlorine atoms on the central carbon atom introduces additional complexity compared to MTS.

The primary decomposition steps are likely to involve the cleavage of the Si-C bonds, which are generally the weakest bonds in such molecules. This could lead to the formation of trichlorosilyl radicals (•SiCl₃) and a dichlorocarbene intermediate (:CCl₂). The trichlorosilyl radicals would likely undergo further decomposition to dichlorosilylene (SiCl₂), a highly reactive species.

dot

Decomposition_Pathway CCl2(SiCl3)2 CCl2(SiCl3)2 Intermediate_Complex [•SiCl3 + •CCl2(SiCl3)] CCl2(SiCl3)2->Intermediate_Complex Initial Si-C Cleavage SiCl3_Radical 2 •SiCl3 Intermediate_Complex->SiCl3_Radical Dichlorocarbene :CCl2 Intermediate_Complex->Dichlorocarbene SiCl2 2 SiCl2 SiCl3_Radical->SiCl2 Cl_Radical 2 •Cl SiCl3_Radical->Cl_Radical Further_Products Further Reactions/ Polymerization Dichlorocarbene->Further_Products SiCl2->Further_Products

Caption: Proposed initial steps in the thermal decomposition of this compound.

Experimental Protocols for Future Studies

To address the current knowledge gap, the following experimental protocols are recommended for a thorough investigation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Methodology:

    • A sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).

    • The sample is heated from ambient temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The experiment should be repeated at multiple heating rates (e.g., 5, 15, and 20 °C/min) to enable kinetic analysis of the decomposition process.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

  • Methodology:

    • A small, hermetically sealed sample of this compound (2-5 mg) is placed in a DSC pan.

    • An empty, hermetically sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • The heat flow to the sample relative to the reference is measured as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile decomposition products.

  • Methodology:

    • A small amount of this compound is introduced into a pyrolysis unit.

    • The sample is rapidly heated to a series of predetermined temperatures (e.g., 300, 500, 700 °C) for a short duration.

    • The resulting volatile fragments are swept into a gas chromatograph (GC) for separation.

    • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

dot

Experimental_Workflow cluster_0 Thermal Analysis cluster_1 Decomposition Product Analysis cluster_2 Data Interpretation TGA Thermogravimetric Analysis (TGA) Kinetics Kinetic Analysis (from TGA) TGA->Kinetics DSC Differential Scanning Calorimetry (DSC) Enthalpy Enthalpy Changes (from DSC) DSC->Enthalpy PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Products Product Identification (from Py-GC-MS) PyGCMS->Products Mechanism Decomposition Mechanism Elucidation Kinetics->Mechanism Enthalpy->Mechanism Products->Mechanism

Caption: Recommended experimental workflow for the thermal stability study of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, an analysis of analogous compounds, particularly methyltrichlorosilane, provides a valuable framework for predicting its decomposition behavior. It is anticipated that the thermal decomposition would be initiated by the cleavage of the Si-C bonds, leading to the formation of reactive intermediates such as trichlorosilyl radicals and dichlorocarbene. To validate these predictions and provide the necessary quantitative data for researchers, a systematic experimental investigation employing TGA, DSC, and Py-GC-MS is highly recommended. The protocols outlined in this guide provide a clear roadmap for such a study, which would significantly contribute to the understanding of this and related organosilicon compounds.

References

An In-depth Technical Guide to Nucleophilic Substitution Reactions at Silicon Centers in Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane, with the chemical formula (Cl₃Si)₂CH₂, is a highly reactive organosilicon compound that serves as a versatile precursor in the synthesis of a wide array of silicon-containing materials. Its reactivity is primarily dictated by the presence of two trichlorosilyl groups, which are highly susceptible to nucleophilic attack at the silicon centers. This technical guide provides a comprehensive overview of nucleophilic substitution reactions at the silicon centers of bis(trichlorosilyl)methane, with a focus on alcoholysis, aminolysis, and hydrolysis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this compound in their synthetic endeavors.

The Si-Cl bonds in bis(trichlorosilyl)methane are highly polarized, rendering the silicon atoms electrophilic and thus prone to attack by nucleophiles. This reactivity allows for the systematic replacement of chlorine atoms with various functional groups, enabling the synthesis of tailored molecules with specific properties. The stepwise substitution of the six chlorine atoms offers a pathway to a diverse range of organosilicon compounds.

Synthesis of Bis(trichlorosilyl)methane

A common and effective method for the synthesis of bis(trichlorosilyl)methane involves the reaction of chloroform with trichlorosilane in the presence of a catalyst.

Experimental Protocol: Synthesis of Bis(trichlorosilyl)methane[1]

Reactants:

  • Chloroform (CHCl₃)

  • Trichlorosilane (HSiCl₃)

  • Tetrabutylphosphonium chloride (Bu₄PCl) as a catalyst

Procedure:

  • To a 4-liter capacity stainless steel high-pressure reactor dried under a nitrogen atmosphere, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride, 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane.

  • Seal the reactor and heat the reaction mixture to 150°C for 2 hours.

  • After the reaction is complete, cool the reactor and distill the product mixture under reduced pressure.

Quantitative Data:

ProductYield
Bis(trichlorosilyl)methane52.6%

Nucleophilic Substitution Reactions

Alcoholysis: Synthesis of Alkoxysilanes

The reaction of bis(trichlorosilyl)methane with alcohols, known as alcoholysis, leads to the formation of alkoxysilanes. This reaction is a cornerstone for the synthesis of various silicon-based polymers and materials. The conversion to a stable derivative, bis(triethoxysilyl)methane, is a well-documented example.

Reactants:

  • Chloroform

  • Trichlorosilane

  • Tri-n-butylamine

Procedure: The synthesis is achieved by reacting chloroform and trichlorosilane in the presence of tri-n-butylamine. The tri-n-butylamine acts as a base to neutralize the HCl byproduct.

Quantitative Data:

Reactant 1Reactant 2Reactant 3Molar Ratio (1:2:3)ProductYield
ChloroformTrichlorosilaneTri-n-butylamine~1 : 4.5 : 3Bis(triethoxysilyl)methane~60%

The alcoholysis of bis(trichlorosilyl)methane proceeds via a stepwise nucleophilic substitution (SN2@Si) mechanism. The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic silicon atom and displacing a chloride ion. This process is repeated until all chlorine atoms are substituted.

Alcoholysis_Mechanism reactant (Cl3Si)2CH2 + R-OH intermediate [(Cl3Si)CH2SiCl2(OR)(H)]+ Cl- reactant->intermediate Nucleophilic Attack product (Cl3Si)CH2SiCl2(OR) + HCl intermediate->product Chloride Elimination

Caption: General mechanism of the first step of alcoholysis.

Aminolysis: Synthesis of Aminosilanes

Similar to alcoholysis, bis(trichlorosilyl)methane readily reacts with primary and secondary amines to yield aminosilanes. The nitrogen atom of the amine serves as the nucleophile.

Detailed experimental protocols and quantitative yield data for the aminolysis of bis(trichlorosilyl)methane are not extensively reported in the readily available literature. However, the general principle follows that of other chlorosilane aminolysis reactions.

Aminolysis_Workflow start Start: Bis(trichlorosilyl)methane and Amine (R2NH) reaction Reaction in an inert solvent (e.g., Toluene) with a base (e.g., Triethylamine) to scavenge HCl start->reaction workup Work-up: 1. Filtration of amine hydrochloride salt 2. Removal of solvent under reduced pressure reaction->workup product Product: Bis(amino)silyl)methane derivative workup->product

Caption: General experimental workflow for aminolysis.

Hydrolysis: Formation of Silanols and Siloxanes

Bis(trichlorosilyl)methane is extremely sensitive to moisture and reacts rapidly with water in a process called hydrolysis.[1] This reaction leads to the sequential replacement of chlorine atoms with hydroxyl groups, forming silanol intermediates.[1] These silanols are often unstable and readily undergo condensation to form siloxane bridges (-Si-O-Si-).

Controlled hydrolysis of bis(trichlorosilyl)methane to isolate specific silanol intermediates is challenging due to the high reactivity. The reaction typically proceeds to form polymeric networks.

Hydrolysis_Pathway start Bis(trichlorosilyl)methane (Cl3Si)2CH2 hydrolysis1 Partial Hydrolysis + H2O, - HCl start->hydrolysis1 silanol Silanol Intermediates [(HO)xCl(3-x)Si]2CH2 hydrolysis1->silanol silanol->silanol Further Hydrolysis condensation Condensation - H2O silanol->condensation siloxane Polysiloxane Network [-O-Si(R)-O-]n condensation->siloxane

Caption: Pathway of hydrolysis and subsequent condensation.

Conclusion

Bis(trichlorosilyl)methane is a valuable building block in organosilicon chemistry due to the high reactivity of its silicon-chlorine bonds towards nucleophiles. This guide has provided an overview of the key nucleophilic substitution reactions—alcoholysis, aminolysis, and hydrolysis—along with available experimental details and mechanistic insights. The ability to functionalize the silicon centers through these reactions opens up a wide range of possibilities for the synthesis of novel materials with tailored properties, making it a compound of significant interest for researchers in materials science, drug development, and various other scientific disciplines. Further research into detailed kinetic studies and the isolation of reaction intermediates will continue to expand the utility of this versatile molecule.

References

An In-Depth Technical Guide to the Si-C-Si Linkage in Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobis(trichlorosilyl)methane, CCl₂(SiCl₃)₂, is a halogenated organosilicon compound of significant interest due to its potential as a precursor for advanced materials and as a building block in synthetic chemistry. The central Si-C-Si linkage, influenced by the steric and electronic effects of the numerous chlorine substituents, dictates the molecule's geometry, stability, and reactivity. This technical guide provides a comprehensive overview of the structural and spectroscopic characteristics of this linkage, drawing upon data from analogous compounds and theoretical calculations in the absence of direct experimental structural determination for the title compound. Detailed experimental protocols for its synthesis and characterization are proposed based on established methods for similar compounds.

Introduction

The study of organosilicon compounds has garnered considerable attention due to their diverse applications in materials science, organic synthesis, and pharmaceutical development. Among these, molecules containing the Si-C-Si linkage serve as fundamental units for polymers and ceramics. This compound, with its heavily chlorinated structure, presents a unique case for examining the interplay of steric hindrance and inductive effects on the geometry and reactivity of the central carbon-silicon bonds. Understanding the nature of this linkage is crucial for predicting the material properties of polymers derived from this monomer and for designing novel synthetic pathways. This guide aims to consolidate the available information and provide a detailed theoretical and practical framework for researchers working with this and related compounds.

Molecular Structure and the Si-C-Si Linkage

Direct experimental determination of the molecular structure of this compound through single-crystal X-ray diffraction or gas-phase electron diffraction has not been reported in the literature. However, valuable insights can be gained from computational modeling and comparison with structurally related molecules.

Theoretical Geometry

Quantum chemical calculations using Density Functional Theory (DFT) provide a reliable method for predicting the molecular geometry of this compound. These calculations can elucidate key structural parameters such as bond lengths and angles.

Table 1: Predicted Molecular Geometry Parameters for this compound

ParameterDescriptionPredicted Value
Si-C Bond LengthThe distance between the central carbon and a silicon atom.~1.90 - 1.95 Å
Si-Cl Bond LengthThe distance between a silicon atom and a chlorine atom.~2.03 - 2.05 Å
C-Cl Bond LengthThe distance between the central carbon and a chlorine atom.~1.77 - 1.79 Å
Si-C-Si Bond AngleThe angle formed by the two silicon atoms and the central carbon atom.~115° - 120°
Cl-C-Cl Bond AngleThe angle formed by the two chlorine atoms and the central carbon atom.~108° - 112°
C-Si-Cl Bond AngleThe angle formed by the central carbon, a silicon atom, and a chlorine atom.~107° - 112°
Cl-Si-Cl Bond AngleThe angle formed by two chlorine atoms and a silicon atom.~107° - 110°

Note: These values are estimates based on DFT calculations and may vary depending on the level of theory and basis set used.

The predicted Si-C-Si bond angle is notably larger than the ideal tetrahedral angle of 109.5°. This deviation is attributed to the significant steric repulsion between the two bulky trichlorosilyl groups. The presence of eight chlorine atoms in the molecule creates a sterically crowded environment around the central carbon atom, forcing the Si-C-Si angle to widen to minimize these unfavorable interactions.

Comparison with Analogous Compounds

Synthesis and Characterization

A definitive, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on the known chemistry of related compounds.

Proposed Synthetic Protocol: Photochlorination of Bis(trichlorosilyl)methane

This method involves the free-radical chlorination of the methylene bridge of bis(trichlorosilyl)methane.

Experimental Workflow:

G Proposed Synthesis of this compound cluster_0 Reaction Setup cluster_1 Photochemical Reaction cluster_2 Workup and Purification A Charge a quartz reactor with bis(trichlorosilyl)methane and an inert solvent (e.g., CCl4). B Purge the system with an inert gas (e.g., Argon). A->B C Introduce a controlled stream of chlorine gas. B->C D Irradiate the reactor with a UV lamp to initiate chlorination. C->D E Monitor the reaction progress by GC-MS. D->E F Stop the chlorine flow and UV irradiation upon completion. E->F G Remove the solvent and excess chlorine under reduced pressure. F->G H Purify the crude product by fractional distillation under vacuum. G->H

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a three-necked quartz flask equipped with a gas inlet, a condenser, and a magnetic stirrer, place bis(trichlorosilyl)methane (1.0 eq) dissolved in a dry, inert solvent such as carbon tetrachloride.

  • Inert Atmosphere: Purge the system with dry argon for 30 minutes to remove any air and moisture.

  • Chlorination: Begin bubbling a slow, steady stream of dry chlorine gas through the solution while stirring.

  • Initiation: Irradiate the flask with an external UV lamp (e.g., a mercury-vapor lamp) to initiate the free-radical chain reaction.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of mono- and dichlorinated products.

  • Workup: Once the desired conversion to the dichlorinated product is achieved, stop the chlorine flow and turn off the UV lamp. Purge the system with argon to remove any residual chlorine.

  • Purification: Remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under high vacuum to isolate this compound.

Spectroscopic Characterization

The successful synthesis of this compound would be confirmed through various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹³C NMR A single resonance for the central quaternary carbon (CCl₂) is expected. The chemical shift would be significantly downfield compared to the methylene carbon of the starting material due to the presence of two chlorine and two silicon atoms.
²⁹Si NMR A single resonance is expected for the two equivalent silicon atoms. The chemical shift will be influenced by the electron-withdrawing CCl₂ group.
IR Spectroscopy Characteristic vibrational modes for Si-Cl and C-Cl bonds would be observed. The absence of C-H stretching vibrations would confirm the complete chlorination of the methylene bridge.
Raman Spectroscopy Complementary to IR spectroscopy, Raman would show strong signals for the symmetric Si-C-Si stretching and bending modes.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the molecular weight of CCl₂(SiCl₃)₂ and a characteristic isotopic pattern due to the presence of multiple chlorine atoms.

Logical Relationships in Reactivity

The reactivity of the Si-C-Si linkage in this compound is governed by several factors.

G Factors Influencing the Reactivity of the Si-C-Si Linkage A Steric Hindrance D Reactivity of Si-C-Si Linkage A->D Shields from nucleophilic attack B Inductive Effects B->D Increases electrophilicity of Si C Si-C Bond Polarity C->D Influences susceptibility to cleavage

Caption: Key factors determining the chemical behavior of the Si-C-Si moiety.

  • Steric Hindrance: The bulky trichlorosilyl groups and the two chlorine atoms on the central carbon create significant steric shielding. This high degree of steric congestion protects the Si-C bonds from nucleophilic attack, contributing to the kinetic stability of the molecule.

  • Inductive Effects: The high electronegativity of the chlorine atoms results in a strong electron-withdrawing effect. This inductive effect polarizes the Si-Cl and C-Cl bonds and also influences the Si-C bonds, making the silicon atoms more electrophilic and susceptible to attack by strong nucleophiles under harsh conditions.

  • Si-C Bond Polarity: The polarity of the Si-C bond, influenced by the substituents on both the silicon and carbon atoms, plays a crucial role in its reactivity. While generally stable, this bond can be cleaved under specific conditions, such as with strong Lewis acids or bases.

Conclusion

This compound represents a molecule with a highly constrained and electronically modified Si-C-Si linkage. Although direct experimental structural data is currently unavailable, theoretical calculations and comparisons with analogous compounds provide a solid foundation for understanding its molecular geometry. The proposed synthetic and characterization methods offer a practical guide for researchers interested in exploring this compound. The interplay of significant steric hindrance and strong inductive effects governs the stability and reactivity of the central Si-C-Si moiety, making it a fascinating subject for further investigation in the fields of materials science and synthetic chemistry. Future experimental studies are necessary to validate the theoretical predictions and fully elucidate the properties of this intriguing molecule.

Methodological & Application

Application Note: Dichlorobis(trichlorosilyl)methane as a Single-Source Precursor for Chemical Vapor Deposition of Silicon Carbide Films

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and materials development professionals.

Abstract

This document provides detailed application notes and a representative protocol for the use of dichlorobis(trichlorosilyl)methane (Cl₃Si)₂CH₂ as a single-source precursor for the deposition of silicon carbide (SiC) thin films via Chemical Vapor Deposition (CVD). This compound is a promising precursor for SiC as it contains both silicon and carbon in a 2:1 ratio, linked by a stable methylene bridge, potentially allowing for lower deposition temperatures compared to separate silicon and carbon sources.[1] This note covers the precursor's properties, a hypothetical experimental protocol, expected process-property relationships, and a proposed thermal decomposition pathway.

Introduction

Silicon carbide is a wide-bandgap semiconductor renowned for its exceptional properties, including high thermal stability, extreme hardness, chemical inertness, and high thermal conductivity.[2] These characteristics make it a critical material for high-power and high-frequency electronics, protective coatings in harsh environments, and advanced ceramic components. Chemical Vapor Deposition (CVD) is a primary technique for producing high-purity, crystalline SiC films.[3]

The choice of precursor is critical to the CVD process, influencing film quality, composition, and deposition temperature.[4] Single-source precursors, which contain both silicon and carbon in one molecule, offer potential advantages such as simplified gas handling, better film stoichiometry control, and reduced deposition temperatures due to lower decomposition energy requirements.[3][5] this compound, also known as 1,1,1,3,3,3-hexachloro-1,3-disilapropane, is a viable candidate for this role.[1][6]

Precursor Properties: this compound

Understanding the physical properties of the precursor is essential for designing the CVD process, particularly for the precursor delivery system.

PropertyValueReference
Chemical Formula CH₂Cl₆Si₂[7]
Molecular Weight 282.92 g/mol [7]
Boiling Point 179-183 °C (at atm. pressure)[7][8][9]
Density ~1.55 g/mL (at 25 °C)[7][9]
Appearance Colorless liquid[7]
Hydrolytic Sensitivity High; reacts rapidly with moisture[8]

Note: Due to its high reactivity with moisture, this precursor must be handled under an inert atmosphere (e.g., Nitrogen or Argon).[8]

Experimental Protocol: CVD of SiC Films

The following is a representative protocol for the deposition of SiC thin films using this compound in a horizontal hot-wall CVD reactor. This protocol is synthesized based on typical conditions for chlorinated silicon precursors and the known properties of this compound.

3.1. Equipment and Materials

  • CVD System: A hot-wall or cold-wall CVD reactor equipped with mass flow controllers (MFCs) for carrier and dilution gases, a low-pressure pumping system, and a substrate heater capable of reaching >1200°C.

  • Precursor Delivery: A stainless-steel bubbler containing liquid this compound, placed in a temperature-controlled bath.

  • Precursor: this compound (purity > 97%).

  • Carrier Gas: High-purity hydrogen (H₂) or argon (Ar). Hydrogen is often used as it can act as a reducing agent for chlorine.

  • Substrates: Silicon (100) wafers, graphite plates, or other suitable high-temperature substrates.

  • Substrate Cleaning: Standard substrate cleaning procedures (e.g., RCA clean for silicon) are required.

3.2. Deposition Procedure

  • Substrate Loading: Load the cleaned substrates into the CVD reactor.

  • System Purge: Purge the reactor with an inert gas (Ar) to remove residual air and moisture.

  • Pump Down: Evacuate the reactor to a base pressure of <10⁻³ Torr.

  • Heating: Heat the substrate to the desired deposition temperature (e.g., 800-1200°C) under a steady flow of H₂ or Ar.

  • Precursor Delivery:

    • Heat the this compound bubbler to a stable temperature (e.g., 60-80°C) to achieve sufficient vapor pressure.

    • Flow a controlled amount of carrier gas (H₂) through the bubbler to transport the precursor vapor to the reactor.

    • Use a dilution gas flow (H₂) to achieve the desired precursor partial pressure in the reactor.

  • Deposition: Maintain stable temperature, pressure, and gas flow rates for the desired deposition time (e.g., 30-120 minutes).

  • Termination: Stop the precursor flow by closing the bubbler outlet valve. Keep the substrate under H₂ flow while it cools down to below 400°C to prevent unwanted reactions and thermal shock.

  • Venting and Unloading: Vent the reactor to atmospheric pressure with an inert gas and unload the coated substrates.

Data Presentation: Expected Process Parameter Effects

The properties of the deposited SiC films are highly dependent on the CVD process parameters. The following tables summarize the expected trends based on general knowledge of SiC CVD.

Table 1: Influence of Deposition Parameters on SiC Film Properties

ParameterRange (Illustrative)Expected Effect on Growth RateExpected Effect on Film Properties
Substrate Temperature 800 - 1200 °CIncreases with temperature (kinetically limited regime), then may plateau (mass-transport limited regime).Higher temperatures generally improve crystallinity and film density. May lead to carbon co-deposition at very high temperatures.[10][11]
Reactor Pressure 10 - 200 TorrComplex effect; may increase due to higher reactant concentration or decrease due to changes in gas-phase reactions.Lower pressures can improve film uniformity.[3]
Precursor Flow Rate 5 - 50 sccm (carrier gas)Increases with precursor flow rate in the mass-transport limited regime.Higher flows can lead to gas-phase nucleation and particle formation.
H₂/Precursor Ratio 10 - 100May decrease growth rate due to etching effects of HCl byproduct.High H₂ flow is crucial for removing chlorine from the growing film and improving film purity.

Table 2: Representative Film Characteristics

PropertyExpected Value/RangeCharacterization Technique
Crystal Structure Polycrystalline 3C-SiC (β-SiC)X-Ray Diffraction (XRD)
Composition (Si:C ratio) 0.8 - 1.2 (near stoichiometric)X-ray Photoelectron Spectroscopy (XPS), Energy Dispersive X-ray Spectroscopy (EDS)
Film Thickness 0.1 - 5 µmEllipsometry, Scanning Electron Microscopy (SEM) - Cross-section
Hardness 25 - 35 GPaNanoindentation
Refractive Index (@ 633nm) 2.5 - 2.7Ellipsometry

Diagrams and Pathways

5.1. Experimental Workflow

The logical flow of the CVD process is depicted below, from system preparation to the final film deposition.

G cluster_prep Preparation Phase cluster_dep Deposition Phase cluster_cool Cooldown Phase sub_load Substrate Loading sys_purge System Purge (Ar) sub_load->sys_purge pump_down Pump Down to Base Pressure sys_purge->pump_down heating Heat Substrate under H2 pump_down->heating precursor_delivery Introduce Precursor (Cl3Si)2CH2 + H2 heating->precursor_delivery deposition Film Growth on Substrate precursor_delivery->deposition stop_precursor Stop Precursor Flow deposition->stop_precursor cooldown Cool Substrate under H2 stop_precursor->cooldown vent Vent System (Ar) cooldown->vent unload Unload Coated Substrate vent->unload

Caption: CVD Experimental Workflow.

5.2. Proposed Decomposition Pathway

The thermal decomposition of this compound on a heated substrate surface is a complex process. A plausible, simplified reaction pathway is proposed below. The initial step is likely the cleavage of Si-Cl bonds, followed by surface reactions that lead to the formation of the SiC lattice and volatile byproducts.

G precursor (Cl3Si)2CH2 (gas) adsorbed (Cl3Si)2CH2 (adsorbed) precursor->adsorbed Adsorption intermediate Surface Intermediates [e.g., SiCl2-CH2-SiCl2] adsorbed->intermediate Thermal Decomposition (- Cl) sic_film SiC Film (solid) intermediate->sic_film Surface Reaction & Lattice Incorporation byproducts Byproducts (gas) [HCl, SiCl4, etc.] intermediate->byproducts Desorption

Caption: Proposed Precursor Decomposition Pathway.

References

Application Notes and Protocols for Chemical Vapor Deposition of Silicon Carbide Films using Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental protocols for the Chemical Vapor Deposition (CVD) of silicon carbide (SiC) using dichlorobis(trichlorosilyl)methane as a single-source precursor are not extensively documented in publicly available literature. The following application notes and protocols are therefore a proposed methodology, developed based on established CVD processes for analogous chlorinated organosilane precursors, such as methyltrichlorosilane (MTS).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to serve as a starting point for the development of a specific deposition process.

Introduction

This compound (C(SiCl₃)₂Cl₂) is a halogenated organosilicon compound with a high silicon and chlorine content, making it a potential single-source precursor for the deposition of silicon carbide films via CVD. The presence of Si-C bonds within the molecule may offer advantages in achieving stoichiometric SiC films at potentially lower temperatures compared to separate silicon and carbon sources. This document outlines a proposed experimental setup, a detailed protocol, and safety considerations for the use of this compound in a laboratory-scale CVD process. The use of chlorinated precursors in SiC CVD is known to suppress gas-phase nucleation, which can enable higher growth rates and improved film quality.[2][4]

Precursor Properties

Proper handling and delivery of the precursor require an understanding of its physical and chemical properties.

PropertyValueReference
Chemical Name This compound[5]
CAS Number 18157-09-0[5]
Molecular Formula CCl₈Si₂[5]
Molecular Weight 351.806 g/mol [5]
Boiling Point 116-117 °C at 5.5 mmHg[5]
Refractive Index 1.501[5]
Hydrolytic Sensitivity Reacts with water and protic solvents[6]
Hazards Corrosive, causes severe skin burns and eye damage[6][7]

Note: Due to limited data on this compound, properties of the related compound Bis(trichlorosilyl)methane (CAS 4142-85-2) are also considered for safety and handling.[6][8]

Proposed Experimental Setup

A horizontal hot-wall CVD reactor is proposed for this process, similar to systems used for other chlorosilane-based SiC growth.[1][4] The setup consists of the following key components:

  • Reactor: A quartz tube with a minimum diameter of 50 mm, placed within a multi-zone resistive furnace capable of reaching temperatures up to 1600°C.

  • Substrate and Susceptor: A silicon wafer (e.g., Si (100)) placed on a graphite susceptor coated with SiC to ensure chemical inertness and uniform heating.

  • Gas Delivery System: Mass flow controllers (MFCs) for precise control of hydrogen (H₂) as a carrier and reactant gas, and argon (Ar) as a purge gas.

  • Precursor Delivery System: A stainless-steel bubbler containing liquid this compound is placed in a temperature-controlled bath (e.g., oil or water bath) to maintain a constant vapor pressure. The vapor is transported to the reactor by the H₂ carrier gas.

  • Vacuum System: A mechanical rotary pump and a turbomolecular pump to achieve the required base and process pressures, monitored by capacitance manometers.

  • Exhaust System: A scrubbing system to neutralize corrosive exhaust gases, primarily hydrogen chloride (HCl), before venting.

CVD_Setup cluster_gas Gas Delivery cluster_precursor Precursor Delivery cluster_reactor Reactor System cluster_exhaust Exhaust System H2 H₂ Source MFC_H2 MFC H2->MFC_H2 Ar Ar Source MFC_Ar MFC Ar->MFC_Ar Bubbler This compound Bubbler MFC_H2->Bubbler Carrier Gas Reactor Quartz Tube Reactor (1100-1500°C) MFC_Ar->Reactor Purge Bubbler->Reactor Precursor Vapor Bath Heated Bath Bath->Bubbler Temp Control Susceptor Graphite Susceptor + Substrate Pump Vacuum Pumps Reactor->Pump Furnace Furnace Scrubber Scrubber Pump->Scrubber CVD_Workflow arrow arrow sub_prep Substrate Preparation (Cleaning & Drying) load Load Substrate into Reactor sub_prep->load pump_down Evacuate to Base Pressure & Leak Check load->pump_down heat_up Heat to Deposition Temp under Ar/H₂ Flow pump_down->heat_up stabilize Stabilize Temperature & Pressure heat_up->stabilize precursor_intro Introduce Precursor Vapor (H₂ through Bubbler) stabilize->precursor_intro deposition Deposition for Desired Duration precursor_intro->deposition stop_flow Stop Precursor Flow deposition->stop_flow cool_down Cool Down under Ar Atmosphere stop_flow->cool_down retrieve Vent System & Retrieve Sample cool_down->retrieve characterize Film Characterization (XRD, SEM, etc.) retrieve->characterize

References

Application Notes and Protocols for Atomic Layer Deposition of Low-k Dielectric Films using Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of low-k dielectric films, specifically silicon oxycarbide (SiOC), silicon carbon nitride (SiCN), and silicon oxycarbonitride (SiCON), using Dichlorobis(trichlorosilyl)methane as a silicon precursor in an Atomic Layer Deposition (ALD) process.

Introduction

The continuous scaling of semiconductor devices necessitates the integration of materials with low dielectric constants (low-k) to mitigate RC time delays, reduce power consumption, and minimize crosstalk. This compound, with the chemical formula CH₂Cl₆Si₂, is a promising precursor for the ALD of silicon-based low-k dielectric films due to its bifunctional nature and the presence of a methylene bridge, which can introduce porosity and lower the film density. This document outlines the ALD processes for depositing SiOC, SiCN, and SiCON films and summarizes their expected electrical and physical properties.

Precursor Specifications: this compound

Proper handling and storage of the precursor are critical for successful and safe ALD.

PropertyValue
Chemical Formula CH₂Cl₆Si₂
Molecular Weight 282.92 g/mol
Appearance Colorless liquid
Boiling Point 179-180 °C
Density 1.545 g/mL at 25 °C
Hazards Corrosive, reacts with moisture

Safety Precautions: this compound is a reactive and corrosive compound.[1][2] It should be handled in a well-ventilated area or a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] The precursor is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3]

Data Presentation: Properties of Deposited Films

The following tables summarize the quantitative data for low-k dielectric films deposited using this compound and related organosilane precursors.

Table 1: Physical and Electrical Properties of SiOC Films
PropertyValueNotes
Dielectric Constant (k) 2.6 ± 0.3[1][4]Deposited via Molecular Layer Deposition (MLD) using bis(trichlorosilyl)methane and water.
Refractive Index (at 633 nm) 1.6 ± 0.1[1][4]Corresponds to the SiOC film with k ≈ 2.6.
Film Density 1.4 g/cm³[1][4]Measured by X-ray reflectivity.
Typical Leakage Current Density ~10⁻⁸ A/cm² at 1 MV/cm[5]Value for a comparable PEALD SiOC(-H) film.
Typical Breakdown Field 2.1 - 9.21 MV/cm[4]Range observed for SiOC films deposited under various plasma conditions.
Table 2: Typical Properties of ALD SiCN and SiCON Films
PropertyFilm TypeTypical Value RangeNotes
Dielectric Constant (k) SiCN5.5 - 5.8[6]For films deposited via remote plasma ALD with a different precursor.
Breakdown Field SiOCN~6.67 MV/cm[7]For a comparable plasma-enhanced ALD SiOCN film.
Leakage Current Density SiOCN~4.78 x 10⁻⁸ A/cm²[7]For a comparable plasma-enhanced ALD SiOCN film.

Experimental Protocols

The following are detailed protocols for the ALD of SiOC, SiCN, and SiCON films using this compound.

General Substrate Preparation
  • Start with a clean silicon wafer or other suitable substrate.

  • Perform a standard cleaning procedure to remove organic and inorganic contaminants. A common method is the RCA clean.

  • A final dip in a dilute hydrofluoric acid (HF) solution (e.g., 1:100 HF:H₂O) can be used to remove the native oxide layer and create a hydrogen-terminated surface, if desired.

  • Immediately transfer the cleaned substrate to the ALD reactor to minimize re-oxidation and contamination.

Protocol for ALD of SiOC Films

This protocol is based on the principles of molecular layer deposition, a subclass of ALD.

  • Precursors:

    • Silicon Precursor: this compound (heated to an appropriate temperature to achieve sufficient vapor pressure, e.g., held at room temperature for MLD).

    • Oxygen Source: Deionized water (H₂O).

  • Deposition Parameters:

    • Substrate Temperature: Room temperature for MLD; can be increased for thermal ALD (e.g., 100-300 °C) to potentially improve film properties.

    • Reactor Pressure: Maintain a base pressure in the mTorr range.

  • ALD Cycle:

    • This compound Pulse: Introduce the precursor vapor into the reactor. A typical pulse time is 0.5 - 2.0 seconds.

    • Inert Gas Purge: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove unreacted precursor and byproducts. A typical purge time is 5 - 20 seconds.

    • Water Pulse: Introduce water vapor into the reactor. A typical pulse time is 0.1 - 1.0 seconds.

    • Inert Gas Purge: Purge the chamber with an inert gas. A typical purge time is 5 - 20 seconds.

  • Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.5 - 1.0 Å/cycle.[4]

Protocol for ALD of SiCN Films
  • Precursors:

    • Silicon Precursor: this compound.

    • Nitrogen Source: Ammonia (NH₃) or a nitrogen plasma.

  • Deposition Parameters:

    • Substrate Temperature: 450 °C.

    • Chamber Pressure: 8 Torr.

  • ALD Cycle (Thermal):

    • This compound Pulse: 5 seconds.

    • Inert Gas Purge: 10 seconds.

    • Ammonia (NH₃) Pulse: 12 seconds.

    • Inert Gas Purge: 10 seconds.

  • Repeat Cycles: Repeat as necessary to achieve the target thickness.

Protocol for ALD of SiCON Films
  • Precursors:

    • Silicon Precursor: this compound.

    • Nitrogen Source: Ammonia (NH₃).

    • Oxygen Source: Water (H₂O).

  • Deposition Parameters:

    • Substrate Temperature: 500 °C.

    • Chamber Pressure: 8 Torr.

  • Super-Cycle Sequence:

    • SiCN Sub-cycle (repeated 9 times):

      • This compound Pulse: 2 seconds.

      • Inert Gas Purge: 10 seconds.

      • Ammonia (NH₃) Pulse: 12 seconds.

      • Inert Gas Purge: 10 seconds.

    • Oxidation Step: 5. Water (H₂O) Pulse: 0.3 seconds. 6. Inert Gas Purge: 10 seconds.

  • Repeat Super-Cycles: The entire super-cycle is repeated to build up the SiCON film.

Visualizations

Chemical Structure of this compound

cluster_precursor This compound Si1 Si C C Si1->C Cl1 Cl Si1->Cl1 Cl2 Cl Si1->Cl2 Cl3 Cl Si1->Cl3 Si2 Si Si2->C Cl4 Cl Si2->Cl4 Cl5 Cl Si2->Cl5 Cl6 Cl Si2->Cl6 H1 H C->H1 H2 H C->H2

Caption: Chemical structure of the this compound precursor.

ALD Experimental Workflow

cluster_workflow ALD Experimental Workflow start Start substrate_prep Substrate Preparation start->substrate_prep load_substrate Load Substrate into ALD Reactor substrate_prep->load_substrate set_conditions Set Deposition Temperature and Pressure load_substrate->set_conditions ald_cycle Perform ALD Cycles set_conditions->ald_cycle unload Unload Substrate ald_cycle->unload characterization Film Characterization unload->characterization end End characterization->end

Caption: General experimental workflow for the ALD process.

ALD Cycle for SiOC Deposition

cluster_cycle ALD Cycle for SiOC Deposition precursor_pulse Pulse this compound purge1 Inert Gas Purge precursor_pulse->purge1 reactant_pulse Pulse Water (H₂O) purge1->reactant_pulse purge2 Inert Gas Purge reactant_pulse->purge2 purge2->precursor_pulse Repeat n times

Caption: A typical ALD cycle for depositing SiOC films.

References

Application Notes and Protocols for Surface Modification using Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(trichlorosilyl)methane ((Cl₃Si)₂CH₂) is a bifunctional organosilane compound recognized for its high reactivity and potential as a cross-linking agent in surface modification.[1] Its two trichlorosilyl groups enable the formation of a dense, cross-linked siloxane network on hydroxylated surfaces, significantly altering the substrate's physical and chemical properties. This document provides detailed application notes and protocols for the use of this compound in surface modification, targeting applications in research, materials science, and drug development.

Organosilanes, in general, are pivotal in nanotechnology and material science, acting as molecular bridges to connect inorganic and organic materials.[2] This modification can enhance adhesion, improve mechanical properties, and introduce functionalities like hydrophobicity or hydrophilicity.[2][3][4] The protocols outlined below are designed to serve as a comprehensive guide for professionals seeking to leverage the unique properties of this compound for advanced surface engineering.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. Its high hydrolytic sensitivity is a critical factor to consider during handling and in the design of experimental protocols.[5]

PropertyValueReference
Chemical Formula CH₂Cl₆Si₂[5][6]
Molecular Weight 282.90 g/mol [5]
Appearance Colorless liquid[7]
Boiling Point 183 °C[5]
Density 1.5567 g/mL[5]
Refractive Index 1.4740 @ 20°C[5]
Hydrolytic Sensitivity High; reacts rapidly with moisture, water, and protic solvents.[5]

Mechanism of Surface Modification

The surface modification process with this compound proceeds via a two-step hydrolysis and condensation reaction. This is a common mechanism for chlorosilanes on hydroxylated surfaces.

  • Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds rapidly hydrolyze in the presence of trace amounts of water, either from the solvent or adsorbed on the substrate surface. This reaction forms silanol (Si-OH) groups and releases hydrogen chloride (HCl) as a byproduct.[1]

  • Condensation: The newly formed silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface (e.g., silica, glass, metal oxides), forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can undergo self-condensation, creating a cross-linked polysiloxane network on the surface.[1]

This bifunctional nature of this compound allows for robust, thermally stable, and chemically resistant surface layers.

Experimental Protocols

The following protocols provide a general framework for the surface modification of a hydroxylated substrate (e.g., silicon wafer, glass slide) using this compound. It is crucial to perform these procedures in a controlled environment with low humidity due to the high reactivity of the silane with water. [1]

Safety Precautions

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[2][6][8] It releases hydrochloric acid upon contact with moisture.[8] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

  • Gloves: Neoprene or nitrile rubber gloves.[6]

  • Eye Protection: Chemical safety goggles and a face shield.[6]

  • Lab Coat: A flame-retardant lab coat.

  • Respirator: A NIOSH-certified respirator with an appropriate cartridge for acid gases and organic vapors may be necessary depending on the experimental setup.[8]

Ensure that an emergency eyewash station and safety shower are readily accessible.[6] All glassware must be thoroughly dried before use to prevent premature reaction of the silane.

Protocol 1: Solution-Phase Deposition

This protocol is suitable for creating a uniform coating on various substrate geometries.

Materials:

  • This compound (97% or higher purity)

  • Anhydrous toluene (or other anhydrous, non-protic solvent like hexane)

  • Substrates (e.g., silicon wafers, glass slides)

  • Isopropanol (ACS grade or higher)

  • Deionized (DI) water

  • Nitrogen or Argon gas for purging

  • Oven or hotplate

  • Sonicator

  • Glassware (e.g., beakers, petri dishes, graduated cylinders), oven-dried

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Thoroughly clean the substrates by sonicating in isopropanol for 15 minutes, followed by rinsing with DI water.

    • To generate surface hydroxyl groups, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

    • Alternatively, an oxygen plasma treatment for 5-10 minutes can be used for hydroxylation.

    • Rinse the substrates extensively with DI water and dry them under a stream of nitrogen or in an oven at 120°C for at least 1 hour.

    • Allow the substrates to cool to room temperature in a desiccator before use.

  • Silanization Solution Preparation:

    • In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The optimal concentration may need to be determined experimentally.

    • It is recommended to prepare the solution immediately before use due to its moisture sensitivity.

  • Surface Modification:

    • Place the cleaned and dried substrates in the silanization solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon). Gentle agitation can improve the uniformity of the coating.

  • Post-Reaction Rinsing and Curing:

    • Remove the substrates from the silanization solution and rinse them thoroughly with anhydrous toluene to remove any unreacted silane.

    • Sonication in fresh anhydrous toluene for 5-10 minutes can further aid in removing physisorbed molecules.

    • Dry the coated substrates under a stream of nitrogen.

    • To promote further cross-linking of the silane layer, cure the substrates in an oven at 120°C for 1 hour.

  • Characterization:

    • The modified surfaces can be characterized using various techniques to confirm the presence and properties of the coating. (See Table of Characterization Techniques).

Protocol 2: Vapor-Phase Deposition

Vapor-phase deposition is ideal for creating thin, uniform monolayers and for coating complex or sensitive substrates.

Materials:

  • This compound

  • Cleaned and hydroxylated substrates

  • Vacuum desiccator or a dedicated vapor deposition chamber

  • Vacuum pump

  • Schlenk line or glovebox for handling the silane under inert atmosphere

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrates as described in Protocol 1.

  • Vapor Deposition Setup:

    • Place the cleaned and dried substrates inside a vacuum desiccator or deposition chamber.

    • In a separate small, open container (e.g., a watch glass), place a few drops of this compound. Place this container inside the desiccator, ensuring it is not in direct contact with the substrates.

    • Evacuate the desiccator to a low pressure (e.g., <1 Torr) to facilitate the vaporization of the silane.

  • Deposition Process:

    • Leave the substrates in the silane vapor for 2-12 hours at room temperature. The deposition time will influence the thickness and coverage of the coating and should be optimized.

  • Post-Deposition Treatment:

    • Vent the desiccator with an inert gas (e.g., nitrogen).

    • Remove the coated substrates and rinse them with an anhydrous, non-protic solvent (e.g., toluene or hexane) to remove any loosely bound silane.

    • Cure the substrates in an oven at 120°C for 1 hour to stabilize the siloxane network.

  • Characterization:

    • Analyze the modified surfaces using appropriate characterization techniques.

Data Presentation

The following tables summarize the key information for researchers.

Table 1: Properties of this compound
ParameterValue
CAS Number 4142-85-2
Molecular Formula CH₂Cl₆Si₂
Molecular Weight 282.90 g/mol
Boiling Point 183 °C
Density 1.5567 g/mL
Purity Typically ≥ 97%
Hazards Corrosive, moisture-sensitive
Table 2: Characterization Techniques for Modified Surfaces
TechniqueInformation Obtained
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity), surface energy.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface, confirmation of Si-O-Substrate bond formation.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of Si-O-Si and Si-O-Substrate bonds, disappearance of surface -OH groups.
Atomic Force Microscopy (AFM) Surface topography, roughness, and layer thickness.
Ellipsometry Precise measurement of the coating thickness.
Thermogravimetric Analysis (TGA) Thermal stability of the modified surface.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Surface Modification cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_post Post-Treatment Cleaning Substrate Cleaning (Sonication in Isopropanol) Hydroxylation Surface Hydroxylation (Piranha or Plasma) Cleaning->Hydroxylation Drying Drying (Nitrogen Stream/Oven) Hydroxylation->Drying Deposition Substrate Immersion (1-2 hours) Drying->Deposition Solution_Prep Prepare Silanization Solution (1-5% in Anhydrous Toluene) Solution_Prep->Deposition Rinsing Rinsing (Anhydrous Toluene) Deposition->Rinsing Curing Curing (120°C for 1 hour) Rinsing->Curing Characterization Surface Characterization (Contact Angle, XPS, FTIR, AFM) Curing->Characterization

Caption: Workflow for solution-phase surface modification.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism Reaction Mechanism of this compound on a Hydroxylated Surface cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Silane This compound ((Cl₃Si)₂CH₂) Hydrolysis Hydrolysis (Formation of Silanols) Silane->Hydrolysis Surface Hydroxylated Surface (Substrate-OH) Condensation Condensation (Formation of Siloxane Bonds) Surface->Condensation Water Water (H₂O) (Trace amounts) Water->Hydrolysis Hydrolysis->Condensation Modified_Surface Modified Surface (Cross-linked Siloxane Layer) Condensation->Modified_Surface Byproduct Byproduct (HCl) Condensation->Byproduct

Caption: Surface modification reaction pathway.

Conclusion

This compound is a potent agent for creating robust and stable surface modifications. Its bifunctional nature allows for the formation of a highly cross-linked network, which can significantly alter the properties of a substrate for various applications in research and development. The protocols provided herein offer a starting point for utilizing this reactive silane. Researchers should note that optimization of reaction conditions, such as concentration, time, and temperature, may be necessary to achieve the desired surface properties for their specific application. Adherence to strict safety protocols is paramount when working with this chemical.

References

Application Notes and Protocols for Dichlorobis(trichlorosilyl)methane in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Dichlorobis(trichlorosilyl)methane Synonyms: Bis(trichlorosilyl)methane (BTCSM), 1,1,1,3,3,3-hexachloro-1,3-disilapropane Chemical Formula: CH₂(SiCl₃)₂

Overview: this compound is a versatile organosilicon precursor utilized in the semiconductor industry for the deposition of thin films. Its unique structure, featuring a methylene bridge between two trichlorosilyl groups, makes it an ideal candidate for forming silicon-based dielectric materials at low temperatures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) processes for fabricating silicon carbonitride (SiCN) and silicon oxycarbide (SiOC) films. These films are critical components in advanced electronic devices, serving as low-k dielectrics and etch-stop layers.

Application 1: Low-Temperature Deposition of Silicon Carbonitride (SiCN) Films via Atomic Layer Deposition (ALD)

Silicon carbonitride films are essential in semiconductor manufacturing as dielectric layers and etch stops due to their tunable electrical properties and chemical resistance. This compound, in conjunction with a nitrogen source such as ammonia (NH₃), enables the deposition of highly conformal SiCN films at temperatures compatible with backend-of-line (BEOL) processing.[2]

Quantitative Data Summary

The following table summarizes the key deposition parameters and resulting film composition for an ALD process using this compound and ammonia.[2]

ParameterValue
PrecursorsThis compound, NH₃
Deposition TechniqueAtomic Layer Deposition (ALD)
Substrate Temperature450 °C
Chamber Pressure8 Torr
Carrier Gas (Bubbler)100 sccm
Resulting Film Properties
Film CompositionSiCN
ConformalityHigh (suitable for high aspect ratios)
Experimental Protocol: ALD of SiCN

This protocol details the steps for depositing a SiCN thin film using a thermal ALD reactor.

1. Substrate Preparation:

  • Begin with a clean, hydroxylated substrate surface (e.g., Si wafer with a native oxide layer).

  • Load the substrate into the ALD reaction chamber.

2. Reactor Setup:

  • Heat the substrate to a stable temperature of 450 °C.[2]

  • Maintain the chamber pressure at 8 Torr.[2]

  • Set the this compound ampoule to room temperature.

  • Use a carrier gas (e.g., Argon) with a flow rate of 100 sccm for the bubbler.[2]

3. ALD Cycle: The ALD process consists of repeated cycles, each comprising four steps:

  • Step 1 (BTCSM Pulse): Introduce this compound vapor into the chamber for 5 seconds. The precursor reacts with the surface hydroxyl groups.[2]

  • Step 2 (Purge): Purge the chamber with an inert gas (e.g., Argon) for 10 seconds to remove unreacted precursor and byproducts (HCl).

  • Step 3 (NH₃ Pulse): Introduce ammonia (NH₃) gas into the chamber for 12 seconds. NH₃ reacts with the remaining chlorine atoms on the surface, forming Si-N bonds.[2]

  • Step 4 (Purge): Purge the chamber with an inert gas for 10 seconds to remove unreacted ammonia and byproducts.

4. Film Deposition:

  • Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The process is self-limiting, ensuring high conformality.

Experimental Workflow Diagram

ALD_SiCN_Workflow cluster_cycle One ALD Cycle Step1 Step 1: BTCSM Pulse (5 seconds) Step2 Step 2: Inert Gas Purge (10 seconds) Step1->Step2 Step3 Step 3: NH3 Pulse (12 seconds) Step2->Step3 Step4 Step 4: Inert Gas Purge (10 seconds) Step3->Step4 Step4->Step1 Repeat N times End End (SiCN Film Deposited) Step4->End Start Start (Substrate at 450°C, 8 Torr) Start->Step1

Caption: Workflow for the Atomic Layer Deposition of SiCN films.

Application 2: Room-Temperature Deposition of Low-k Silicon Oxycarbide (SiOC) Films via Molecular Layer Deposition (MLD)

The pursuit of lower dielectric constant (low-k) materials is a major focus in semiconductor manufacturing to reduce RC delays and power consumption. This compound can be used with water (H₂O) in an MLD process to deposit highly stable, cross-linked SiOC films at room temperature.[1][3] These films exhibit a low dielectric constant and exceptional thermal and chemical stability.[1][3]

Quantitative Data Summary

The table below presents the deposition parameters and key properties of SiOC films grown by MLD.[1][3]

ParameterValue
PrecursorsThis compound, H₂O
Deposition TechniqueMolecular Layer Deposition (MLD)
Deposition TemperatureRoom Temperature
Resulting Film Properties
Growth Rate per Cycle0.5 ± 0.1 Å
Film Density1.4 g/cm³
Dielectric Constant (k)2.6 ± 0.3
Refractive Index (@ 633 nm)1.6 ± 0.1
Thermal StabilityStable up to 600 °C in vacuum
Experimental Protocol: MLD of SiOC

This protocol describes the layer-by-layer deposition of a SiOC thin film at room temperature.

1. Substrate Preparation:

  • Use a clean substrate (e.g., Si wafer).

  • Load the substrate into the MLD reaction chamber.

2. Reactor Setup:

  • Maintain the substrate and chamber at room temperature.

  • Ensure the base pressure of the reactor is sufficiently low (vacuum).

3. MLD Cycle: The MLD process is cyclical and relies on self-saturating surface reactions.

  • Step 1 (BTCSM Pulse): Introduce this compound vapor into the chamber. The precursor chemisorbs onto the substrate surface.

  • Step 2 (Purge): Evacuate or purge the chamber with an inert gas to remove any non-reacted precursor molecules.

  • Step 3 (H₂O Pulse): Introduce water vapor into the chamber. The water molecules react with the surface-bound precursor, leading to the formation of silanol (Si-OH) groups and releasing HCl as a byproduct.

  • Step 4 (Purge): Evacuate or purge the chamber to remove excess water vapor and HCl. During and after this step, neighboring silanol groups condense, forming a highly cross-linked Si-O-Si network.[1][3]

4. Film Deposition:

  • Repeat the MLD cycle until the desired film thickness is achieved. The growth is self-limiting with a rate of approximately 0.5 Å per cycle.[1][3]

Chemical Relationship Diagram

MLD_SiOC_Chemistry cluster_precursors Precursors cluster_process MLD Process cluster_film Resulting Film BTCSM This compound CH₂(SiCl₃)₂ Surface_Reaction Self-Limiting Surface Reactions BTCSM->Surface_Reaction Water Water (H₂O) Water->Surface_Reaction Cross_Linking Condensation & Cross-Linking Surface_Reaction->Cross_Linking SiOC_Film SiOC Film (Low-k Dielectric) Cross_Linking->SiOC_Film

Caption: Relationship between precursors and the final SiOC film.

References

Application Notes and Protocols for Conformal Film Deposition using Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Precursor Overview: Dichlorobis(trichlorosilyl)methane

This compound (Cl₃SiCH₂SiCl₃) is a versatile organosilicon compound used as a precursor for silicon-containing materials.[3] Its molecular structure, featuring two trichlorosilyl groups bridged by a methylene group, makes it a suitable candidate for forming silicon carbide and related thin films.[3] The high reactivity of the Si-Cl bonds allows for controlled surface reactions in deposition processes like ALD.[4]

Physical and Chemical Properties of this compound:

PropertyValue
Synonyms 1,1,1,3,3,3-Hexachloro-1,3-disilapropane, Methylenebis(trichlorosilane)
CAS Number 4142-85-2
Molecular Formula CH₂Cl₆Si₂
Molecular Weight 282.92 g/mol
Boiling Point 179-180 °C
Density 1.545 g/mL at 25 °C
Refractive Index n20/D 1.468

Atomic Layer Deposition (ALD) Protocols

ALD is a thin film deposition technique that utilizes sequential, self-limiting surface reactions to grow films with atomic-level precision and excellent conformality.[5]

ALD of Silicon Carbon Nitride (SiCN) Films

This protocol outlines the deposition of SiCN films using this compound and ammonia (NH₃) as precursors.[5]

Quantitative Data Summary:

ParameterValueReference
Precursor This compound (DCBTS)[5]
Co-reactant Ammonia (NH₃)[5]
Substrate Temperature 450 °C[5]
Chamber Pressure 8 Torr[5]
Carrier Gas Flow 100 sccm[5]
DCBTS Pulse Duration 5 seconds[5]

Experimental Protocol:

  • Substrate Preparation: Place the substrate into the ALD reactor chamber.

  • Reactor Conditions: Heat the reactor to a substrate temperature of 450 °C and maintain a chamber pressure of 8 Torr.[5]

  • Precursor Delivery:

    • Maintain the this compound ampoule at room temperature.

    • Use a carrier gas (e.g., Argon or Nitrogen) with a flow rate of 100 sccm.[5]

  • ALD Cycle: a. Pulse A (DCBTS): Introduce this compound into the reactor for 5 seconds.[5] b. Purge A: Purge the chamber with an inert gas for a sufficient duration (e.g., 10-20 seconds) to remove unreacted precursor and byproducts. c. Pulse B (NH₃): Introduce ammonia into the reactor. The pulse duration should be optimized for the specific reactor geometry. d. Purge B: Purge the chamber with an inert gas to remove unreacted ammonia and byproducts.

  • Film Growth: Repeat the ALD cycle until the desired film thickness is achieved.

Resulting Film Composition:

Deposition Temperature (°C)%O%N%C%SiWet Etch Rate in dilute HF (Å/s)
30055.31.88.134.90.15
50032.520.413.033.90.14

Data from a similar process using DCBTS and ammonia.

Experimental Workflow for ALD of SiCN:

ALD_SiCN_Workflow cluster_cycle Single ALD Cycle P1 Pulse DCBTS PU1 Inert Gas Purge P1->PU1 5s P2 Pulse NH₃ PU1->P2 ~10-20s PU2 Inert Gas Purge P2->PU2 PU2->P1 Repeat Repeat N Cycles PU2->Repeat Start Start Deposition Start->P1 End End Deposition Repeat->P1 Next Cycle Repeat->End Desired Thickness Achieved

Caption: Workflow diagram for the ALD of SiCN films.

ALD of Silicon Carbon Oxynitride (SiCON) Films

This protocol describes the deposition of SiCON films by introducing water (H₂O) as an additional precursor in the ALD cycle.[5]

Quantitative Data Summary:

ParameterValueReference
Precursors This compound (DCBTS), Ammonia (NH₃), Water (H₂O)[5]
Substrate Temperature 500 °C[5]
Chamber Pressure 8 Torr[5]
DCBTS Pulse Duration 2 seconds[5]
NH₃ Pulse Duration 12 seconds[5]
H₂O Pulse Duration 0.3 seconds[5]
Inert Purge Duration 10 seconds[5]

Experimental Protocol:

  • Substrate Preparation: Place the substrate into the ALD reactor chamber.

  • Reactor Conditions: Heat the reactor to a substrate temperature of 500 °C and maintain a chamber pressure of 8 Torr.[5]

  • ALD Super-Cycle:

    • Sub-cycle 1 (repeated 9 times): a. Pulse A (DCBTS): Introduce this compound for 2 seconds.[5] b. Purge A: Purge with inert gas for 10 seconds.[5] c. Pulse B (NH₃): Introduce ammonia for 12 seconds.[5] d. Purge B: Purge with inert gas for 10 seconds.[5]

    • Sub-cycle 2: e. Pulse C (H₂O): Introduce water vapor for 0.3 seconds.[5] f. Purge C: Purge with inert gas for 10 seconds.[5]

  • Film Growth: Repeat the entire super-cycle (steps 3a through 3f) until the desired film thickness is achieved. The total loop was repeated 50 times in the reference experiment.[5]

Experimental Workflow for ALD of SiCON:

ALD_SiCON_Workflow cluster_supercycle Single ALD Super-Cycle cluster_subcycle1 Sub-cycle 1 (Repeat 9x) cluster_subcycle2 Sub-cycle 2 P1 Pulse DCBTS (2s) PU1 Purge (10s) P1->PU1 P2 Pulse NH₃ (12s) PU1->P2 PU2 Purge (10s) P2->PU2 P3 Pulse H₂O (0.3s) PU2->P3 PU3 Purge (10s) P3->PU3 Repeat_Super Repeat Super-Cycle N Times PU3->Repeat_Super Start Start Deposition Start->P1 End End Deposition Repeat_Super->P1 Next Super-Cycle Repeat_Super->End Desired Thickness Achieved

Caption: Workflow diagram for the ALD of SiCON films.

Chemical Vapor Deposition (CVD) Protocol (General)

While specific CVD process parameters for this compound are not well-documented in publicly available literature, a general protocol for the deposition of silicon carbide films from organosilicon precursors can be used as a starting point for process development.

Illustrative Quantitative Data for Organosilicon CVD:

ParameterGeneral Range
Precursor This compound (DCBTS)
Carrier Gas Hydrogen (H₂) or Argon (Ar)
Substrate Temperature 500 - 1100 °C
Reactor Pressure 100 mTorr - 100 Torr
Precursor Flow Rate 5 - 50 sccm
Carrier Gas Flow Rate 100 - 1000 sccm

General Experimental Protocol:

  • Substrate Preparation: The substrate should be cleaned to remove any surface contaminants.

  • Reactor Setup: Place the substrate in the CVD reactor and heat to the desired deposition temperature under a continuous flow of carrier gas.

  • Deposition: a. Introduce this compound into the reactor at a controlled flow rate. The precursor is typically heated in a bubbler to ensure a stable vapor pressure. b. The precursor thermally decomposes on the hot substrate surface, leading to film growth.

  • Termination: Stop the precursor flow and cool the reactor to room temperature under a carrier gas flow.

Logical Relationship for CVD Process Development:

CVD_Logic cluster_inputs Input Parameters cluster_outputs Output Film Properties Temp Temperature Process CVD Process Temp->Process Pressure Pressure Pressure->Process Flow Precursor Flow Flow->Process Gas Carrier Gas Gas->Process GrowthRate Growth Rate Composition Composition Uniformity Uniformity Morphology Morphology Process->GrowthRate Process->Composition Process->Uniformity Process->Morphology

Caption: Key parameters influencing CVD film properties.

Safety Precautions

This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood or glovebox. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The precursor will react with moisture to release hydrochloric acid (HCl), which is corrosive. Ensure all reaction and delivery systems are free of leaks and purged with an inert gas before use.

Disclaimer: These protocols are intended as a guide and may require optimization for specific equipment and applications. All work should be performed by qualified personnel in a controlled laboratory environment.

References

Application Notes and Protocols: Synthesis of Silicon-Containing Materials with Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various silicon-containing materials using bis(trichlorosilyl)methane as a key precursor. The protocols detailed below are based on established chemical principles and available literature.

Introduction

Bis(trichlorosilyl)methane, with the chemical formula (Cl₃Si)₂CH₂, is a highly reactive organosilicon compound that serves as a versatile building block for the synthesis of advanced materials.[1][2] Its two trichlorosilyl groups are susceptible to nucleophilic attack, making it an ideal precursor for creating a variety of silicon-based polymers and ceramics.[1][3] The applications of materials derived from bis(trichlorosilyl)methane are extensive, ranging from protective coatings and advanced silicone polymers to high-performance silicon carbide ceramics.[2][] This document outlines the synthesis of bis(trichlorosilyl)methane and its subsequent conversion into polysiloxanes, silicon carbide, and silicon carbonitride materials.

Synthesis of Bis(trichlorosilyl)methane

The synthesis of bis(trichlorosilyl)methane can be achieved through the reaction of chloroform with trichlorosilane in the presence of a catalyst. A common method involves the use of a quaternary organophosphonium salt as a catalyst.[5]

Experimental Protocol:

A detailed experimental protocol for the synthesis of bis(trichlorosilyl)methane is provided in the following table.

ParameterValue
Reactants
Chloroform370.0 g (3.10 mol)
Trichlorosilane2,099 g (15.5 mol)
Catalyst
Tetrabutylphosphonium chloride9.2 g (0.031 mol)
Reaction Conditions
Reactor4-liter capacity stainless steel high-pressure reactor
AtmosphereNitrogen
Temperature150°C
Reaction Time2 hours
Purification
MethodDistillation under reduced pressure
Yield
Bis(trichlorosilyl)methane460.6 g (52.6%)
Characterization
¹H-NMR (CDCl₃, ppm)1.85 (s, 2H, SiCH₂Si)[5]

Synthesis of Polysiloxanes via Hydrolysis

Polysiloxanes, commonly known as silicones, can be synthesized from bis(trichlorosilyl)methane through a hydrolysis and condensation process. The highly reactive silicon-chlorine bonds are readily attacked by water, leading to the formation of silanol intermediates, which then condense to form a siloxane backbone (-Si-O-Si-).[1][3]

General Reaction Pathway:

G cluster_0 Hydrolysis cluster_1 Condensation A Bis(trichlorosilyl)methane (Cl₃Si)₂CH₂ C Bis(trihydroxysilyl)methane ((HO)₃Si)₂CH₂ (Unstable Intermediate) A->C + 6 H₂O - 6 HCl B Water (H₂O) B->C D Polysiloxane Network (-[O-Si(CH₂Si(O-)₂)-O-]n-) C->D - n H₂O

Caption: Hydrolysis and condensation of bis(trichlorosilyl)methane.

Experimental Protocol:

A detailed experimental protocol for the controlled hydrolysis of bis(trichlorosilyl)methane to form polysiloxanes is an area of ongoing research. The extreme reactivity with water necessitates careful control of reaction conditions to avoid uncontrolled polymerization and to obtain desired material properties.[3] Key parameters to control include:

  • Stoichiometry of water: Sub-stoichiometric amounts of water can be used to control the degree of condensation.

  • Solvent: An inert, anhydrous solvent is required to moderate the reaction.

  • Temperature: Low temperatures are typically employed to control the reaction rate.

  • pH: The presence of an acid or base catalyst can influence the condensation process.

Further research is needed to establish a reproducible protocol with specific quantitative data on yields and material properties.

Synthesis of Silicon Carbide (SiC) via Pyrolysis

Bis(trichlorosilyl)methane can serve as a precursor for the synthesis of silicon carbide (SiC), a ceramic material known for its high hardness, strength, and thermal stability.[3][6] The process involves the pyrolysis of the precursor at high temperatures in an inert atmosphere.

General Workflow:

G A Bis(trichlorosilyl)methane Precursor B Polymer Infiltration (Optional) A->B C Pyrolysis (High Temperature, Inert Atmosphere) A->C B->C D Silicon Carbide (SiC) Ceramic C->D

Caption: General workflow for SiC synthesis from a precursor.

Experimental Considerations:
ParameterGeneral Range/Condition
Pre-treatment Cross-linking of the precursor may be required.
Pyrolysis Temperature Typically in the range of 1000-1700°C.[7]
Atmosphere Inert (e.g., Argon).[7]
Heating Rate Controlled heating rates are crucial to prevent defects.
Ceramic Yield Dependent on the specific precursor and pyrolysis conditions.

Quantitative Data from a Related System:

For a polysiloxane-derived SiC, the following data has been reported:

Pyrolysis Temperature (°C)Crystalline PhaseCrystallite Size (nm)
1000-1200Amorphous-
17003C-SiC73

Data adapted from a study on a Silres H62C polysiloxane precursor.[7]

Further research is required to determine the optimal pyrolysis conditions and to characterize the resulting SiC for bis(trichlorosilyl)methane.

Synthesis of Si-C-N Materials via Ammonolysis

Silicon carbonitride (Si-C-N) materials can be synthesized by the ammonolysis of chlorosilane precursors. The reaction involves the nucleophilic attack of ammonia on the silicon-chlorine bonds, leading to the formation of Si-N linkages.

General Reaction Pathway:

The reaction of bis(trichlorosilyl)methane with ammonia is expected to proceed via the displacement of chlorine atoms by amino groups, followed by condensation to form a cross-linked Si-C-N network. The study of ammonolysis of similar chlorosilylmethyl compounds suggests the formation of low-molecular-weight organosilazanes.[8]

Experimental Data from a Related System:

While a specific protocol for the ammonolysis of bis(trichlorosilyl)methane is not available, a study on the deposition of a silicon-containing film using bis(trichlorosilyl)methane and ammonia at 300°C provides the following elemental composition:

ElementAtomic Weight %
Oxygen (O)57.9%
Nitrogen (N)2.4%
Carbon (C)11.9%
Silicon (Si)27.7%

Data from a film deposition study.[9] The high oxygen content suggests that post-deposition annealing in ambient air led to oxidation.

A detailed protocol for the synthesis and characterization of bulk Si-C-N materials from bis(trichlorosilyl)methane requires further investigation.

Safety Information

Bis(trichlorosilyl)methane is a reactive and hazardous chemical. It is corrosive and reacts rapidly with moisture, water, and protic solvents.[10] Appropriate personal protective equipment (faceshields, gloves, goggles) and handling in a well-ventilated area under an inert atmosphere are mandatory.[3]

Conclusion

Bis(trichlorosilyl)methane is a valuable precursor for the synthesis of a range of silicon-containing materials. While the synthesis of the precursor itself is well-documented, detailed protocols for its conversion into specific polysiloxanes, silicon carbide, and Si-C-N materials with comprehensive characterization data are still emerging. The information provided here serves as a foundation for researchers to develop and optimize synthetic methodologies for these advanced materials. Further experimental work is necessary to establish robust and reproducible protocols and to fully characterize the resulting materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dichlorobis(trichlorosilyl)methane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Dichlorobis(trichlorosilyl)methane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial methods for synthesizing this compound are the direct process and the Benkeser reaction. The direct process involves the reaction of elemental silicon with methylene chloride in the presence of a copper catalyst and hydrogen chloride.[1][2] The Benkeser reaction utilizes the reaction of chloroform with trichlorosilane, typically catalyzed by a tertiary amine or a quaternary organophosphonium salt.[2]

Q2: What is the role of hydrogen chloride (HCl) in the direct process?

A2: In the direct process, co-feeding hydrogen chloride with methylene chloride is crucial for optimizing the reaction. HCl helps to suppress the decomposition of methylene chloride and reduces the formation of undesirable polymeric carbosilanes.[1] This leads to a more controlled reaction and a higher yield of the desired bis(silyl)methanes.

Q3: What are the common side products in the synthesis of this compound?

A3: In the direct process, common side products include other chlorosilanes such as bis(dichlorosilyl)methane, (dichlorosilyl)(trichlorosilyl)methane, trichlorosilane, and silicon tetrachloride.[1] In the Benkeser reaction, a significant byproduct is tris(trichlorosilyl)methane, which can, under controlled conditions, decompose to form the desired this compound.[2]

Q4: How can the formation of tris(trichlorosilyl)methane be controlled in the Benkeser reaction?

A4: The formation of tris(trichlorosilyl)methane is a key aspect of the Benkeser reaction pathway. Optimizing the reaction time and temperature can promote the controlled decomposition of the initially formed tris(trichlorosilyl)methane into the desired this compound, thereby increasing the yield of the target compound.[2]

Q5: What are the key safety precautions when handling this compound and its reactants?

A5: this compound and its chlorosilane precursors are highly reactive and moisture-sensitive. They react rapidly with water and other protic solvents, releasing corrosive hydrogen chloride gas.[3][4] Therefore, all manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Direct Process: - Inefficient catalyst activation. - Suboptimal methylene chloride to HCl ratio. - Reaction temperature is too low or too high. - Deactivation of the silicon contact mass.[1] Benkeser Reaction: - Incorrect stoichiometry of reactants. - Incomplete decomposition of tris(trichlorosilyl)methane byproduct.[2] - Catalyst inefficiency.Direct Process: - Ensure the copper catalyst is properly activated. - Optimize the molar ratio of methylene chloride to hydrogen chloride; a 1:4 ratio has been shown to be effective.[1] - Maintain the reaction temperature within the optimal range of 280-340 °C. - The addition of HCl helps prevent the deactivation of the silicon surface.[1] Benkeser Reaction: - Carefully control the molar ratios of chloroform, trichlorosilane, and the amine catalyst. - Adjust reaction time and temperature to facilitate the decomposition of the tris(trichlorosilyl)methane intermediate to the desired product.[2] - Consider using a quaternary organophosphonium salt as a catalyst for potentially higher efficiency.[2]
Product Contamination with Side Products Direct Process: - Formation of other bis(silyl)methanes and chlorosilanes.[1] Benkeser Reaction: - Presence of unreacted starting materials or tris(trichlorosilyl)methane.[2]- Purify the crude product using fractional distillation. The different boiling points of the components allow for their separation.
Reaction Stalls or Does Not Initiate - Presence of moisture in the reactants or reaction setup. - Inactive catalyst. - Reaction temperature is too low.- Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere. - Use freshly distilled reactants to remove any traces of water. - Use a fresh or properly activated catalyst. - Gradually increase the reaction temperature to the optimal range.
Formation of Polymeric Materials - Decomposition of methylene chloride in the direct process.[1] - Uncontrolled side reactions at high temperatures.- In the direct process, ensure a sufficient and optimal co-feed of hydrogen chloride.[1] - Carefully control the reaction temperature to avoid excessive heat, which can promote polymerization.

Data Presentation

Table 1: Key Reactants and Catalysts for this compound Synthesis

Synthesis RouteReactant 1Reactant 2Catalyst/Promoter
Direct Process Elemental Silicon (Si)Methylene Chloride (CH₂Cl₂)Copper (Cu) catalyst, Hydrogen Chloride (HCl)[1]
Benkeser Reaction Chloroform (CHCl₃)Trichlorosilane (HSiCl₃)Tertiary organic amine (e.g., tributylamine) or quaternary organophosphonium salt[2]

Table 2: Optimized Molar Ratios for Synthesis

Synthesis RouteReactantsOptimal Molar RatioReported Yield
Direct Process Methylene Chloride : Hydrogen Chloride1 : 4Major product formation[1]
Benkeser Reaction (for a stable derivative) Chloroform : Trichlorosilane : Tri-n-butylamine~1 : 4.5 : 3~60% of the stable derivative[1]

Experimental Protocols

1. Direct Process Synthesis (General Methodology)

This protocol outlines the general steps for the direct synthesis of this compound.

  • Materials: Elemental silicon powder, copper catalyst, methylene chloride, hydrogen chloride gas.

  • Apparatus: A high-temperature reactor (e.g., fluidized bed or stirred reactor) equipped with a gas inlet, outlet, and temperature control system.

  • Procedure:

    • Activate the silicon-copper contact mass by heating under an inert atmosphere.

    • Introduce a gaseous mixture of methylene chloride and hydrogen chloride into the reactor at the optimized molar ratio (e.g., 1:4).[1]

    • Maintain the reaction temperature between 280 °C and 340 °C.

    • The product mixture exiting the reactor is a combination of various chlorosilanes.

    • Separate the desired this compound from the product mixture by fractional distillation.

2. Benkeser Reaction Synthesis (General Methodology)

This protocol provides a general outline for the Benkeser reaction approach.

  • Materials: Chloroform, trichlorosilane, a tertiary amine catalyst (e.g., tributylamine) or a quaternary organophosphonium salt.

  • Apparatus: A reaction vessel equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

  • Procedure:

    • Charge the reaction vessel with chloroform and the catalyst.

    • Slowly add trichlorosilane to the mixture while stirring. The reaction is exothermic and may require cooling to control the temperature.

    • After the addition is complete, heat the reaction mixture to a temperature typically between 80-120°C to drive the reaction and promote the decomposition of the tris(trichlorosilyl)methane intermediate.[2]

    • Monitor the reaction progress by techniques such as GC-MS.

    • Upon completion, the tertiary amine hydrochloride salt will precipitate. Filter off the salt.

    • Purify the liquid product by fractional distillation under reduced pressure to isolate the this compound.

Mandatory Visualization

experimental_workflow cluster_direct_process Direct Process cluster_benkeser_reaction Benkeser Reaction dp_start Start: Reactants dp_reactants Elemental Silicon (Si) Methylene Chloride (CH2Cl2) Hydrogen Chloride (HCl) Copper (Cu) Catalyst dp_start->dp_reactants dp_reaction Reaction (280-340°C) dp_reactants->dp_reaction dp_products Crude Product Mixture dp_reaction->dp_products dp_purification Fractional Distillation dp_products->dp_purification dp_final_product This compound dp_purification->dp_final_product br_start Start: Reactants br_reactants Chloroform (CHCl3) Trichlorosilane (HSiCl3) Amine/Phosphonium Catalyst br_start->br_reactants br_reaction Reaction (80-120°C) br_reactants->br_reaction br_intermediate Tris(trichlorosilyl)methane Intermediate br_reaction->br_intermediate br_decomposition Controlled Decomposition br_intermediate->br_decomposition br_filtration Filtration br_decomposition->br_filtration br_purification Fractional Distillation br_filtration->br_purification br_final_product This compound br_purification->br_final_product

Caption: Experimental Workflows for this compound Synthesis.

troubleshooting_logic start Low Yield Observed? check_process Which Synthesis Route? start->check_process dp_issues Direct Process Issues check_process->dp_issues Direct Process br_issues Benkeser Reaction Issues check_process->br_issues Benkeser Reaction dp_check_ratio Check CH2Cl2:HCl Ratio dp_issues->dp_check_ratio br_check_stoichiometry Check Reactant Stoichiometry br_issues->br_check_stoichiometry dp_check_temp Check Temperature dp_check_ratio->dp_check_temp Ratio OK solution Implement Corrective Actions dp_check_ratio->solution Adjust Ratio dp_check_catalyst Check Catalyst Activity dp_check_temp->dp_check_catalyst Temp OK dp_check_temp->solution Adjust Temperature dp_check_catalyst->solution Activity OK dp_check_catalyst->solution Re-activate/Replace br_check_decomp Optimize Decomposition (Time & Temp) br_check_stoichiometry->br_check_decomp Stoichiometry OK br_check_stoichiometry->solution Adjust Stoichiometry br_check_decomp->solution Adjust Parameters

Caption: Troubleshooting Logic for Low Synthesis Yield.

References

Technical Support Center: Synthesis of Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorobis(trichlorosilyl)methane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common byproducts observed in the synthesis of this compound?

A1: The byproducts in this compound synthesis are highly dependent on the chosen synthetic route.

  • Direct Process (Müller-Rochow type): This process involves the reaction of elemental silicon with chlorinated methanes. In this route, this compound is often a minor product. The major byproducts typically include bis(dichlorosilyl)methane ((Cl₂HSi)₂CH₂) and (dichlorosilyl)(trichlorosilyl)methane (Cl₂HSiCH₂SiCl₃). Other significant byproducts are trichlorosilane (HSiCl₃) and silicon tetrachloride (SiCl₄)[1]. The formation of polymeric carbosilanes can also be a significant issue, leading to catalyst deactivation[1].

  • Reductive Silylation (Benkeser-type reaction): This method involves the reaction of a polyhalomethane (like chloroform or carbon tetrachloride) with trichlorosilane in the presence of a catalyst, such as a tertiary amine (e.g., tri-n-butylamine) or a quaternary phosphonium salt. A common byproduct in this reaction is tris(trichlorosilyl)methane[2]. Interestingly, this compound can be formed from the decomposition of tris(trichlorosilyl)methane under certain reaction conditions.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: Silylation reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous. The presence of water will consume your silylating agent and lead to the formation of siloxanes.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For the direct process, the temperature is typically maintained between 260°C and 340°C. Lower temperatures result in a slow reaction rate, while higher temperatures can lead to the decomposition of reactants and products, and catalyst deactivation[2]. In the Benkeser-type reaction, the optimal temperature will depend on the specific substrates and catalyst used.

  • Catalyst Issues:

    • Direct Process: The copper catalyst is crucial. Ensure it is of high purity and activated correctly. Deactivation of the catalyst by carbonaceous deposits can occur at excessively high temperatures[2].

    • Reductive Silylation: The choice and concentration of the tertiary amine or phosphonium salt catalyst are important. Ensure the catalyst is not degraded and is used in the correct molar ratio.

  • Incorrect Stoichiometry: The molar ratio of the reactants plays a significant role in product distribution. For the direct synthesis of bis(silyl)methanes, an optimal molar ratio of methylene chloride to hydrogen chloride has been found to be 1:4[1]. In the Benkeser-type reaction, adjusting the equivalents of trichlorosilane can influence the formation of bis- versus tris(trichlorosilyl)methane.

Q3: I am observing a high proportion of tris(trichlorosilyl)methane in my reaction mixture. How can I minimize its formation?

A3: High levels of tris(trichlorosilyl)methane are common in the Benkeser-type reaction. To favor the formation of the desired this compound, consider the following:

  • Control Reaction Time and Temperature: this compound can be formed from the decomposition of tris(trichlorosilyl)methane. By carefully controlling the reaction time and temperature, you can promote the controlled decomposition of the tris-silylated intermediate to the desired bis-silylated product.

  • Adjust Reactant Ratios: Carefully control the stoichiometry of your reactants. Using a molar excess of the polychloromethane relative to the trichlorosilane may favor the formation of the bis-silylated product over the tris-silylated one.

Q4: How can I effectively purify the synthesized this compound from the reaction byproducts?

A4: Fractional distillation under reduced pressure is the primary method for purifying this compound. The different boiling points of the desired product and the various byproducts allow for their separation. It is crucial to carry out the distillation under an inert atmosphere to prevent hydrolysis of the chlorosilane moieties.

Data Presentation

The following table summarizes typical product distributions for different synthesis methods. Please note that these are representative values and can vary based on specific reaction conditions.

Synthesis MethodTarget ProductTypical Yield (%)Major ByproductsByproduct Percentage (approx.)
Direct Process This compoundMinor ProductBis(dichlorosilyl)methane, (Dichlorosilyl)(trichlorosilyl)methaneNot specified
Trichlorosilane, Silicon TetrachlorideNot specified
Reductive Silylation Bis(trichlorosilyl)methane~52.6%Tris(trichlorosilyl)methaneVaries with conditions

Experimental Protocols

Synthesis of Bis(trichlorosilyl)methane via Reductive Silylation (Benkeser-type Reaction)

This protocol is based on a literature procedure and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • Tetrabutylphosphonium chloride (catalyst)

  • Chloroform (CHCl₃)

  • Trichlorosilane (HSiCl₃)

  • Anhydrous solvent (e.g., toluene)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • High-pressure stainless steel reactor

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Distillation apparatus

Procedure:

  • Reactor Preparation: Thoroughly dry a high-pressure stainless steel reactor under a stream of nitrogen or in an oven.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with tetrabutylphosphonium chloride, chloroform, and trichlorosilane. Caution: Trichlorosilane and chloroform are toxic and volatile. Handle in a well-ventilated fume hood.

  • Reaction: Seal the reactor and heat it to the desired temperature (e.g., 150°C) for a specified time (e.g., 2 hours). The reaction should be stirred continuously.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature. The crude product is then purified by fractional distillation under reduced pressure to isolate the bis(trichlorosilyl)methane.

Mandatory Visualization

Troubleshooting_Dichlorobis_trichlorosilyl_methane_Synthesis start Problem Encountered low_yield Low Yield start->low_yield high_byproduct High Byproduct Concentration start->high_byproduct check_moisture Check for Moisture Contamination (Anhydrous reagents/solvents, inert atmosphere) low_yield->check_moisture Possible Cause check_temp Verify Reaction Temperature low_yield->check_temp Possible Cause check_catalyst Inspect Catalyst Activity/Concentration low_yield->check_catalyst Possible Cause check_ratio Review Reactant Stoichiometry low_yield->check_ratio Possible Cause tris_silyl High Tris(trichlorosilyl)methane high_byproduct->tris_silyl Identify Byproduct other_byproducts Other Byproducts (Direct Process) high_byproduct->other_byproducts Identify Byproduct solution Solution Implemented check_moisture->solution check_temp->solution check_catalyst->solution check_ratio->solution adjust_time_temp Adjust Reaction Time and Temperature (Promote decomposition of tris-silyl to bis-silyl) adjust_time_temp->solution adjust_ratio Modify Reactant Ratios adjust_ratio->solution tris_silyl->adjust_time_temp Solution tris_silyl->adjust_ratio Solution optimize_direct Optimize Direct Process Parameters (Temperature, HCl co-feed) other_byproducts->optimize_direct Solution optimize_direct->solution

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Bis(trichlorosilyl)methane. It provides detailed troubleshooting advice and frequently asked questions regarding its purification.

Troubleshooting Guide

This section addresses common issues encountered during the purification of Bis(trichlorosilyl)methane.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Low product yield after distillation. - System Leaks: Loss of vacuum can lead to inefficient separation and loss of volatile material.- Inspect all glassware for cracks and ensure all joints are properly greased and sealed.[1] - Perform a leak test before starting the distillation.
- Product Decomposition: The compound is thermally sensitive and can decompose at high temperatures.- Use a high-vacuum system to lower the boiling point. - Ensure the heating mantle temperature does not significantly exceed the boiling point of the desired fraction.
- Incomplete Reaction: The crude material may contain a high percentage of starting materials.- Analyze the crude product by GC-MS or NMR to assess the extent of the reaction before purification.
- Hydrolysis: The compound is extremely sensitive to moisture, which can lead to the formation of siloxanes and HCl.[2]- Use flame-dried glassware and perform the distillation under a dry, inert atmosphere (e.g., nitrogen or argon).[3] - Ensure all solvents and reagents are anhydrous.
PUR-002 Product is contaminated with other chlorosilanes. - Inefficient Fractional Distillation: The fractionating column may not have enough theoretical plates for a clean separation.- Use a longer, packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponge). - Optimize the reflux ratio to favor separation.
- Incorrect Fraction Collection: The temperature and pressure ranges for collecting the product fraction may be too broad.- Monitor the head temperature and vacuum pressure closely and collect narrower fractions.
PUR-003 Distillation is very slow or "bumping" occurs. - Inadequate Heating: The heating mantle may not be providing uniform heat.- Use a high-quality heating mantle with a stirrer to ensure even heating. - Insulate the distillation column to minimize heat loss.
- Lack of Boiling Chips/Stirring: Leads to uneven boiling and bumping.- Use a magnetic stir bar for vacuum distillation; boiling chips are not effective under vacuum.[1]
PUR-004 Product becomes cloudy or solidifies upon storage. - Hydrolysis: Exposure to atmospheric moisture during transfer or storage.- Store the purified product in a sealed container under a dry, inert atmosphere. - Handle the product in a glovebox or under a positive pressure of inert gas.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude Bis(trichlorosilyl)methane?

A1: The most common and effective method for purifying Bis(trichlorosilyl)methane is fractional vacuum distillation .[1] This technique is necessary to separate the product from other chlorosilanes with close boiling points and to prevent thermal decomposition by lowering the boiling temperature.

Q2: What are the typical impurities found in crude Bis(trichlorosilyl)methane?

A2: Common impurities depend on the synthetic route but often include:

  • Tris(trichlorosilyl)methane

  • Bis(dichlorosilyl)methane

  • (Dichlorosilyl)(trichlorosilyl)methane

  • Trichlorosilane

  • Silicon tetrachloride[2]

Q3: What are the ideal storage conditions for purified Bis(trichlorosilyl)methane?

A3: Due to its high sensitivity to moisture, Bis(trichlorosilyl)methane should be stored in a tightly sealed, dry container under an inert atmosphere such as nitrogen or argon.[2] It is classified as a water-reactive and corrosive substance.[2]

Q4: Is there an alternative purification method if fractional distillation is not providing the desired purity?

A4: Yes, a highly effective alternative is derivatization . The crude Bis(trichlorosilyl)methane can be reacted with anhydrous ethanol to form the more stable Bis(triethoxysilyl)methane . This derivative is less sensitive to moisture and has a higher boiling point, making it easier to purify by fractional distillation.[2] The purified ethoxy derivative can then be used directly in many applications or potentially converted back to the chlorosilane if required.

Q5: How can I monitor the purity of my fractions during distillation?

A5: The purity of the collected fractions can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for identifying the methylene bridge protons in the desired product.[4]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of Bis(trichlorosilyl)methane

Objective: To purify crude Bis(trichlorosilyl)methane by removing lower and higher boiling point impurities.

Materials:

  • Crude Bis(trichlorosilyl)methane

  • Flame-dried distillation glassware (round-bottom flask, fractionating column, condenser, receiving flasks)

  • High-vacuum pump and gauge

  • Heating mantle with magnetic stirring

  • Dry ice/acetone cold trap

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly flame-dried under vacuum and cooled under an inert atmosphere. Use a packed fractionating column (e.g., Vigreux or filled with Raschig rings) of at least 30 cm in length for efficient separation. All joints must be greased with high-vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude Bis(trichlorosilyl)methane and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • System Evacuation: Connect the apparatus to a high-vacuum pump through a dry ice/acetone cold trap to protect the pump. Slowly evacuate the system.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect a forerun fraction of any low-boiling impurities (e.g., trichlorosilane, silicon tetrachloride).

    • Slowly increase the temperature and collect the main fraction of Bis(trichlorosilyl)methane at the appropriate temperature and pressure.

    • Leave a small amount of residue in the distillation flask to avoid distilling impurities with higher boiling points.

  • Product Collection and Storage: Collect the purified product in a pre-dried receiving flask under an inert atmosphere. After distillation, store the product in a sealed container under nitrogen or argon.

Quantitative Data for Distillation:

ParameterValueReference
Boiling Point179-180 °C (at atmospheric pressure)[5]
Boiling Point183 °C (at atmospheric pressure)[6]
Density1.545 g/mL at 25 °C[5]
Refractive Indexn20/D 1.468[5]
Protocol 2: Purification via Derivatization to Bis(triethoxysilyl)methane

Objective: To convert crude Bis(trichlorosilyl)methane to the more stable Bis(triethoxysilyl)methane for easier purification.

Materials:

  • Crude Bis(trichlorosilyl)methane

  • Anhydrous ethanol (absolute)

  • Anhydrous pyridine or a tertiary amine (e.g., triethylamine)

  • Anhydrous solvent (e.g., hexane or toluene)

  • Flame-dried reaction and distillation glassware

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve the crude Bis(trichlorosilyl)methane in an anhydrous solvent under an inert atmosphere.

  • Ethanolysis: Cool the solution in an ice bath. Slowly add a solution of anhydrous ethanol (at least 6 molar equivalents) and pyridine (at least 6 molar equivalents) in the same anhydrous solvent from the dropping funnel. The pyridine is added to neutralize the HCl gas that is produced.[2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.

  • Workup:

    • Filter the reaction mixture under an inert atmosphere to remove the pyridinium hydrochloride salt.

    • Wash the salt with anhydrous solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude Bis(triethoxysilyl)methane by fractional vacuum distillation as described in Protocol 1. The higher boiling point and greater stability of the ethoxy derivative make this distillation easier to control.

Quantitative Data for Bis(triethoxysilyl)methane:

ParameterValueReference
Boiling Point110-112 °C at 2 mmHg-
Density0.96 g/mL at 25 °C-

Note: Specific boiling points under vacuum for Bis(triethoxysilyl)methane can vary. The provided value is a typical literature value.

Visualizations

G Workflow for Fractional Vacuum Distillation cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Purification A Assemble and Flame-Dry Glassware B Charge Flask with Crude Product & Stir Bar A->B C Evacuate System Under High Vacuum B->C D Begin Stirring and Gradual Heating C->D E Collect Forerun (Low Boiling Impurities) D->E F Collect Main Fraction (Purified Product) E->F G Stop Distillation Leaving Residue F->G H Store Purified Product Under Inert Atmosphere G->H I Analyze Purity (GC-MS, NMR) H->I

Caption: Workflow for Fractional Vacuum Distillation of Bis(trichlorosilyl)methane.

G Workflow for Purification via Derivatization cluster_react Derivatization Reaction cluster_workup Workup cluster_purify Purification of Derivative A Dissolve Crude Product in Anhydrous Solvent B Slowly Add Ethanol and Pyridine Solution A->B C Stir to Complete Reaction B->C D Filter to Remove Pyridinium Salt C->D E Remove Solvent Under Vacuum D->E F Fractional Vacuum Distillation of Bis(triethoxysilyl)methane E->F G Store Purified Derivative F->G

Caption: Workflow for the Purification of Bis(trichlorosilyl)methane via Derivatization.

References

troubleshooting low deposition rates in SiC CVD from Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Dichlorobis(trichlorosilyl)methane ((Cl₃Si)₂CH₂) as a single-source precursor for Silicon Carbide (SiC) Chemical Vapor Deposition (CVD).

Troubleshooting Guide

Low deposition rates are a common challenge in SiC CVD. This guide addresses potential causes and provides systematic solutions.

Question: Why am I experiencing a significantly lower SiC deposition rate than expected?

Answer: Low deposition rates can stem from several factors, ranging from precursor integrity to suboptimal process parameters. A systematic approach to troubleshooting is crucial. The following sections detail potential causes and corrective actions.

Precursor Integrity and Delivery

Question: How can I verify the purity and stability of my this compound precursor?

Answer: Precursor degradation or impurity can significantly hinder the deposition process.

  • Purity Verification: The purity of this compound is critical for achieving high-quality SiC films.[1] Impurities can act as etchants or inhibit surface reactions. It is recommended to use a precursor with a purity of at least 97%.

    • Action: If you suspect precursor contamination, consider having it analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Handling and Storage: this compound is highly reactive with moisture.[2]

    • Action: Ensure the precursor is stored under an inert atmosphere (e.g., nitrogen or argon) and that all gas lines are leak-tight. Perform a thorough leak check of your gas delivery system.

Experimental Protocol: Leak Checking a CVD Gas Delivery System

  • Isolate the System: Close the main cylinder valve and the process chamber isolation valve.

  • Pressurize: Pressurize the gas lines with an inert gas (e.g., Helium or Argon) to a pressure slightly above the operating pressure.

  • Monitor Pressure Drop: Monitor the pressure for at least 30 minutes. A stable pressure indicates a leak-free system. A pressure drop suggests a leak that needs to be located and repaired. A helium leak detector can be used for more sensitive detection.

CVD Process Parameters

Optimizing process parameters is essential for an efficient CVD process.[3] The following table summarizes typical parameter ranges for SiC CVD from chlorinated precursors. Note that these are starting points and may require optimization for your specific reactor configuration.

ParameterTypical RangePotential Issue if Not Optimized
Deposition Temperature 900 - 1600 °CToo Low: Incomplete precursor decomposition, leading to low deposition rates. Too High: Increased potential for gas-phase nucleation and parasitic deposition on reactor walls, which depletes the precursor before it reaches the substrate.[4][5]
Reactor Pressure 50 - 200 TorrToo Low: May lead to a mass-transport-limited regime, reducing the deposition rate. Too High: Can increase the residence time of reactive species, promoting parasitic reactions and gas-phase nucleation.
Carrier Gas Flow Rate (H₂) 5 - 20 slmToo Low: Insufficient transport of the precursor to the substrate. Too High: Can reduce the residence time of the precursor in the hot zone, leading to incomplete decomposition and lower deposition rates.
C/Si Ratio ~1 (for stoichiometric SiC)As this compound is a single-source precursor, the C/Si ratio is fixed at 0.5. To achieve a stoichiometric 1:1 ratio, a carbon co-flow (e.g., propane or acetylene) is necessary. An incorrect effective C/Si ratio at the growth surface can lead to the formation of silicon or carbon-rich phases instead of stoichiometric SiC, affecting the deposition rate and film quality.

Question: My deposition temperature is within the recommended range, but the deposition rate is still low. What should I investigate next?

Answer: Even within the optimal temperature window, temperature uniformity across the substrate is critical.

  • Temperature Uniformity: A non-uniform temperature profile can lead to variations in deposition rate across the wafer.

    • Action: Verify the temperature distribution on your substrate holder using a pyrometer or by performing a calibration run with a thermocouple array.

  • Incomplete Thermal Decomposition: The primary mechanism for SiC deposition from chlorinated silanes involves the thermal decomposition of the precursor to form reactive species like dichlorosilylene (SiCl₂).[6] If the temperature is too low, the decomposition of this compound may be incomplete.

    • Action: Gradually increase the deposition temperature in small increments (e.g., 25°C) and monitor the effect on the deposition rate.

Reactor Conditions and Parasitic Reactions

Question: I have optimized my process parameters, but the deposition rate remains low. Could there be other issues within my CVD reactor?

Answer: Yes, parasitic reactions and the overall condition of the reactor can significantly impact your results.

  • Parasitic Deposition: Unwanted deposition of SiC or related materials on the reactor walls or gas injector can deplete the precursor, reducing the amount available for deposition on the substrate.[5] This is a common issue in hot-wall CVD reactors.

    • Action: Regularly inspect your reactor for signs of parasitic deposition. A periodic cleaning cycle (e.g., an in-situ etch with HCl) may be necessary to remove these deposits.

  • Gas Flow Dynamics: The design of the gas inlet and the overall flow pattern within the reactor can affect the delivery of the precursor to the substrate surface.

    • Action: If possible, model the gas flow dynamics in your reactor using computational fluid dynamics (CFD) to identify any areas of flow separation or recirculation that might be hindering precursor transport.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound in SiC CVD?

A1: While the exact mechanism is complex and likely involves multiple steps, the thermal decomposition is expected to proceed through the formation of highly reactive silylene species, such as dichlorosilylene (SiCl₂), which is a known key intermediate in SiC growth from chlorinated precursors.[6]

Q2: How does the C/Si ratio of this compound affect the stoichiometry of the grown SiC film?

A2: this compound has an inherent C/Si ratio of 0.5. To grow stoichiometric SiC (C/Si = 1), it is necessary to introduce an additional carbon source, such as propane (C₃H₈) or acetylene (C₂H₂), into the gas stream. The flow rate of this carbon co-precursor must be carefully controlled to achieve the desired film stoichiometry.

Q3: Can I use a carrier gas other than hydrogen?

A3: Hydrogen (H₂) is the most common carrier gas for SiC CVD as it also acts as a reducing agent and helps to remove chlorine byproducts. While inert gases like Argon (Ar) can be used, they may lead to different film properties and deposition kinetics.

Q4: What are the safety considerations when working with this compound?

A4: this compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The material safety data sheet (MSDS) should be consulted for detailed safety information.

Visualizations

Troubleshooting_Low_Deposition_Rate start Low SiC Deposition Rate precursor_check Check Precursor Integrity start->precursor_check param_check Review Process Parameters start->param_check reactor_check Inspect Reactor Conditions start->reactor_check purity Verify Purity (>=97%) precursor_check->purity Purity Issue? handling Check for Moisture Contamination precursor_check->handling Storage/Handling Issue? temp Optimize Deposition Temperature param_check->temp Suboptimal Temp? pressure Adjust Reactor Pressure param_check->pressure Suboptimal Pressure? flow Optimize Carrier Gas Flow param_check->flow Suboptimal Flow? csi_ratio Verify C/Si Ratio (with co-flow) param_check->csi_ratio Stoichiometry Issue? parasitic Check for Parasitic Deposition reactor_check->parasitic Evidence of Parasitic Growth? flow_dynamics Analyze Gas Flow Dynamics reactor_check->flow_dynamics Non-uniform Growth? solution Deposition Rate Improved purity->solution leak_check Perform Gas Line Leak Check handling->leak_check leak_check->solution temp->solution pressure->solution flow->solution csi_ratio->solution cleaning Perform Reactor Cleaning Cycle parasitic->cleaning cleaning->solution flow_dynamics->solution

Caption: Troubleshooting flowchart for low SiC deposition rates.

Reaction_Pathway precursor (Cl3Si)2CH2 (this compound) intermediate1 Gas Phase Intermediates (e.g., SiCl2, CH2SiCl2) precursor->intermediate1 Thermal Decomposition surface_species Adsorbed Species on Substrate intermediate1->surface_species Surface Adsorption sic_film SiC Thin Film surface_species->sic_film Surface Reaction & Film Growth

Caption: Proposed reaction pathway for SiC CVD from this compound.

References

preventing hydrolysis of Dichlorobis(trichlorosilyl)methane during use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Dichlorobis(trichlorosilyl)methane during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound, with the chemical formula CCl₂ (SiCl₃)₂, is a highly reactive organosilicon compound. Its sensitivity to moisture stems from the six silicon-chlorine (Si-Cl) bonds, which are highly susceptible to cleavage by nucleophiles like water.[1] This reaction, known as hydrolysis, leads to the formation of silanols and corrosive hydrogen chloride (HCl) gas, altering the compound's chemical identity and rendering it unsuitable for most applications.[2][3]

Q2: What are the primary signs of accidental hydrolysis of this compound?

The most immediate sign of hydrolysis is the evolution of white fumes of HCl gas upon exposure to air, which has a sharp, irritating odor.[3] You may also observe the formation of a white precipitate, which is likely a mixture of silanols and polysiloxanes resulting from the condensation of silanol intermediates.

Q3: How should this compound be stored to prevent degradation?

To ensure its stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[3] The storage area must be well-ventilated, cool, and away from heat or ignition sources.[4] It is incompatible with alcohols, amines, and oxidizing agents.[3][4]

Q4: What are the essential safety precautions when handling this compound?

Due to its reactivity, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.[4] An emergency eye wash station and safety shower should be readily accessible.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
White fumes or precipitate observed upon opening the reagent bottle. The reagent has been exposed to atmospheric moisture, leading to hydrolysis.The reagent is likely compromised. It is not recommended for use in moisture-sensitive reactions. Ensure proper storage conditions for new reagents.
Low or no yield in a reaction involving this compound. Hydrolysis of the starting material or introduction of moisture during the reaction.Review the experimental setup to ensure all components are rigorously dried. Use anhydrous solvents and perform the reaction under a strictly inert atmosphere using a Schlenk line or glovebox.[5][6]
Inconsistent reaction outcomes. Variable amounts of moisture in the reaction vessel or solvents.Standardize the drying procedures for glassware and solvents. Use a consistent source of high-purity inert gas.
Formation of a gel or insoluble polymer in the reaction mixture. Extensive hydrolysis and subsequent condensation of the resulting silanol intermediates.This indicates a significant breach in the inert atmosphere. Re-evaluate the entire experimental workflow for potential sources of moisture ingress.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the standard procedure for handling this compound using air-free techniques.

Materials:

  • This compound in a sealed bottle

  • Schlenk line with a dual vacuum/inert gas manifold[6]

  • Oven-dried Schlenk flasks and glassware[5]

  • Dry, degassed solvents

  • Gas-tight syringes and needles

  • Rubber septa

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and then assembled while hot.[5] Allow the glassware to cool under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: Connect the reaction vessel to the Schlenk line. Perform at least three "evacuate-refill" cycles to remove atmospheric gases and adsorbed water.[5]

  • Reagent Transfer:

    • Carefully remove the cap of the this compound bottle under a positive pressure of inert gas.

    • Quickly cover the opening with a rubber septum.

    • Using a dry, gas-tight syringe that has been purged with inert gas, carefully withdraw the required volume of the liquid.

    • Transfer the reagent to the reaction flask by injecting it through the septum against a counterflow of inert gas.

  • Reaction Setup: Add anhydrous, degassed solvents and other reagents to the reaction flask using syringes or cannula transfer techniques under a positive pressure of inert gas.[6]

  • Post-Reaction: Quench the reaction carefully, if necessary, with a non-protic solvent before workup. Any unreacted this compound will react violently with water.

Protocol 2: Preparation of Anhydrous Solvents

The use of dry solvents is critical for preventing hydrolysis. Below are recommended drying methods for common solvents.

Solvent Drying Agent Procedure Residual Water Content (ppm)
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under an inert atmosphere until a persistent blue or purple color is obtained, then distill.[7]~43[8]
Activated 3Å Molecular SievesStand over 20% (m/v) sieves for 48 hours.[8]<10[8]
Activated Neutral AluminaPass through a column of activated neutral alumina.[8]<10[8]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux under an inert atmosphere, then distill.[7]-
Toluene Sodium/BenzophenoneReflux under an inert atmosphere, then distill.[8]~34[8]
Activated 3Å Molecular SievesStand over sieves for 24 hours.[8]<10[8]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂.[7]-

Data on residual water content is sourced from quantitative evaluations and may vary based on initial water content and procedural execution.[8]

Visual Guides

Below are diagrams illustrating key processes and pathways related to the use of this compound.

Hydrolysis_Pathway A CCl₂(SiCl₃)₂ C Silanol Intermediates CCl₂(SiCl₂(OH))₂ A->C + H₂O E HCl Gas A->E Hydrolysis byproduct B H₂O (Moisture) B->C D Polysiloxanes (-O-Si-O-)n C->D Condensation Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Inert Atmosphere) cluster_post Post-Reaction A Oven-Dry Glassware C Assemble Glassware (Schlenk Line) A->C B Prepare Anhydrous Solvents B->C D Evacuate-Refill Cycles (x3) C->D E Transfer Reagent via Syringe D->E F Run Reaction E->F G Reaction Quench (Anhydrous) F->G H Workup & Isolation G->H

References

Technical Support Center: Analysis and Removal of Impurities from Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichlorobis(trichlorosilyl)methane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Question: I am seeing peak tailing and poor resolution in my GC chromatogram. What are the possible causes and solutions?

Answer: Peak tailing and poor resolution are common issues in the GC analysis of reactive compounds like this compound. The primary causes are often related to the reactive nature of the analytes and their interaction with the GC system.

Possible Causes and Solutions:

Possible Cause Solution
Active Sites in the Inlet or Column: The Si-Cl bonds in this compound and its impurities are susceptible to hydrolysis with residual moisture and can interact with active sites (e.g., silanols) in the GC system. This can lead to peak tailing. Ensure all components of the GC system, including the carrier gas, are scrupulously dry. Use high-purity carrier gas with moisture and oxygen traps. Consider using a deactivated inlet liner and a column specifically designed for reactive compounds.
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or increase the split ratio.
Inappropriate Column Phase: The choice of GC column is critical. A non-polar or mid-polarity column is generally suitable for chlorosilane analysis. A column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane is a good starting point.
Sub-optimal Temperature Program: A slow temperature ramp can sometimes improve the separation of closely eluting peaks. Experiment with different temperature programs to optimize resolution.

Question: I am observing ghost peaks in my GC analysis. What is the source of these peaks and how can I eliminate them?

Answer: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are typically due to contamination in the GC system.

Possible Causes and Solutions:

Possible Cause Solution
Septum Bleed: The septum at the injection port can degrade over time and release volatile compounds. Use a high-quality, low-bleed septum and replace it regularly.
Contamination from Previous Injections: Residual sample from previous injections can be retained in the inlet or at the head of the column. Clean the inlet liner and, if necessary, trim a small portion (10-20 cm) from the front of the column.
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contamination in the gas lines can lead to ghost peaks. Ensure the use of high-purity gas and install appropriate traps.
Purification by Fractional Distillation

Question: I am having difficulty separating this compound from a close-boiling impurity. How can I improve the efficiency of my fractional distillation?

Answer: Separating components with close boiling points requires optimizing the fractional distillation setup and parameters.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Column Efficiency: The efficiency of the distillation column, determined by the number of theoretical plates, may be too low. Use a longer distillation column or a column with a more efficient packing material (e.g., structured packing or a spinning band column).
Incorrect Reflux Ratio: A higher reflux ratio generally leads to better separation but increases the distillation time. Experiment with different reflux ratios to find the optimal balance between separation efficiency and throughput.
Fluctuations in Pressure or Temperature: Stable operating conditions are crucial for efficient fractional distillation. Ensure the vacuum pump provides a stable, low pressure and that the heating mantle provides consistent heat input.
Distillation at Atmospheric Pressure: The boiling point of this compound is relatively high (179-180 °C). Distillation under reduced pressure will lower the boiling point and can improve the separation from thermally sensitive impurities.

Frequently Asked Questions (FAQs)

Impurity Identification

Question: What are the common impurities found in crude this compound?

Answer: The synthesis of this compound from chloroform and trichlorosilane can result in several by-products that are common impurities.[1] These include:

  • Tris(trichlorosilyl)methane ((Cl₃Si)₃CH)

  • (Dichlorosilyl)(trichlorosilyl)methane (Cl₂HSiCH₂SiCl₃)

  • Bis(dichlorosilyl)methane ((Cl₂HSi)₂CH₂)

  • Trichlorosilane (HSiCl₃)

  • Silicon tetrachloride (SiCl₄)

Question: How can I use NMR spectroscopy to identify impurities?

Answer: ¹H and ²⁹Si NMR spectroscopy are powerful tools for identifying impurities. The chemical shifts of the protons and silicon atoms are sensitive to their chemical environment.

  • ¹H NMR: The methylene protons (-CH₂-) in this compound will have a characteristic chemical shift. Impurities with different substituents on the silicon atoms or a different number of silyl groups on the central carbon will exhibit different chemical shifts for their protons.

Purification Methods

Question: What is the most effective method for purifying this compound?

Answer: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a laboratory scale. For removing trace impurities, particularly boron-containing compounds, adsorption chromatography using a silica-based adsorbent may be employed.

Question: Are there any safety precautions I should take when handling and purifying this compound?

Answer: Yes, this compound is a reactive and hazardous compound. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound reacts with moisture to produce hydrochloric acid, so all glassware and equipment must be scrupulously dried before use. Distillations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

Table 1: Typical Impurity Profile of Crude this compound

Impurity Typical Concentration (%)
Tris(trichlorosilyl)methane5 - 15
(Dichlorosilyl)(trichlorosilyl)methane2 - 8
Bis(dichlorosilyl)methane1 - 5
Trichlorosilane< 2
Silicon tetrachloride< 2

Table 2: Purity of this compound after Different Purification Steps

Purification Step Purity (%)
Crude Product 70 - 85
After Single Fractional Distillation 95 - 98
After Second Fractional Distillation > 99

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

Objective: To identify and quantify impurities in a sample of this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase

  • Helium carrier gas (99.999% purity) with moisture and oxygen traps

  • Anhydrous hexane (solvent)

  • This compound sample

  • Autosampler vials with PTFE-lined septa

Procedure:

  • Sample Preparation: In a dry glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of the this compound sample in anhydrous hexane.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a spectral library and by interpreting the fragmentation patterns. Quantify the impurities using the peak areas, assuming a response factor of 1 for all components for initial screening.

Protocol 2: Purification by Fractional Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Dry, three-neck round-bottom flask

  • Vigreux column (30 cm) or other fractional distillation column

  • Distillation head with condenser and receiver flask

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Inert gas (nitrogen or argon) source

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried. The system should be connected to a vacuum pump through a cold trap and to an inert gas line.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar.

  • Distillation:

    • Begin stirring and apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

    • Slowly heat the flask using the heating mantle.

    • Collect a forerun fraction containing low-boiling impurities (e.g., trichlorosilane, silicon tetrachloride).

    • Increase the temperature gradually and collect the main fraction of this compound at its boiling point under the applied pressure.

    • Stop the distillation before the high-boiling impurities (e.g., tris(trichlorosilyl)methane) begin to distill over.

  • Storage: Store the purified product under an inert atmosphere in a tightly sealed container.

Visualizations

experimental_workflow cluster_analysis Analysis Workflow cluster_purification Purification Workflow start Crude this compound gcms GC-MS Analysis start->gcms Sample Prep data_analysis Data Analysis & Impurity ID gcms->data_analysis distillation Fractional Distillation data_analysis->distillation Purity Assessment purified_product Purified Product distillation->purified_product purified_product->gcms Purity Verification

Caption: Experimental workflow for the analysis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor GC Peak Shape? active_sites Active Sites in System start->active_sites Yes column_overload Column Overload start->column_overload Yes wrong_column Inappropriate Column start->wrong_column Yes deactivate Use Deactivated Liners/Columns active_sites->deactivate reduce_injection Reduce Injection Volume column_overload->reduce_injection change_column Select Appropriate Column wrong_column->change_column end_node Improved Peak Shape deactivate->end_node reduce_injection->end_node change_column->end_node

Caption: Troubleshooting logic for poor GC peak shape in the analysis of this compound.

References

improving the uniformity of films deposited from Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the uniformity of films deposited using Dichlorobis(trichlorosilyl)methane.

Troubleshooting Guides

This section addresses common issues encountered during film deposition with this compound, offering potential causes and actionable solutions.

Issue: Poor Film Uniformity (Center-to-Edge Variation)

  • Potential Causes:

    • Non-uniform substrate temperature.

    • Inconsistent precursor delivery to the substrate surface.

    • Gas flow dynamics leading to depletion of reactants.

    • Incorrect chamber pressure.

  • Recommended Solutions:

    • Temperature Optimization: Ensure the substrate heater provides a uniform temperature profile across the entire substrate. For Chemical Vapor Deposition (CVD), maintaining a consistent and stable high temperature is crucial for surface reactions. In processes like Low-Pressure CVD (LPCVD), uniform temperature distribution is key to consistent film growth.[1]

    • Precursor Flow Rate: Adjust the carrier gas flow rate and the precursor vapor pressure to ensure a homogenous mixture reaches the substrate. In Atomic Layer Deposition (ALD), ensure complete purging of the precursor between pulses to prevent unwanted gas-phase reactions.

    • Substrate Rotation: Implementing substrate rotation during deposition can significantly improve film uniformity by averaging out inconsistencies in the deposition flux.[1]

    • Chamber Pressure Control: Optimize the chamber pressure to control the mean free path of the precursor molecules and ensure uniform surface coverage.

    • Reactor Design: For CVD processes, the reactor geometry plays a significant role in gas flow patterns. A well-designed reactor can help ensure a uniform supply of reactants to the substrate surface.[1]

Issue: Low Deposition Rate

  • Potential Causes:

    • Low substrate temperature.

    • Insufficient precursor concentration.

    • Incorrect precursor decomposition temperature.

    • Presence of contaminants in the reaction chamber.

  • Recommended Solutions:

    • Increase Substrate Temperature: Higher temperatures generally lead to faster surface reactions and increased deposition rates. However, excessively high temperatures can cause unwanted side reactions or precursor decomposition in the gas phase.

    • Precursor Delivery: Increase the precursor bubbler temperature or the carrier gas flow rate to deliver more precursor to the chamber. Ensure the precursor delivery lines are properly heated to prevent condensation.

    • Chamber Cleaning: Perform a thorough chamber cleaning procedure to remove any potential contaminants that may be inhibiting the deposition process.

Issue: Film Cracking or Peeling

  • Potential Causes:

    • High residual stress in the film.

    • Poor adhesion to the substrate.

    • Mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate.

    • Improper substrate cleaning.

  • Recommended Solutions:

    • Deposition Temperature: Adjusting the deposition temperature can influence the film's microstructure and stress levels.

    • Substrate Preparation: A rigorous substrate cleaning protocol is essential to ensure good film adhesion. This may involve solvent cleaning, acid/base etching, and an in-situ pre-deposition bake or plasma treatment.

    • Annealing: A post-deposition annealing step can help to relieve stress in the film. The annealing temperature and atmosphere should be carefully chosen to avoid damaging the film.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of films deposited from this compound?

A1: this compound is a precursor for depositing silicon-containing thin films. These films, such as silicon carbide (SiC), silicon carbonitride (SiCN), and silicon oxycarbonitride (SiCON), have applications in various fields due to their desirable properties like high hardness, thermal stability, and specific dielectric properties.[2] They can be used in the fabrication of microelectromechanical systems (MEMS), as protective coatings, and as dielectric layers in semiconductor devices.

Q2: What are the recommended storage and handling procedures for this compound?

A2: this compound is a moisture-sensitive and reactive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Avoid contact with water or protic solvents, as it will readily hydrolyze. Always handle this precursor in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are the key process parameters to control for achieving uniform films?

A3: The key parameters for uniform film deposition include:

  • Substrate Temperature: Directly influences the surface reaction kinetics.

  • Chamber Pressure: Affects the mean free path of gas molecules and their arrival at the substrate.

  • Precursor and Reactant Gas Flow Rates: Determine the concentration of reactants at the substrate surface.

  • Substrate Rotation Speed: Averages out spatial non-uniformities in the deposition flux.

Q4: Can this compound be used for Atomic Layer Deposition (ALD)?

A4: Yes, this compound has been used as a precursor in ALD processes to deposit SiCN and SiCON films.[2] The self-limiting nature of ALD allows for precise thickness control and excellent conformality on complex topographies.

Data Presentation

The following table summarizes ALD process parameters for depositing SiCN and SiCON films using this compound as a precursor, based on patent literature.

ParameterSiCN DepositionSiCON Deposition
Precursors This compound, NH₃This compound, NH₃, H₂O
Substrate Temperature 450°C500°C
Chamber Pressure 8 Torr8 Torr
Carrier Gas Flow 100 sccmNot specified
BTCSM Pulse Duration 5 seconds2 seconds
NH₃ Pulse Duration Not specified12 seconds
H₂O Pulse Duration N/A0.3 seconds
Inert Purge Duration Not specified10 seconds

Data extracted from patent literature and may require optimization for specific systems and applications.[2]

Experimental Protocols

Protocol 1: General Substrate Cleaning Procedure

  • Solvent Clean: Sequentially sonicate the substrate in acetone, isopropanol, and deionized (DI) water for 10-15 minutes each.

  • Drying: Dry the substrate with a nitrogen gun.

  • Plasma Clean (Optional but Recommended): Place the substrate in a plasma cleaner and treat with an oxygen or argon plasma to remove any organic residues.

  • Vacuum Bake: Transfer the substrate to the deposition chamber and perform an in-situ bake at a temperature higher than the deposition temperature to desorb any adsorbed moisture.

Protocol 2: Typical ALD Process for SiCN Film Deposition

  • System Preparation: Ensure the ALD reactor is at the desired base pressure and the substrate is heated to the setpoint temperature (e.g., 450°C).

  • Precursor Stabilization: Heat the this compound precursor to a stable temperature to ensure consistent vapor pressure.

  • Deposition Cycle: a. Pulse A (this compound): Introduce a pulse of this compound vapor into the reactor (e.g., 5 seconds). b. Purge 1: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts. c. Pulse B (Ammonia): Introduce a pulse of ammonia (NH₃) gas into the reactor. d. Purge 2: Purge the reactor with the inert gas to remove unreacted ammonia and byproducts.

  • Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle is typically in the angstrom range.

  • Cooldown: After the final cycle, cool down the reactor under an inert atmosphere before removing the substrate.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Non-Uniform Films start Non-Uniform Film Observed q1 Is substrate temperature uniform? start->q1 s1 Calibrate/Repair Heater q1->s1 No q2 Is precursor flow uniform? q1->q2 Yes s1->q1 s2 Adjust Flow Rates/Check Delivery Lines q2->s2 No q3 Is substrate rotating? q2->q3 Yes s2->q2 s3 Implement/Check Substrate Rotation q3->s3 No end Uniform Film Achieved q3->end Yes s3->q3 G cluster_workflow Chemical Vapor Deposition (CVD) Process Flow precursor This compound (in bubbler) mfc Mass Flow Controllers precursor->mfc carrier Carrier Gas (e.g., N2, Ar) carrier->mfc reactor CVD Reactor (Heated Substrate) mfc->reactor pump Vacuum Pump reactor->pump exhaust Exhaust pump->exhaust

References

Technical Support Center: Dichlorobis(trichlorosilyl)methane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding catalyst deactivation during the synthesis of dichlorobis(trichlorosilyl)methane.

Troubleshooting Guide: Catalyst Deactivation

This section addresses common issues encountered during the synthesis, categorized by the type of catalyst system employed.

Category 1: Amine or Quaternary Phosphonium Salt Catalyzed Synthesis

(Reaction: CHCl₃ + 2 HSiCl₃ → CH₂(SiCl₃)₂ + 2 HCl)

Q1: My reaction has stalled or is showing a significantly low conversion rate. What are the likely causes?

A1: A stalled or slow reaction when using amine or phosphonium salt catalysts is typically due to catalyst inhibition or consumption. The primary causes include:

  • Moisture in Reactants: Trichlorosilane is highly sensitive to moisture, reacting to form silicones and HCl.[1][2] This consumes the reactant and can interfere with the catalyst. Ensure all reactants and solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Scavenging by HCl: The tertiary amine catalyst also functions as an HCl scavenger.[3] If an insufficient amount of amine is used, it will be fully converted to its hydrochloride salt, rendering it non-catalytic.

  • Impure Reactants: Impurities in the chloroform or trichlorosilane can act as catalyst poisons. For instance, acidic impurities can neutralize the amine catalyst.

  • Low Reaction Temperature: The reaction often requires elevated temperatures (e.g., 130-200 °C) to proceed efficiently, depending on the specific catalyst used.[3] Verify that the reaction temperature is appropriate for your catalytic system.

Q2: I'm observing the formation of significant amounts of solid precipitate in my reaction vessel. What is it and how can I prevent it?

A2: The solid precipitate is most likely the hydrochloride salt of your tertiary amine catalyst (e.g., tributylammonium chloride). This is an expected consequence of the amine's role as an HCl scavenger.[3] However, excessive or early precipitation can indicate a problem.

  • Prevention: Use the amine catalyst in sufficient excess to ensure some remains in its free base form to continue catalysis throughout the reaction. Some protocols use the amine as both the catalyst and the solvent.[3]

  • Mitigation: While the salt formation is necessary, ensure it does not physically impede stirring, as this will halt the reaction. Using a suitable co-solvent that can partially dissolve the reactants and keep the salt suspended may be beneficial.

Q3: My product yield is low, and I have a complex mixture of byproducts. How can I improve selectivity?

A3: Poor selectivity can arise from side reactions or the decomposition of the desired product.

  • Side Reactions: The reaction between chloroform and trichlorosilane can also produce tris(trichlorosilyl)methane.[3][4] This byproduct can sometimes decompose to form the desired this compound.[4] Optimizing the stoichiometry (reactant ratio) and reaction time is crucial.

  • Temperature Control: Excessively high temperatures can promote side reactions and product degradation.[3] Maintain strict temperature control throughout the experiment.

  • Catalyst Choice: The choice of catalyst, for example, specific quaternary phosphonium salts, can influence product distribution and reaction efficiency.[3]

Category 2: Direct Synthesis with Copper Catalyst

(Reaction: Si + CH₂Cl₂ + HCl → CH₂(SiHCl₂)₂ + other silyl-methanes)

Q1: The activity of my copper catalyst has dropped significantly over time. What is causing this deactivation?

A1: Deactivation in the direct synthesis process is a known challenge, primarily caused by:

  • Coking/Fouling: The decomposition of methylene chloride at high reaction temperatures (e.g., 280°C) can lead to the formation of polymeric carbosilanes.[5] These polymers deposit on the catalyst surface and in the reactor, blocking active sites and impeding reactant flow.[5]

  • Sintering: At high temperatures, the small copper catalyst particles can agglomerate into larger ones, reducing the active surface area and thus the overall catalytic activity.

Q2: How can I prevent or minimize catalyst deactivation in the direct synthesis process?

A2: The key to maintaining catalyst activity is to suppress the formation of polymeric byproducts.

  • Co-feeding Hydrogen Chloride (HCl): The addition of HCl to the methylene chloride feed is a critical technique. HCl has been shown to effectively suppress the formation of polymeric carbosilanes and mitigate catalyst deactivation.[5] An optimal molar ratio of methylene chloride to HCl (e.g., 1:4) has been found to significantly improve yields of the desired bis(silyl)methanes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deactivation for platinum-based catalysts sometimes used in related hydrosilylation reactions?

A1: While not the primary catalyst for this specific synthesis, platinum catalysts used in similar organosilicon chemistry (hydrosilylation) deactivate mainly through the formation of catalytically inactive platinum nanoparticles or colloids, often referred to as "platinum black".[4][6] This process involves the aggregation of platinum atoms, leading to a loss of active surface area.[7][8]

Q2: Can a deactivated catalyst be regenerated?

A2: Yes, regeneration is often possible, particularly for heterogeneous catalysts like copper or supported platinum. A common regeneration strategy for catalysts deactivated by carbon deposition (coking) involves a multi-step process:

  • Purging: The system is purged with an inert gas (e.g., nitrogen) to remove residual hydrocarbons.[3]

  • Controlled Oxidation (Calcination): A controlled stream of a dilute oxidant (e.g., 0.5-2.0% oxygen in nitrogen) is passed over the catalyst at elevated temperatures (e.g., 400-600°F).[7] This carefully burns off the deposited carbonaceous material.[3][9]

  • Reduction (for metal catalysts): Following oxidation, the catalyst is treated with hydrogen at high temperatures to reduce the metal oxides back to their active metallic state.[5]

Q3: What are common catalyst poisons I should be aware of?

A3: Catalyst poisons are substances that reduce catalyst effectiveness even at very low concentrations.[10] For metal catalysts (like copper or platinum), common poisons include:

  • Sulfur Compounds: Species like hydrogen sulfide (H₂S) can strongly adsorb to the metal surface, blocking active sites.[10][11]

  • Halides and Cyanides: These can also irreversibly bind to the catalyst.[10]

  • Carbon Monoxide (CO): CO can act as a poison for some metal catalysts.[10] Ensure that reactants, solvents, and inert gases are of high purity and free from these contaminants.

Q4: How can I remove a homogeneous catalyst (like an amine or phosphonium salt) from my final product?

A4: For amine catalysts, the resulting hydrochloride salt has low solubility in nonpolar organic solvents and can often be removed by filtration. Any remaining free amine can be removed by washing the organic phase with a dilute aqueous acid solution, followed by drying and distillation of the product. For phosphonium salts, removal can be more challenging due to their higher solubility but may be achieved through extraction or chromatographic techniques.

Data Presentation

Table 1: Illustrative Impact of Moisture on Amine-Catalyzed Reaction (Data is representative and intended for illustrative purposes)

H₂O in Trichlorosilane (ppm)Time to 90% Conversion (hours)Final Yield of CH₂(SiCl₃)₂ (%)
< 10885
501560
10024+ (stalled)< 40
200No significant reaction< 5

Table 2: Effect of HCl Co-feed on Copper Catalyst Stability in Direct Synthesis (Data is representative and based on literature descriptions)

CH₂Cl₂ : HCl Molar RatioCatalyst Activity after 24h (% of initial)Relative Polymer Formation
1 : 035%High
1 : 160%Moderate
1 : 285%Low
1 : 495%Very Low

Experimental Protocols

Protocol 1: Synthesis of this compound via Amine Catalysis

  • Disclaimer: This protocol is an illustrative example based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be oven-dried, and reactants must be anhydrous.

  • Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Charging Reactants: To the flask, add anhydrous chloroform (1 eq) and an excess of tributylamine (e.g., 3-4 eq, acting as catalyst and solvent).

  • Heating: Heat the mixture to a gentle reflux (approx. 180-190°C) with vigorous stirring.

  • Addition of HSiCl₃: Add anhydrous trichlorosilane (2.2 eq) dropwise from the dropping funnel over a period of 2-3 hours. The formation of a white precipitate (tributylammonium chloride) will be observed.

  • Reaction: Maintain the reaction at reflux for 8-12 hours. Monitor the reaction progress by taking aliquots (handled with extreme care) for GC or NMR analysis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a dry, inert solvent (e.g., hexane or toluene).

    • Filter the mixture under an inert atmosphere to remove the tributylammonium chloride precipitate.

    • Wash the filtrate with a dilute, cold aqueous HCl solution to remove any remaining free amine, followed by a water wash.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

G start_node Low Yield or Stalled Reaction check_node1 Check Reactant Purity & Dryness start_node->check_node1 Start Troubleshooting check_node check_node cause_node cause_node solution_node solution_node cause_node1 Moisture or Impurities Present check_node1->cause_node1 No check_node2 Check Reaction Temperature check_node1->check_node2 Yes solution_node1 Rigorously Dry Reactants & Solvents. Use High Purity Reagents. cause_node1->solution_node1 cause_node2 Insufficient Thermal Energy check_node2->cause_node2 Too Low check_node3 Check Catalyst Loading check_node2->check_node3 Correct solution_node2 Increase Temperature to Recommended Level (e.g., 130-200°C) cause_node2->solution_node2 cause_node3 Catalyst consumed by HCl byproduct check_node3->cause_node3 Too Low solution_node3 Increase Catalyst (Amine) Molar Ratio cause_node3->solution_node3

Caption: Troubleshooting workflow for low yield in amine-catalyzed synthesis.

G cluster_deactivation Deactivation Pathway cluster_prevention Prevention Pathway active_site Active Catalyst Site (e.g., Cu surface) polymer Polymeric Carbosilanes (Coke) reactants CH₂Cl₂ at High Temperature reactants->polymer Decomposition deactivated_site Deactivated Site (Fouled) polymer->deactivated_site Blocks Active Site hcl HCl Co-Feed suppression Suppresses Decomposition hcl->suppression suppression->reactants Stabilizes

Caption: Mechanism of coking deactivation and its prevention in direct synthesis.

G start_node Deactivated Catalyst (Coke Deposits) step_node1 Purge with Inert Gas (N₂) start_node->step_node1 Step 1 step_node step_node end_node Regenerated Active Catalyst gas gas step_node2 Controlled Oxidation (e.g., 1% O₂ in N₂) at 400-600°F step_node1->step_node2 Step 2 step_node3 Reduction with H₂ (for metal catalysts) step_node2->step_node3 Step 3 gas1 O₂/N₂ gas1->step_node2 step_node3->end_node gas2 H₂ gas2->step_node3

Caption: Logical workflow for the regeneration of a coked heterogeneous catalyst.

References

controlling reaction kinetics for selective Dichlorobis(trichlorosilyl)methane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of dichlorobis(trichlorosilyl)methane. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in controlling reaction kinetics for selective synthesis.

Troubleshooting Guides

This section is designed to help users identify and resolve issues that may arise during the synthesis of bis(trichlorosilyl)methane and its subsequent dichlorination.

Troubleshooting: Synthesis of Bis(trichlorosilyl)methane (Precursor)
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficient reaction temperature- Impure reactants (e.g., moisture contamination)- Incorrect stoichiometry- Use fresh, high-purity copper catalyst for the direct process. For the Benkeser reaction, ensure the tertiary amine is dry and of high purity.- For the direct process, maintain the temperature in the optimal range of 260-340°C.[1] For amine-catalyzed reactions, ensure the temperature is sufficient to drive the reaction (typically 130-200°C for phosphonium salt catalysts).[1]- Dry all reactants and solvents thoroughly before use. The Si-Cl bonds are highly susceptible to hydrolysis.[1]- Carefully control the molar ratios of reactants. For example, in the Benkeser reaction of chloroform and trichlorosilane, the stoichiometry is critical for selectivity.[1]
Formation of Undesired Byproducts (e.g., Tris(trichlorosilyl)methane, Polymeric Carbosilanes) - Over-reaction or non-selective reaction conditions- Decomposition of reactants or intermediates- Incorrect reactant ratios- Optimize reaction time and temperature to favor the formation of the bis-silylated product. Tris(trichlorosilyl)methane can sometimes be an intermediate that decomposes to the desired product.[1]- In the direct synthesis, co-feeding hydrogen chloride (HCl) with methylene chloride can suppress reactant decomposition and the formation of polymeric carbosilanes.[2]- Adjust the molar ratios of chloroform, trichlorosilane, and tertiary amine to enhance selectivity towards the bis(trichlorosilyl)methane.[1]
Catalyst Deactivation - Carbonaceous deposits on the catalyst surface- Impurities in the reactant feed- In the direct process, ensure the reaction temperature does not exceed the recommended range, as higher temperatures can lead to catalyst deactivation.[1]- Purify reactants to remove any potential catalyst poisons.
Troubleshooting: Photochlorination to this compound
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material - Insufficient UV light exposure (intensity or duration)- Low concentration of chlorine- Ensure the UV lamp is functioning correctly and is of an appropriate wavelength to initiate the radical reaction.- Increase the reaction time or the intensity of the UV source.- Ensure a steady and sufficient supply of chlorine gas to the reaction mixture.
Over-chlorination (Formation of Tri- and Tetra-chlorinated Products) - Excessive reaction time- High concentration of chlorine- High UV intensity- Monitor the reaction progress closely using techniques like Gas Chromatography (GC) to determine the optimal endpoint.- Carefully control the stoichiometry of chlorine added to the reaction.- Reduce the intensity of the UV light to slow down the rate of chlorination.
Formation of Side Products (e.g., C-C coupled dimers) - High concentration of carbon radicals- This is a common termination step in radical reactions.[1] Lowering the concentration of the starting material or reducing the UV intensity may minimize this.- Ensure efficient mixing to maintain a homogeneous distribution of reactants.
Difficulty in Product Purification - Similar boiling points of chlorinated products- Utilize fractional distillation under reduced pressure for separation.- Consider derivatization of the product mixture to more stable and easily separable compounds, such as by alcoholysis to form the corresponding ethoxy derivatives.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing bis(trichlorosilyl)methane?

A1: The main synthetic routes include the direct process (Rochow reaction) involving the reaction of elemental silicon with an organic halide in the presence of a copper catalyst, and the Benkeser reaction, which uses a tertiary amine and trichlorosilane to silylate an organic halide like chloroform.[1] Alternative methods using quaternary phosphonium salts as catalysts have also been developed.[1]

Q2: How can I improve the selectivity of the bis(trichlorosilyl)methane synthesis?

A2: To improve selectivity, careful control of reaction parameters is crucial. In the direct process, co-feeding HCl with methylene chloride can suppress side reactions.[2] In the Benkeser reaction, adjusting the molar ratios of the reactants (chloroform, trichlorosilane, and tertiary amine) can enhance the yield of the desired bis-silylated product over the tris-silylated byproduct.[1]

Q3: What is the mechanism for the photochlorination of bis(trichlorosilyl)methane to this compound?

A3: The photochlorination proceeds via a radical chain reaction. It is initiated by UV light, which cleaves chlorine molecules into chlorine radicals. These radicals then abstract hydrogen atoms from the methylene bridge of bis(trichlorosilyl)methane, forming a carbon-centered radical. This radical then reacts with another chlorine molecule to yield the chlorinated product and a new chlorine radical, continuing the chain.[1]

Q4: How can I monitor the progress of the photochlorination reaction?

A4: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using Gas Chromatography (GC). This will allow you to track the consumption of the starting material and the formation of mono-, di-, and other chlorinated products, helping to determine the optimal reaction time to maximize the yield of the desired dichlorinated product.

Q5: What are the main safety precautions to consider during these syntheses?

A5: Both bis(trichlorosilyl)methane and this compound are reactive and moisture-sensitive compounds. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon). These compounds can react with moisture to release HCl, so appropriate personal protective equipment (gloves, safety glasses, lab coat) and a well-ventilated fume hood are essential. Chlorine gas used in the photochlorination step is highly toxic and corrosive and requires special handling procedures.

Quantitative Data

Table 1: Reactant and Catalyst Systems for Bis(silyl)methane Synthesis

Synthetic MethodReactantsCatalyst/ReagentTypical ConditionsProductReported Yield
Direct ProcessElemental Silicon, Methylene Chloride, Hydrogen ChlorideCopper280°CBis(dichlorosilyl)methane and (dichlorosilyl)(trichlorosilyl)methaneMajor Products
Benkeser ReactionChloroform, Trichlorosilane, Tri-n-butylamineTri-n-butylamineNot specifiedBis(triethoxysilyl)methane (stable derivative)~60%

Note: The yield for the Benkeser reaction is for a stable derivative after ethanolysis.[2] The optimal molar ratio for this reaction was found to be approximately 1:4.5:3 for chloroform, trichlorosilane, and tri-n-butylamine, respectively.[2] For the direct process, the optimal molar ratio of methylene chloride to hydrogen chloride is 1:4.[2]

Experimental Protocols

Protocol 1: Synthesis of Bis(trichlorosilyl)methane via a Modified Benkeser Reaction

This protocol is based on the general principles of the Benkeser reaction for the synthesis of silylated methanes.

Materials:

  • Chloroform (CHCl₃), dried

  • Trichlorosilane (HSiCl₃), freshly distilled

  • Tributylamine (N(Bu)₃), dried

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Under a positive pressure of inert gas, charge the flask with tributylamine and the anhydrous solvent.

  • Cool the mixture in an ice bath and add trichlorosilane dropwise from the dropping funnel with stirring.

  • After the addition of trichlorosilane is complete, add chloroform dropwise to the reaction mixture.

  • Once the addition of chloroform is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Upon completion, cool the reaction mixture to room temperature. The product, bis(trichlorosilyl)methane, can be isolated by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Photochlorination

Materials:

  • Bis(trichlorosilyl)methane ((Cl₃Si)₂CH₂)

  • Chlorine gas (Cl₂)

  • Anhydrous inert solvent (e.g., carbon tetrachloride)

  • UV lamp (e.g., mercury vapor lamp)

Procedure:

  • Set up a quartz reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer. The quartz vessel is necessary to allow UV light penetration.

  • Dissolve bis(trichlorosilyl)methane in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Position the UV lamp to irradiate the reaction vessel.

  • Begin stirring and start bubbling a slow, steady stream of chlorine gas through the solution.

  • Monitor the reaction progress by GC to track the formation of mono- and di-chlorinated products.

  • To achieve selective dichlorination, stop the reaction when the concentration of the this compound is maximized.

  • Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas to remove any residual chlorine and HCl.

  • The solvent can be removed by distillation, and the product mixture can be purified by fractional distillation under reduced pressure.

Visualizations

G Overall Experimental Workflow cluster_0 Synthesis of Bis(trichlorosilyl)methane cluster_1 Synthesis of this compound Reactants Prepare Reactants (Chloroform, Trichlorosilane, Amine) Reaction Benkeser Reaction Reactants->Reaction Purification1 Fractional Distillation Reaction->Purification1 Product1 Bis(trichlorosilyl)methane Purification1->Product1 Chlorination_Reactants Prepare Reactants (Bis(trichlorosilyl)methane, Chlorine) Product1->Chlorination_Reactants Use as starting material Photochlorination Photochlorination (UV) Chlorination_Reactants->Photochlorination Purification2 Fractional Distillation Photochlorination->Purification2 Product2 This compound Purification2->Product2

Caption: Overall experimental workflow for the synthesis of this compound.

G Photochlorination Reaction Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light (hν) Start_mat (Cl₃Si)₂CH₂ C_rad (Cl₃Si)₂CH• Start_mat->C_rad + Cl• - HCl Mono_chloro (Cl₃Si)₂CHCl C_rad->Mono_chloro + Cl₂ - Cl• Mono_chloro_rad (Cl₃Si)₂CCl• Mono_chloro->Mono_chloro_rad + Cl• - HCl Di_chloro (Cl₃Si)₂CCl₂ Mono_chloro_rad->Di_chloro + Cl₂ - Cl• Cl_rad2 2 Cl• Cl2_term Cl₂ Cl_rad2->Cl2_term C_rad2 2 (Cl₃Si)₂CH• Dimer (Cl₃Si)₂CH-CH(SiCl₃)₂ C_rad2->Dimer

Caption: Reaction pathway for the photochlorination of bis(trichlorosilyl)methane.

G Troubleshooting Low Yield in Photochlorination Start Low Yield of this compound Check_Conversion Is starting material consumed? Start->Check_Conversion Check_Selectivity Is monochloro the main product? Check_Conversion->Check_Selectivity Yes Increase_UV_Time Increase UV exposure time or intensity Check_Conversion->Increase_UV_Time No Check_Overchlorination Are polychlorinated products significant? Check_Selectivity->Check_Overchlorination No Increase_Reaction_Time Increase reaction time Check_Selectivity->Increase_Reaction_Time Yes Decrease_Reaction_Time Decrease reaction time Check_Overchlorination->Decrease_Reaction_Time Yes Optimize_Purification Optimize fractional distillation Check_Overchlorination->Optimize_Purification No Increase_UV_Time->Check_Conversion Increase_Cl2 Increase chlorine concentration

References

Validation & Comparative

Purity Assessment of Dichlorobis(trichlorosilyl)methane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Dichlorobis(trichlorosilyl)methane, a critical precursor in the synthesis of advanced materials and pharmaceutical intermediates. Accurate purity determination is paramount to ensure the desired reaction outcomes, product quality, and safety. This document details the application of Gas Chromatography-Mass Spectrometry (GC-MS) and compares its performance with alternative analytical techniques, supported by experimental protocols and data.

Introduction to Purity Assessment of this compound

This compound [(Cl₃Si)₂CCl₂] is a highly reactive organosilicon compound. Its purity can be compromised by the presence of starting materials, by-products from synthesis, hydrolysis products, and trace metal contaminants. A thorough understanding of the impurity profile is essential for its application in sensitive processes. This guide focuses on the analytical techniques available for comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic impurities in chlorosilane samples.[1] Its high sensitivity and specificity make it an ideal method for identifying closely related organosilicon impurities and other organic contaminants.

Principle of GC-MS Analysis

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for its identification.

Experimental Protocol for GC-MS Analysis

Due to the reactive nature of this compound, sample handling and preparation are critical to prevent hydrolysis and ensure accurate results. All sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) with Electron Ionization (EI) source and a quadrupole analyzer

  • Capillary Column: A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is recommended. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are typical.

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Mass Range 40-500 amu
Scan Mode Full Scan

Sample Preparation:

  • Under an inert atmosphere, prepare a 1% (v/v) solution of the this compound sample in a dry, inert solvent such as anhydrous hexane or toluene.

  • Transfer the solution to a GC vial with a PTFE-lined septum.

  • Analyze the sample promptly after preparation.

Data Presentation: Typical Impurity Profile by GC-MS

The following table summarizes a hypothetical, yet representative, quantitative analysis of a this compound sample using the GC-MS method described above.

Compound Retention Time (min) Area % Identification Method
Trichlorosilane4.50.05Mass Spectrum Library Match
Silicon Tetrachloride5.20.12Mass Spectrum Library Match
Chlorobis(trichlorosilyl)methane12.81.50Mass Spectrum Interpretation
This compound 14.2 98.20 Main Component
Unidentified Impurity 115.10.08Mass Spectrum Interpretation
Unidentified Impurity 216.50.05Mass Spectrum Interpretation

Comparison with Alternative Analytical Techniques

While GC-MS is a primary tool for organic purity, a comprehensive assessment often requires orthogonal techniques to analyze different types of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a sample without the need for a calibration curve of the analyte. It is particularly useful for assessing the main component's purity and quantifying major impurities.

Comparison Table: GC-MS vs. qNMR

Feature GC-MS qNMR
Principle Chromatographic separation followed by mass analysisNuclear spin resonance in a magnetic field
Primary Application Identification and quantification of volatile organic impuritiesAbsolute purity determination of the main component and quantification of major impurities
Strengths High sensitivity for trace impurities, excellent for separation of complex mixturesHigh precision and accuracy, no need for identical reference standards, non-destructive
Limitations Requires volatile and thermally stable analytes, potential for sample degradation at high temperaturesLower sensitivity than GC-MS for trace impurities, potential for signal overlap in complex mixtures
Sample Throughput Moderate to highModerate
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace elemental impurities.[2] For this compound, it is the method of choice for quantifying metallic contaminants that can act as catalysts or otherwise interfere with downstream applications.

Comparison Table: GC-MS vs. ICP-MS

Feature GC-MS ICP-MS
Principle Chromatographic separation and mass analysis of moleculesIonization of atoms in a plasma and mass analysis of ions
Primary Application Organic impurity analysisTrace and ultra-trace elemental (metallic) impurity analysis
Strengths Excellent for organic compound identification and quantificationExtremely low detection limits for most elements, wide linear dynamic range
Limitations Not suitable for elemental analysisDestructive to the sample, requires sample digestion which can introduce contaminants
Sample Throughput Moderate to highHigh
Titration for Hydrolyzable Chloride

This classical chemical method is used to determine the content of hydrolyzable chloride, which can indicate the presence of reactive chlorine-containing impurities. This is often a critical quality control parameter for chlorosilanes.

Comparison Table: GC-MS vs. Titration

Feature GC-MS Titration for Hydrolyzable Chloride
Principle Chromatographic separation and mass analysisChemical reaction and volumetric or potentiometric endpoint detection
Primary Application Speciated organic impurity analysisTotal hydrolyzable chloride content
Strengths Provides information on individual impurity structuresSimple, inexpensive, and provides a direct measure of a critical quality parameter
Limitations Does not directly measure hydrolyzable chloride contentNon-specific, does not identify the source of the hydrolyzable chloride
Sample Throughput Moderate to highHigh

Visualizing Experimental and Logical Workflows

GC-MS Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Anhydrous Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Library Search & Spectrum Interpretation Integration->Identification Quantification Purity Calculation Identification->Quantification Report Purity Report Quantification->Report

Caption: GC-MS workflow for purity assessment.

Decision Tree for Purity Analysis Method Selection

This diagram provides a logical approach to selecting the appropriate analytical technique based on the specific purity assessment needs.

Method_Selection start Start: Purity Assessment of this compound q1 What is the primary analytical question? start->q1 q2 Is trace metal contamination a concern? q1->q2 Other gcms Use GC-MS for identification and quantification of organic impurities. q1->gcms Organic Impurity Profile q3 Is the absolute purity of the main component required? q2->q3 No icpms Use ICP-MS for trace elemental analysis. q2->icpms Yes q4 Is the total hydrolyzable chloride content critical? q3->q4 No qnmr Use qNMR for absolute purity determination. q3->qnmr Yes titration Use Titration for hydrolyzable chloride. q4->titration Yes end Comprehensive Purity Profile q4->end No gcms->q2 icpms->q3 qnmr->q4 titration->end

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. GC-MS serves as a cornerstone for identifying and quantifying organic impurities with high sensitivity and specificity. However, for a complete purity profile, it should be complemented with orthogonal techniques. qNMR provides an accurate measure of the main component's absolute purity, ICP-MS is essential for controlling trace metal contamination, and titration for hydrolyzable chloride offers a rapid and direct measure of a critical quality attribute. The selection of the appropriate analytical techniques should be guided by the specific requirements of the downstream application to ensure the quality and consistency of the final product.

References

A Comparative Guide to the Spectroscopic Characterization of Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of dichlorobis(trichlorosilyl)methane, a compound of interest in organosilicon chemistry. This document outlines predicted spectral data, detailed experimental protocols, and a comparative analysis with alternative techniques to assist researchers in selecting the most appropriate analytical methods for their work.

Spectroscopic Analysis: NMR and FTIR

NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei, offering precise information about the connectivity and chemical environment of atoms. For this compound (CCl₂(SiCl₃)₂), ¹³C and ²⁹Si NMR are particularly informative.

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is excellent for identifying the types of chemical bonds and functional groups present.

Predicted Spectroscopic Data

Due to the reactive nature of this compound, obtaining experimental spectra can be challenging. The following tables summarize the predicted NMR and FTIR data based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ) in ppmRationale for Prediction
¹³C80 - 100The central carbon is bonded to two silicon atoms and two highly electronegative chlorine atoms, leading to a significant downfield shift. For comparison, the chemical shift of CCl₄ is approximately 96 ppm. The presence of two SiCl₃ groups is expected to further influence this shift.
²⁹Si-15 to -25The silicon atoms are in a +4 oxidation state and bonded to a carbon and three chlorine atoms. The high electronegativity of the chlorine atoms leads to a characteristic upfield shift compared to tetramethylsilane (TMS). For comparison, the ²⁹Si chemical shift of silicon tetrachloride (SiCl₄) is approximately -19 ppm.

Table 2: Predicted FTIR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityAssignment
C-Cl Stretch700 - 850StrongAsymmetric and symmetric stretching vibrations of the C-Cl bonds. The presence of two chlorine atoms on the same carbon will likely result in two distinct, strong bands.
Si-Cl Stretch550 - 650Very StrongAsymmetric and symmetric stretching vibrations of the Si-Cl bonds. The SiCl₃ groups will exhibit intense absorptions in this region.
Si-C Stretch700 - 800MediumStretching vibration of the silicon-carbon bond.

Experimental Protocols

Handling this compound requires stringent anhydrous and inert atmosphere techniques due to its high reactivity with moisture.

NMR Spectroscopy Protocol (for air-sensitive compounds)
  • Sample Preparation (in a glovebox or under a Schlenk line):

    • Ensure all glassware, including the NMR tube and cap, are rigorously dried in an oven (e.g., overnight at 120°C) and cooled under vacuum or in a desiccator.

    • Use a deuterated solvent that is known to be anhydrous and unreactive with the sample. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) stored over molecular sieves are suitable options.

    • Prepare a solution of this compound with a concentration of approximately 10-50 mg/mL.

    • Using a clean, dry syringe, transfer the solution into the NMR tube.

    • Securely cap the NMR tube. For highly sensitive samples, a J. Young NMR tube with a resealable valve is recommended.

    • Wipe the outside of the NMR tube with a solvent (e.g., isopropanol) to remove any contaminants before insertion into the spectrometer.

  • Data Acquisition:

    • Acquire ¹³C and ²⁹Si NMR spectra. Due to the low natural abundance and sensitivity of these nuclei, a greater number of scans will be required.

    • For ²⁹Si NMR, using polarization transfer techniques like DEPT or INEPT can enhance signal intensity.

    • Reference the spectra internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FTIR Spectroscopy Protocol (for air-sensitive liquids)

Attenuated Total Reflectance (ATR) is the recommended FTIR sampling method for reactive liquids as it requires minimal sample preparation and provides high-quality spectra.

  • Sample Preparation and Handling:

    • This procedure should be performed in a fume hood, and if the compound is highly moisture-sensitive, under a stream of inert gas.

    • Ensure the ATR crystal (e.g., diamond) is clean and dry. A background spectrum of the clean, dry crystal should be collected.

    • Carefully place a small drop of this compound directly onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the FTIR spectrum over the desired range (typically 4000 - 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • After analysis, carefully clean the ATR crystal with a suitable dry, non-protic solvent (e.g., hexane or dichloromethane) and a soft, non-abrasive wipe.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Analysis cluster_ftir FTIR Analysis Sample Sample Prepare_Solution Prepare Solution Sample->Prepare_Solution Dry_Solvent Dry_Solvent Dry_Solvent->Prepare_Solution Load_NMR_Tube Load NMR Tube Prepare_Solution->Load_NMR_Tube NMR Path Apply_to_ATR Apply to ATR Crystal Prepare_Solution->Apply_to_ATR FTIR Path Acquire_13C_NMR Acquire ¹³C Spectrum Load_NMR_Tube->Acquire_13C_NMR Acquire_29Si_NMR Acquire ²⁹Si Spectrum Load_NMR_Tube->Acquire_29Si_NMR NMR_Data_Analysis Data Analysis Acquire_13C_NMR->NMR_Data_Analysis Acquire_29Si_NMR->NMR_Data_Analysis Acquire_FTIR Acquire FTIR Spectrum Apply_to_ATR->Acquire_FTIR FTIR_Data_Analysis Data Analysis Acquire_FTIR->FTIR_Data_Analysis

Caption: Workflow for NMR and FTIR characterization.

Comparison with Alternative Characterization Techniques

While NMR and FTIR are primary methods for structural elucidation, other techniques can provide complementary or alternative information.

Table 3: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantages for CCl₂(SiCl₃)₂Disadvantages for CCl₂(SiCl₃)₂
NMR Spectroscopy Detailed atomic connectivity and chemical environment.Unambiguous structural confirmation.Lower sensitivity for ²⁹Si nucleus requires longer acquisition times.
FTIR Spectroscopy Identification of functional groups and bond types.Rapid and sensitive for detecting Si-Cl and C-Cl bonds.Does not provide detailed connectivity information.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of components in a mixture and determination of molecular weight and fragmentation patterns.Excellent for assessing purity and identifying volatile impurities or byproducts.The compound may be too reactive for some GC columns and inlet conditions, potentially leading to degradation.
Raman Spectroscopy Complementary vibrational information to FTIR.Si-Si and symmetric Si-Cl stretches, which may be weak in the IR, are often strong in Raman spectra. Can be performed through glass, which is advantageous for air-sensitive samples.Can be susceptible to fluorescence interference.
Elemental Analysis Determination of the elemental composition (C, H, Cl, Si).Provides the empirical formula, which can confirm the overall composition.Does not provide structural information. Requires a pure sample.

Logical Relationships in Characterization

The choice and sequence of analytical techniques depend on the research goals. The following diagram illustrates a logical pathway for the comprehensive characterization of this compound.

characterization_logic cluster_structure Primary Structural Methods cluster_functional Functional Group & Purity Synthesis Synthesis Purity_Check Purity Assessment (GC-MS) Synthesis->Purity_Check Structural_Elucidation Structural Elucidation Purity_Check->Structural_Elucidation If pure Vibrational_Analysis Vibrational Analysis Structural_Elucidation->Vibrational_Analysis NMR NMR (¹³C, ²⁹Si) Structural_Elucidation->NMR Elemental_Confirmation Elemental Confirmation Vibrational_Analysis->Elemental_Confirmation FTIR FTIR Vibrational_Analysis->FTIR Raman Raman Vibrational_Analysis->Raman Full_Characterization Full_Characterization Elemental_Confirmation->Full_Characterization

Caption: Logical flow for compound characterization.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For novel compounds, a multi-technique approach is always recommended for unambiguous identification and characterization.

A Comparative Guide to Dichlorobis(trichlorosilyl)methane and Methyltrichlorosilane as Silicon Carbide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate precursor is a critical step in the synthesis of high-quality silicon carbide (SiC). This guide provides an objective comparison of two key precursors, Dichlorobis(trichlorosilyl)methane (DCBSM) and Methyltrichlorosilane (MTS), focusing on their performance in SiC synthesis, supported by experimental data.

Executive Summary

Methyltrichlorosilane (MTS) is a widely utilized and well-characterized single-source precursor for the chemical vapor deposition (CVD) of silicon carbide. Its popularity stems from its 1:1 silicon-to-carbon ratio, which is favorable for producing stoichiometric SiC. Extensive research has detailed its decomposition kinetics, growth mechanisms, and the properties of the resulting SiC films under various experimental conditions.

This compound (DCBSM) is a larger, chlorine-rich molecule that also serves as a precursor for silicon-containing materials. While its application in the synthesis of pure SiC via CVD is less documented in publicly available literature, its use in atomic layer deposition (ALD) for related silicon carbonitride (SiCN) and silicon carboxynitride (SiCON) films suggests its potential as a precursor for Si-C based materials. The higher silicon and chlorine content in DCBSM may offer different reaction pathways and film properties compared to MTS.

This guide will delve into the available experimental data for both precursors, providing a comparative analysis of their performance in SiC synthesis.

Data Presentation: Precursor Properties and SiC Deposition Parameters

A direct comparison of SiC growth parameters is challenging due to the limited availability of data for DCBSM in SiC CVD. However, we can summarize the known properties and deposition conditions for each precursor to highlight their fundamental differences.

PropertyThis compound (DCBSM)Methyltrichlorosilane (MTS)
Chemical Formula CCl8Si2CH3Cl3Si
Molecular Weight 311.8 g/mol 149.48 g/mol
Boiling Point 183-185 °C66 °C
Si:C Ratio 2:11:1
Typical Deposition Method for Si-C containing films Atomic Layer Deposition (ALD) for SiCN/SiCONChemical Vapor Deposition (CVD) for SiC
Typical Deposition Temperature Range 450-500 °C (for ALD of SiCN/SiCON)800-1600 °C (for CVD of SiC)[1]
Carrier Gas Not specified for SiC CVDHydrogen (H2)[1][2]
Resulting Film Composition SiCN, SiCON (from ALD with nitrogen/oxygen sources)Primarily β-SiC (cubic) or 4H-SiC depending on conditions[2]

Performance Comparison

Methyltrichlorosilane (MTS) as a SiC Precursor

MTS has been the subject of numerous studies for SiC deposition via CVD. The growth process is influenced by several factors:

  • Temperature: The deposition rate of SiC from MTS is strongly dependent on temperature. Studies have shown that the growth can be either surface-reaction-limited at lower temperatures or diffusion-limited at higher temperatures.[3] For instance, in one study, the deposition rate showed distinct maxima at approximately 900 °C and 1025 °C.[1] Another study observed both surface-reaction-limited and diffusion-limited growth in the range of 1100°C to 1350°C.[3] High-quality epitaxial 4H-SiC layers have been grown at temperatures around 1600°C with growth rates as high as 170 µm/h.[2]

  • H2/MTS Ratio: The ratio of hydrogen carrier gas to MTS precursor is a critical parameter for controlling the purity and stoichiometry of the deposited SiC. A wide range of ratios, from 20 to 104, has been reported to be beneficial for the deposition of pure SiC.[2]

  • Pressure: The total pressure in the CVD reactor also plays a significant role in the deposition kinetics and film properties.

The resulting SiC films from MTS are typically polycrystalline β-SiC at lower temperatures and can be grown as epitaxial 4H-SiC films at higher temperatures on suitable substrates.[2] The morphology of the SiC deposits can vary from fine-grained at lower temperatures to faceted crystals at higher temperatures.

This compound (DCBSM) as a SiC Precursor

The available literature on the use of DCBSM for the synthesis of pure SiC via CVD is limited. However, a patent on the atomic layer deposition of SiCN and SiCON films using DCBSM provides some insight into its reactivity and potential as a precursor. In this ALD process, DCBSM was used with ammonia (NH3) or a combination of NH3 and water (H2O) as co-reactants at temperatures between 450°C and 500°C. This indicates that DCBSM can be a source for both silicon and carbon in thin film deposition, albeit in a different process and for a different final material compared to the typical use of MTS for SiC.

The higher boiling point of DCBSM compared to MTS suggests that it is less volatile, which would require different precursor delivery systems and process parameters in a CVD setup. The Si:C ratio of 2:1 in DCBSM is also a notable difference from the 1:1 ratio in MTS, which would likely necessitate careful tuning of other process parameters, such as the addition of a carbon source, to achieve stoichiometric SiC.

Experimental Protocols

Chemical Vapor Deposition of SiC from Methyltrichlorosilane (MTS)

A typical experimental setup for the CVD of SiC from MTS involves a hot-wall or cold-wall reactor.

General Protocol:

  • A suitable substrate (e.g., silicon wafer) is placed in the reactor chamber.

  • The reactor is evacuated to a base pressure and then heated to the desired deposition temperature (e.g., 1200°C).

  • A carrier gas, typically hydrogen (H2), is introduced into the reactor to stabilize the pressure and temperature.

  • The MTS precursor, which is a liquid at room temperature, is vaporized and introduced into the reactor along with the carrier gas at a specific H2/MTS ratio (e.g., 30).

  • The deposition is carried out for a specific duration to achieve the desired film thickness.

  • After deposition, the precursor flow is stopped, and the reactor is cooled down under a flow of the carrier gas.

Example Parameters from Literature: [2]

  • Precursor: Methyltrichlorosilane (MTS)

  • Carrier Gas: Hydrogen (H2)

  • Deposition Temperature: ~1200 °C

  • Pressure: ~100 mbar

  • H2/MTS Ratio: 30

  • MTS Flow Rate: 20 sccm

Potential Experimental Approach for SiC Deposition from this compound (DCBSM)

Based on its properties and the limited available data, a hypothetical experimental protocol for SiC CVD using DCBSM could be designed as follows. It is important to note that this is a proposed methodology and would require experimental validation.

Hypothetical Protocol:

  • A substrate is loaded into a CVD reactor.

  • The reactor is heated to a deposition temperature, likely in a range that needs to be determined experimentally, potentially starting from lower temperatures (e.g., 800°C) and increasing, considering the thermal stability of DCBSM.

  • DCBSM, a liquid at room temperature, would be heated in a bubbler to generate sufficient vapor pressure for transport into the reactor via a carrier gas (e.g., H2 or an inert gas like Argon).

  • Due to the 2:1 Si:C ratio in DCBSM, a carbon co-precursor (e.g., a hydrocarbon like methane or propane) might be necessary to achieve stoichiometric SiC. The flow rate of this co-precursor would need to be carefully controlled.

  • The deposition would proceed for a set time.

  • The system would then be cooled down under a carrier gas flow.

Signaling Pathways and Experimental Workflows

The chemical vapor deposition of SiC from single-source precursors like MTS and potentially DCBSM involves a series of complex gas-phase and surface reactions. The following diagrams illustrate the general logical flow of these processes.

SiC_CVD_Workflow cluster_precursor Precursor Delivery cluster_reactor CVD Reactor cluster_characterization Film Characterization Precursor Liquid Precursor (MTS or DCBSM) Vaporizer Vaporization Precursor->Vaporizer GasPhase Gas-Phase Reactions (Decomposition) Vaporizer->GasPhase Precursor Vapor CarrierGas Carrier Gas (e.g., H2) CarrierGas->Vaporizer Surface Surface Reactions (Adsorption, Migration, Incorporation) GasPhase->Surface Reactive Species Film SiC Film Growth Surface->Film Byproducts Gaseous Byproducts (e.g., HCl) Surface->Byproducts Characterization Structural, Morphological, and Electrical Analysis Film->Characterization

Caption: General workflow for SiC Chemical Vapor Deposition.

The decomposition pathways of the precursors are crucial for understanding the formation of the SiC film.

Precursor_Decomposition cluster_mts MTS Decomposition cluster_dcbsm Hypothetical DCBSM Decomposition cluster_sic SiC Formation MTS CH3SiCl3 (MTS) MTS_Intermediates Reactive Intermediates (e.g., SiCl2, CH3) MTS->MTS_Intermediates Thermal Energy SiC SiC Film MTS_Intermediates->SiC Surface Reactions DCBSM Cl3Si-CH2-SiCl3 (DCBSM) DCBSM_Intermediates Reactive Intermediates (e.g., SiClx, CHx) DCBSM->DCBSM_Intermediates Thermal Energy DCBSM_Intermediates->SiC Surface Reactions

References

comparative study of Dichlorobis(trichlorosilyl)methane and other carbosilane precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and drug development, the selection of precursor materials is a critical step in the synthesis of advanced ceramics like silicon carbide (SiC). This guide provides a comparative overview of Dichlorobis(trichlorosilyl)methane and other carbosilane precursors, with a focus on their performance in producing SiC. While this compound and its close analog, Bis(trichlorosilyl)methane, are recognized as potential precursors, the available experimental data on their direct conversion to SiC is limited in publicly accessible literature. In contrast, polycarbosilanes (PCS) have been extensively studied and demonstrate a range of ceramic yields depending on their specific chemical structure and processing conditions.

Performance Comparison of Carbosilane Precursors

The efficacy of a carbosilane precursor is primarily evaluated by its ceramic yield upon pyrolysis—the percentage of the initial mass of the precursor that is converted into the final ceramic product. The following table summarizes the available data for different carbosilane precursors.

Precursor NameChemical FormulaMolecular Weight ( g/mol )Pyrolysis Temperature (°C)Ceramic Yield (%)Resulting Ceramic Phase
This compoundCl₂C(SiCl₃)₂351.81Data not availableData not availableData not available
Bis(trichlorosilyl)methaneH₂C(SiCl₃)₂282.92Data not availableData not availableData not available
Crosslinked Polycarbosilane[1]PolymericVariableup to 120072Amorphous (at 1000°C), β-SiC (at 1600°C)[1]
Allyl-substituted Polycarbosilane[2][3]PolymericVariable1000~77SiC[2][3]
Polycarbosilane (from Polydimethylsilane)[4][5]SiC₁.₉₄H₅.₀₁O₀.₀₂₈Mn = 113590085Nanocrystalline β-SiC[4][5]
Polytitanocarbosilane (PTCS)[6]PolymericVariable100067.5Si-C-Ti ceramic[6]

Note: The absence of data for this compound and Bis(trichlorosilyl)methane in the table highlights the current gap in published experimental research on their direct pyrolysis to SiC. While they are used in the synthesis of other organosilicon compounds and polymers, their performance as standalone SiC precursors is not well-documented.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and pyrolysis of polycarbosilanes, derived from various studies.

Synthesis of Polycarbosilanes via Grignard Coupling and Reduction

This method is a common route for producing polycarbosilane precursors.

  • Grignard Reaction: A halomethylcarbosilane is reacted with magnesium in a suitable solvent, such as tetrahydrofuran (THF), to form a Grignard reagent.

  • Coupling: The Grignard reagent undergoes a coupling reaction, often catalyzed, to form a higher molecular weight polycarbosilane.

  • Reduction: The resulting polymer is then reduced using a metal hydride, such as lithium aluminum hydride (LiAlH₄), to introduce Si-H bonds, which can facilitate crosslinking during pyrolysis.

Pyrolysis of Polycarbosilane Precursors

The conversion of the pre-ceramic polymer to SiC is achieved through a high-temperature heat treatment in an inert atmosphere.

  • Crosslinking (Curing): The polycarbosilane precursor is first heated at a relatively low temperature (e.g., 150-300 °C) to induce crosslinking.[1] This step is crucial to increase the molecular weight and prevent the polymer from melting and volatilizing during pyrolysis, thereby increasing the ceramic yield.

  • Pyrolysis: The crosslinked polymer is then heated to a high temperature (typically ≥ 1000 °C) in a furnace under an inert atmosphere (e.g., argon or nitrogen).[4][6] The heating rate and hold time at the peak temperature can influence the microstructure and properties of the final SiC ceramic. For instance, crystallization of β-SiC from an amorphous state has been observed at temperatures around 1100-1200 °C.[4]

Logical Workflow from Precursor to Ceramic

The following diagram illustrates the general pathway from carbosilane precursors to the final silicon carbide ceramic product.

G cluster_product Final Product Dichlorobis This compound Synthesis Synthesis / Polymerization Dichlorobis->Synthesis Bis Bis(trichlorosilyl)methane Bis->Synthesis PCS Polycarbosilanes Pyrolysis Pyrolysis PCS->Pyrolysis Synthesis->Pyrolysis SiC Silicon Carbide (SiC) Pyrolysis->SiC

Caption: General workflow from carbosilane precursors to SiC.

Signaling Pathways in Precursor Chemistry

The chemical transformations during the synthesis and pyrolysis of carbosilane precursors involve several key reaction pathways. The following diagram outlines a simplified representation of these pathways.

G Start Chlorosilane Monomers Polymerization Polymerization (e.g., Grignard Coupling) Start->Polymerization Si-C bond formation PCS Polycarbosilane Polymerization->PCS Crosslinking Crosslinking (Curing) PCS->Crosslinking Heating Crosslinked_PCS Crosslinked Polycarbosilane Crosslinking->Crosslinked_PCS Pyrolysis Pyrolysis (Thermal Decomposition) Crosslinked_PCS->Pyrolysis > 1000°C Amorphous_SiC Amorphous SiC Pyrolysis->Amorphous_SiC Crystalline_SiC Crystalline SiC (β-SiC) Amorphous_SiC->Crystalline_SiC > 1100°C

Caption: Key chemical transformations in SiC synthesis from polycarbosilanes.

References

Performance Evaluation of SiC Films from Dichlorobis(trichlorosilyl)methane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of silicon carbide (SiC) thin films derived from the precursor dichlorobis(trichlorosilyl)methane (BTCSM). Due to the limited availability of detailed experimental data on SiC films specifically from BTCSM in publicly accessible literature, this document focuses on a comprehensive comparison with established alternative precursors. The guide summarizes key performance metrics, outlines experimental methodologies, and presents visual representations of experimental workflows to aid researchers in selecting appropriate precursors for their specific applications.

Precursor Landscape for SiC Film Deposition

The quality and properties of silicon carbide thin films are intrinsically linked to the chemical precursor used in the deposition process. While this compound is a potential precursor for SiC, a variety of other silicon and carbon sources are more commonly documented in scientific literature. These alternatives provide a benchmark for evaluating the potential performance of BTCSM-derived films.

Commonly used precursors for SiC film deposition include:

  • Dual-Source Precursors:

    • Silicon Sources: Silane (SiH₄), Dichlorosilane (SiH₂Cl₂), Silicon Tetrachloride (SiCl₄)

    • Carbon Sources: Methane (CH₄), Propane (C₃H₈)

  • Single-Source Precursors:

    • Methyltrichlorosilane (MTS, CH₃SiCl₃)

    • Tetramethylsilane (TMS, Si(CH₃)₄)

    • Hexamethyldisilane (HMDS, Si₂(CH₃)₆)

Comparative Performance Data

The following tables summarize key performance indicators for SiC films grown from various precursors based on available experimental data. This allows for a side-by-side comparison of critical film properties.

Table 1: Deposition Parameters for SiC Films from Various Precursors

Precursor(s)Deposition MethodSubstrate Temperature (°C)PressureGrowth RateReference
SiH₄ + CH₄PECVD25 - 4009 x 10⁻² Torr18 - 520 nm/min[1]
SiH₂Cl₂ + C₃H₈Hot-Wall CVDNot Specified30 Torr30 - 100 µm/h[2][3]
CH₃SiCl₃ (MTS)LPCVD1000Not Specified1 - several µm/h[4]
Si(CH₃)₄ (TMS)LPCVD1100 - 150030 TorrNot Specified[5]
Si₂(CH₃)₆ (HMDS)CVD1250Not SpecifiedNot Specified[6]
This compound (BTCSM) + NH₃ALD (for SiCN)4508 TorrNot Specified for SiC[7]

Table 2: Physical Properties of SiC Films from Various Precursors

Precursor(s)Film CrystallinitySurface Roughness (RMS)Composition (Si:C)Hardness (GPa)Reference
SiH₄ + CH₄Amorphous to NanocrystallineNot SpecifiedVaries with gas ratioNot Specified[1]
SiH₂Cl₂ + C₃H₈High Crystalline Quality0.5 - 2.0 nmNot SpecifiedNot Specified[2][8]
CH₃SiCl₃ (MTS)PolycrystallineNot SpecifiedStoichiometricNot Specified[4]
Si(CH₃)₄ (TMS)Polycrystalline β-SiC~0.5 nmStoichiometric33.6[5]
Si₂(CH₃)₆ (HMDS)3C-SiCNot SpecifiedNot SpecifiedNot Specified[6]
This compound (BTCSM)Not Specified for SiCNot Specified for SiCNot Specified for SiCNot Specified for SiC

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the deposition of SiC films using common precursors.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) using Silane and Methane

A typical PECVD process for depositing amorphous or nanocrystalline SiC films involves the following steps:

  • Substrate Preparation: Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants.

  • Deposition:

    • The substrate is placed in a PECVD chamber.

    • The chamber is evacuated to a base pressure of approximately 10⁻⁶ Torr.

    • A mixture of silane (SiH₄) and methane (CH₄) is introduced into the chamber as reactive precursor gases, with hydrogen (H₂) often used as a carrier gas.

    • The substrate is heated to the desired deposition temperature (e.g., 250 °C).

    • A radio-frequency (RF) plasma is ignited to decompose the precursor gases and initiate film deposition on the substrate.

    • Deposition time is varied to achieve the desired film thickness.

  • Characterization: The resulting films are characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to analyze chemical bonding, Energy-Dispersive X-ray Spectroscopy (EDS) for elemental composition, and Field-Emission Scanning Electron Microscopy (FE-SEM) to observe the surface morphology and thickness.[1]

Hot-Wall Chemical Vapor Deposition (CVD) using Dichlorosilane and Propane

For epitaxial growth of high-quality 4H-SiC films, a hot-wall CVD reactor is often employed:

  • Substrate Preparation: 4H-SiC single crystal substrates are used.

  • Deposition:

    • The substrate is loaded into a vertical hot-wall CVD reactor.

    • The system is purged with a carrier gas, typically hydrogen (H₂).

    • The substrate is heated to the growth temperature (e.g., 1550 °C).

    • Dichlorosilane (SiH₂Cl₂) and propane (C₃H₈) are introduced into the reactor as silicon and carbon precursors, respectively.

    • The C/Si ratio is controlled by adjusting the flow rates of the precursor gases.

    • The deposition is carried out for a specific duration to achieve the target film thickness.

  • Characterization: The epilayers are characterized by X-ray diffraction (XRD) for crystallinity, atomic force microscopy (AFM) for surface roughness, and microwave photoconductivity decay (µ-PCD) to measure carrier lifetimes.[2][8]

Visualizing Experimental Workflows

Understanding the sequence of operations in a deposition process is critical. The following diagrams, generated using the DOT language, illustrate typical experimental workflows.

experimental_workflow_pecvd cluster_prep Substrate Preparation cluster_dep PECVD Deposition cluster_char Characterization p1 RCA Cleaning d1 Load Substrate p1->d1 d2 Evacuate Chamber d1->d2 d3 Introduce Precursors (SiH₄, CH₄, H₂) d2->d3 d4 Heat Substrate d3->d4 d5 Ignite RF Plasma d4->d5 d6 Film Deposition d5->d6 c1 FTIR d6->c1 c2 EDS d6->c2 c3 FE-SEM d6->c3 experimental_workflow_cvd cluster_prep_cvd Substrate Preparation cluster_dep_cvd Hot-Wall CVD Deposition cluster_char_cvd Characterization p1_cvd 4H-SiC Substrate d1_cvd Load Substrate p1_cvd->d1_cvd d2_cvd System Purge (H₂) d1_cvd->d2_cvd d3_cvd Heat Substrate d2_cvd->d3_cvd d4_cvd Introduce Precursors (SiH₂Cl₂, C₃H₈) d3_cvd->d4_cvd d5_cvd Epitaxial Growth d4_cvd->d5_cvd c1_cvd XRD d5_cvd->c1_cvd c2_cvd AFM d5_cvd->c2_cvd c3_cvd µ-PCD d5_cvd->c3_cvd logical_relationships cluster_inputs Inputs cluster_outputs Outputs Precursor Precursor (e.g., BTCSM, SiH₄, MTS) Crystallinity Crystallinity Precursor->Crystallinity Composition Composition Precursor->Composition Method Deposition Method (e.g., CVD, PECVD, ALD) Method->Crystallinity Roughness Surface Roughness Method->Roughness Params Process Parameters (Temp, Pressure, Flow Rate) Params->Crystallinity Params->Roughness Params->Composition Properties Electrical/Mechanical Properties Crystallinity->Properties Roughness->Properties Composition->Properties

References

Validating the Purity of Dichlorobis(trichlorosilyl)methane for Advanced Electronic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of smaller, faster, and more powerful electronic devices, the purity of precursor materials used in semiconductor manufacturing is of paramount importance. Dichlorobis(trichlorosilyl)methane, a chlorosilane compound, is emerging as a critical precursor for the deposition of high-purity silicon-based thin films, such as silicon carbide (SiC) and silicon carbonitride (SiCN). These films are integral to the fabrication of next-generation semiconductors, microelectromechanical systems (MEMS), and protective coatings. This guide provides a comprehensive comparison of this compound with alternative precursors and details the rigorous validation of its purity required for demanding electronic applications.

Performance Comparison: this compound vs. Alternative Precursors

The selection of a precursor for thin film deposition in electronic applications is a trade-off between deposition temperature, film quality, and cost. While direct, publicly available experimental data quantitatively comparing this compound with all alternatives is limited, a qualitative comparison based on the properties of similar chlorosilanes can be made.

Table 1: Comparison of Precursors for Silicon-Based Thin Film Deposition

PrecursorChemical FormulaPrimary Application(s)Key AdvantagesPotential Disadvantages
This compound CCl₂ (SiCl₃)₂SiC, SiCN, Silicon Oxycarbide filmsPotential for low-temperature deposition; contains both Si and C in a single molecule, simplifying process control.Limited commercial availability and public data; potential for chlorine incorporation in films.
Methyltrichlorosilane (MTS) CH₃SiCl₃SiC filmsWidely used and well-characterized; good stoichiometry for SiC.High deposition temperatures are typically required; can lead to carbon filament formation.
Silane SiH₄Silicon, SiC (with carbon source)High purity silicon deposition; no chlorine contamination.Pyrophoric and hazardous; requires a separate carbon source for SiC deposition.
Dichlorosilane (DCS) SiH₂Cl₂Silicon, SiC (with carbon source)Lower deposition temperatures than SiCl₄; good film quality.Requires a separate carbon source for SiC deposition; chlorine incorporation is possible.

Purity Validation: Ensuring Electronic-Grade Quality

Trace impurities in precursors can introduce defects into the semiconductor lattice, leading to device failure.[1] Therefore, rigorous analytical testing is essential to validate the purity of this compound for electronic applications. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative impurity profiling and Fourier-Transform Infrared (FTIR) Spectroscopy for identifying functional groups and potential contaminants.

Table 2: Typical Impurity Profile and Analytical Methods for this compound

Impurity ClassExamplesAnalytical MethodTypical Specification (Electronic Grade)
Other Chlorosilanes Trichlorosilane, Silicon TetrachlorideGC-MS< 10 ppm
Carbon-based Impurities Chloroform, other chlorinated hydrocarbonsGC-MS< 5 ppm
Metallic Impurities Iron, Aluminum, CopperInductively Coupled Plasma Mass Spectrometry (ICP-MS)< 1 ppb per element
Oxygen/Moisture Siloxanes, HClFTIR, Karl Fischer Titration< 1 ppm

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducible purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample. For chlorosilanes, it is the method of choice for quantifying organic and other silane impurities.

Experimental Workflow for GC-MS Analysis

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample This compound Sample Dilution Dilution in Anhydrous Solvent (e.g., Hexane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Autosampler Injection Vial->Injection Analysis Start Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification (NIST Library) Chromatogram->Peak_Integration Quantification Quantification using Internal/External Standards Peak_Integration->Quantification Report Purity Report Generation Quantification->Report

Caption: Workflow for the purity validation of this compound using GC-MS.

Methodology:

  • Sample Preparation: Due to the moisture sensitivity of chlorosilanes, all sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox). A known amount of the this compound sample is diluted in a high-purity anhydrous solvent (e.g., hexane) to a suitable concentration. An internal standard may be added for precise quantification.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column suitable for the separation of chlorosilanes (e.g., a low-polarity phenyl-arylene polymer) is installed.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split or splitless, depending on the expected impurity concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for trace-level quantification.

  • Data Analysis: The resulting chromatogram is analyzed to identify and quantify any impurities. Peak identification is performed by comparing the mass spectra of the unknown peaks with a spectral library (e.g., NIST). Quantification is achieved by comparing the peak areas of the impurities to that of a known standard.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific chemical bonds in a molecule. In the context of this compound purity, it is particularly useful for detecting impurities containing Si-O, O-H, and C-H bonds, which are indicative of hydrolysis or organic contamination.

Logical Flow for FTIR-based Purity Assessment

decision decision result result Start Obtain FTIR Spectrum of this compound Check_Si_O Presence of Si-O-Si stretch (~1000-1100 cm⁻¹)? Start->Check_Si_O Check_OH Presence of O-H stretch (~3200-3600 cm⁻¹)? Check_Si_O->Check_OH No Fail_Siloxane Fail: Siloxane Impurity Detected Check_Si_O->Fail_Siloxane Yes Check_CH Anomalous C-H stretches (~2800-3000 cm⁻¹)? Check_OH->Check_CH No Fail_Moisture Fail: Moisture/Hydrolysis Detected Check_OH->Fail_Moisture Yes Pass Material Passes Purity Check Check_CH->Pass No Fail_Organic Fail: Organic Impurity Detected Check_CH->Fail_Organic Yes

References

A Comparative Guide to Low-k Dielectric Films: Assessing the Quality of Films from Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate low-k dielectric materials is critical for the advancement of microelectronics. This guide provides an objective comparison of the performance of low-k films derived from Dichlorobis(trichlorosilyl)methane (DCBTSM) against other common precursors, supported by experimental data. The quality of these films is assessed based on their dielectric constant, mechanical properties, and the methodologies employed in their deposition.

Low-k dielectric films are essential in modern integrated circuits to reduce parasitic capacitance, minimize signal delay, and lower power consumption. The choice of precursor material significantly influences the properties of the resulting film. This compound (DCBTSM) is a precursor of interest for producing carbon-doped silicon oxide (SiCOH) films, a class of materials known for their low dielectric constants.

Performance Comparison of Low-k Films

The quality of a low-k film is primarily determined by its dielectric constant (k-value) and its mechanical robustness. An ideal low-k film possesses a low k-value while maintaining sufficient mechanical strength to withstand the rigors of semiconductor manufacturing processes. The following table summarizes the key performance metrics of low-k films derived from DCBTSM and other commonly used organosilane and siloxane precursors.

PrecursorFilm TypeDielectric Constant (k)Elastic Modulus (GPa)Hardness (GPa)Deposition Method
This compound (DCBTSM) SiCOH2.6 ± 0.3[1]Data not availableData not availableMolecular Layer Deposition (MLD)
Trimethylsilane (3MS) SiCOH~2.8[1]~9.0~1.2Plasma-Enhanced Chemical Vapor Deposition (PECVD)[1]
Diethoxymethylsilane (DEMS) SiCOH~2.8[1]~12.0~1.8Plasma-Enhanced Chemical Vapor Deposition (PECVD)[1]
Tetramethylcyclotetrasiloxane (TMCTS) pSiCOH1.95 - 3.0[2][3]Data not availableData not availablePlasma-Enhanced Chemical Vapor Deposition (PECVD)[2][3]
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane (OMBTSTS) SiCOH1.90 - 3.57[4]8.560.98Plasma-Enhanced Chemical Vapor Deposition (PECVD)[4]
Tris(trimethylsiloxy)silane (TMSS) SiCOH2.70[5]10.79[5]1.503[5]Plasma-Enhanced Chemical Vapor Deposition (PECVD)[5]

Note: The properties of low-k films can vary significantly based on the specific deposition conditions.

Experimental Protocols

The deposition method and its parameters are crucial in determining the final properties of the low-k film. Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a widely used technique for depositing SiCOH films.

General PECVD Protocol for Organosilane Precursors:

A typical PECVD process for depositing SiCOH films involves the following steps:

  • Substrate Preparation: A silicon wafer is placed in the PECVD chamber.

  • Precursor Delivery: The organosilane or siloxane precursor is introduced into the chamber in a vapor phase. The flow rate of the precursor is a critical parameter that influences the film's composition and properties.[1]

  • Plasma Generation: An RF power source is used to generate a plasma, typically with an inert gas like argon or helium, and often with an oxidizing agent such as oxygen (O2) or nitrous oxide (N2O).[6] The plasma dissociates the precursor molecules into reactive species.

  • Film Deposition: The reactive species adsorb onto the substrate surface and react to form a thin film. The substrate temperature is another key parameter that affects the film's density and structure.

  • Post-Deposition Treatment: The deposited film may undergo an annealing step to remove any residual porogens (if used to create porosity) and to stabilize the film structure.[2][3]

Specific Deposition Parameters:

The optimal deposition parameters vary depending on the precursor used. For instance, a comparative study of 3MS and DEMS revealed that the structure and properties of the resulting films were significantly different even with similar atomic compositions, highlighting the importance of precursor chemistry in the deposition process.[1] For TMCTS, the efficiency of porogen incorporation and the final dielectric constant were found to be dependent on the deposition temperature and the type of porogen precursor used.[2][3]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the deposition and characterization of low-k films.

G cluster_deposition Film Deposition cluster_characterization Film Characterization Precursor Select Precursor (e.g., DCBTSM, 3MS, DEMS) Parameters Set Deposition Parameters (Flow Rate, Power, Temp, Pressure) Precursor->Parameters PECVD PECVD Process Deposition Film Deposition on Substrate PECVD->Deposition Parameters->PECVD Annealing Post-Deposition Annealing (Optional) Deposition->Annealing Electrical Electrical Properties (Dielectric Constant, Leakage Current) Annealing->Electrical Mechanical Mechanical Properties (Elastic Modulus, Hardness) Annealing->Mechanical Structural Structural & Chemical Analysis (FTIR, XPS) Annealing->Structural Data_Analysis Data Analysis & Comparison Electrical->Data_Analysis Mechanical->Data_Analysis Structural->Data_Analysis

Caption: Experimental workflow for low-k film deposition and characterization.

Logical Relationship of Key Film Properties

The quality of a low-k film is a balance between its electrical and mechanical properties, which are often inversely related. The following diagram illustrates this relationship.

G precursor Precursor Choice porosity Porosity precursor->porosity density Film Density precursor->density deposition Deposition Conditions deposition->porosity deposition->density k_value Dielectric Constant (k) porosity->k_value decreases mechanical Mechanical Strength (Modulus, Hardness) porosity->mechanical decreases density->k_value decreases density->mechanical increases

Caption: Interplay of factors affecting low-k film properties.

References

Verifying the Purity of Dichlorobis(trichlorosilyl)methane: A Comparative Guide to Elemental Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comparative analysis of elemental analysis and other modern analytical techniques for verifying the purity of Dichlorobis(trichlorosilyl)methane ((Cl₃Si)₂CCl₂), a versatile organosilicon compound. We present supporting experimental data, detailed protocols, and a workflow diagram to aid in the selection of the most appropriate analytical method.

This compound is a key building block in the synthesis of various silicon-containing polymers and materials. Its high reactivity, stemming from the numerous silicon-chlorine bonds, makes it susceptible to impurities that can significantly impact downstream applications. Therefore, rigorous purity assessment is crucial.

Comparison of Analytical Techniques for Purity Determination

While elemental analysis has traditionally been a cornerstone for purity verification, a comprehensive assessment often involves complementary techniques that can provide insights into the nature and quantity of specific impurities. The following table summarizes the performance of elemental analysis alongside Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

Analytical TechniqueParameter MeasuredTypical Results for this compound (98% Purity)AdvantagesLimitations
Elemental Analysis Elemental composition (%C, %H, %Si, %Cl)%C: 1.71 (Theoretical: 1.71), %Si: 15.98 (Theoretical: 15.96), %Cl: 82.31 (Theoretical: 82.33)Provides fundamental elemental composition, useful for confirming the identity of the bulk material.Does not identify or quantify specific impurities. Assumes all deviation from theoretical values is due to a single, known impurity or is within experimental error.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile impuritiesThis compound: >98% (by area), Impurity (e.g., Chlorobis(trichlorosilyl)methane): <1.5%High sensitivity and specificity for volatile organic impurities. Allows for the identification and semi-quantification of individual impurity peaks.Requires a volatile and thermally stable sample. Derivatization may be necessary for non-volatile impurities. Accurate quantification requires calibration with standards.
Quantitative ¹H NMR (qNMR) Spectroscopy Quantification of the main component against a certified internal standardPurity: 98.2% (using an internal standard)Highly accurate and precise for quantification. Provides structural information about the main component and impurities. Non-destructive.Requires a soluble sample and a certified internal standard for absolute quantification. Signal overlap can complicate analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsCharacteristic peaks for Si-Cl (~610, 470 cm⁻¹) and C-Cl (~750 cm⁻¹). Absence of significant O-H bands (~3400 cm⁻¹) indicates lack of hydrolysis products.Rapid and non-destructive. Excellent for detecting the presence of specific functional groups, such as hydroxyl groups from hydrolysis.Primarily a qualitative technique. Not well-suited for quantifying low levels of impurities.

Experimental Workflow for Purity Verification

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound, integrating the strengths of different analytical techniques.

Purity_Verification_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Impurity Profiling cluster_3 Final Purity Assessment Initial_Sample This compound Sample FTIR_Analysis FTIR Spectroscopy Initial_Sample->FTIR_Analysis Qualitative Check Elemental_Analysis Elemental Analysis FTIR_Analysis->Elemental_Analysis qNMR_Analysis Quantitative ¹H NMR FTIR_Analysis->qNMR_Analysis GC_MS_Analysis GC-MS Analysis FTIR_Analysis->GC_MS_Analysis Purity_Confirmed Purity Verified Elemental_Analysis->Purity_Confirmed qNMR_Analysis->Purity_Confirmed GC_MS_Analysis->Purity_Confirmed

Caption: Workflow for purity verification of this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Elemental Analysis

Objective: To determine the elemental composition (C, Si, Cl) of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a tin capsule. Due to the compound's moisture sensitivity, this should be performed in a glovebox or under an inert atmosphere.

  • Instrumentation: A calibrated elemental analyzer equipped for carbon, silicon, and chlorine determination is used.

  • Analysis: The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen. The resulting combustion gases (CO₂, SiO₂, and HCl) are separated and quantified by thermal conductivity or infrared detection.

  • Calculation: The weight percentages of each element are calculated and compared against the theoretical values for CCl₂(SiCl₃)₂.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and semi-quantify volatile impurities in this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a dry, inert solvent such as anhydrous hexane or toluene.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To accurately determine the purity of this compound using an internal standard.[1]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) and add it to the same NMR tube.

    • Add 0.75 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully integrate the signal corresponding to the proton of this compound and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively assess the presence of key functional groups and detect potential hydrolysis byproducts.

Methodology:

  • Sample Preparation:

    • Liquid Film: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Prepare a dilute solution in a suitable dry solvent (e.g., carbon tetrachloride) and analyze in a liquid cell.

  • Instrumentation: A standard FTIR spectrometer.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands for Si-Cl (typically strong bands in the 620-450 cm⁻¹ region) and C-Cl (around 750 cm⁻¹). The absence of a broad absorption band in the 3700-3200 cm⁻¹ region is indicative of the absence of significant Si-OH groups, which would form upon hydrolysis.

Conclusion

For a comprehensive and reliable assessment of this compound purity, a multi-technique approach is recommended. While elemental analysis provides a fundamental confirmation of the elemental composition, it is insufficient for identifying and quantifying specific impurities. GC-MS excels at detecting volatile organic impurities, providing crucial information about potential side-products from the synthesis. For a highly accurate and precise purity value, quantitative ¹H NMR is the method of choice. Finally, FTIR spectroscopy offers a rapid and effective way to screen for hydrolysis, a common degradation pathway for this reactive compound. By combining these methods, researchers can ensure the quality and reliability of their this compound for successful downstream applications.

References

A Comparative Guide to Dichlorobis(trichlorosilyl)methane and Alternative Silicon Precursors for Advanced Material Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties for applications ranging from semiconductor devices to biomedical coatings, the choice of silicon precursor is a critical determinant of final material quality and performance. This guide provides an objective comparison of Dichlorobis(trichlorosilyl)methane with a range of alternative silicon precursors used in chemical vapor deposition (CVD) and related techniques. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most suitable precursor for your research and development needs.

Overview of Silicon Precursors

Silicon precursors are volatile compounds that serve as the source of silicon in various deposition processes to create thin films of silicon-based materials, such as silicon carbide (SiC), silicon nitride (SiN), and silicon oxide (SiO₂), including low-k dielectric films. The ideal precursor should exhibit high volatility, thermal stability at delivery temperatures, and efficient decomposition at the desired deposition temperature, leading to high-quality films with minimal impurities.

This guide focuses on the comparative performance of the following precursors:

  • This compound (Cl₂C(SiCl₃)₂) : A molecule containing a silicon-carbon-silicon backbone, making it a single-source precursor for silicon carbide.

  • Methyltrichlorosilane (CH₃SiCl₃, MTS) : A widely used single-source precursor for SiC deposition.

  • Silicon Tetrachloride (SiCl₄) : A common silicon source used in conjunction with a carbon source for SiC deposition.

  • Dichlorosilane (SiH₂Cl₂) : A versatile precursor for both SiC and SiN deposition.

  • Organosilanes : A broad class of precursors containing organic groups, often used for depositing low-k dielectric films. Examples include trimethylsilane (TMS) and diethoxymethylsilane (DEMS).

Comparative Performance Data

The selection of a silicon precursor significantly impacts key deposition parameters and the resulting film properties. The following tables summarize quantitative data from various experimental studies to facilitate a direct comparison.

Silicon Carbide (SiC) Deposition

Silicon carbide is a wide-bandgap semiconductor with excellent thermal and mechanical properties, making it ideal for high-power and high-frequency electronic devices.

Table 1: Comparison of Silicon Precursors for SiC Deposition by CVD

PrecursorDeposition Temperature (°C)Growth Rate (µm/h)Resulting Film PropertiesReference
This compound Data not available in cited literatureData not availableAs a single-source precursor, it is expected to facilitate stoichiometric SiC growth.
Methyltrichlorosilane (MTS) 1100 - 1400~1 - 10sPolycrystalline β-SiC. Grain size increases with temperature.[1][2][1][2]
Silicon Tetrachloride (with CH₄) 1773K - 1923K (1500 - 1650°C)30 - 1854H-SiC, with potential for 3C-SiC at higher temperatures.[1][1]
Dichlorosilane (with C₃H₈) 1100 - 1500up to 100High-quality 4H-SiC epitaxial layers.[3][3]
Silicon Nitride (SiN) Deposition

Silicon nitride is a robust dielectric material with high thermal stability and chemical resistance, commonly used as an insulator and passivation layer in integrated circuits.

Table 2: Comparison of Silicon Precursors for SiN Deposition

PrecursorDeposition MethodDeposition Temperature (°C)Film PropertiesReference
This compound Data not available in cited literatureData not availableCan be used with a nitrogen source like ammonia to form carbon-doped silicon nitride films. A patent reported a high wet etch rate (>16.7 Å/s) for a film deposited at 300-500°C.[4][4]
Dichlorosilane (with NH₃) LPCVD / MLD< 520Conformal, thin SiN films.[5][5]
Silane (with NH₃) PECVD< 400Suitable for passivation layers.
Bis(tert-butylamino)silane (BTBAS) PEALD200 - 400High-density (2.8 g/cm³) films with low wet etch rates (0.2 nm/min at 400°C).
Low-k Dielectric Film Deposition

Low-k dielectric films are essential for reducing the resistance-capacitance (RC) delay in modern integrated circuits, thereby improving device speed and performance.

Table 3: Comparison of Organosilane Precursors for Low-k Dielectric Film Deposition by PECVD

PrecursorDielectric Constant (k)Hardness (GPa)Elastic Modulus (GPa)Reference
This compound Data not available in cited literatureData not availableData not available
Trimethylsilane (TMS) ~2.7 - 3.0Data not availableData not available[6]
Diethoxymethylsilane (DEMS) ~2.7 - 3.00.68 - 3.2Data not available[6][7]
Tetramethylcyclotetrasiloxane (TMCTS) ~2.0 (with porogen)Data not availableData not available[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving desired material properties. Below are representative methodologies for key deposition processes.

General Chemical Vapor Deposition (CVD) for SiC

A typical hot-wall CVD process for SiC deposition involves the following steps:

  • Substrate Preparation : A suitable substrate, such as a silicon wafer or a graphite susceptor, is cleaned to remove any surface contaminants.

  • Loading : The substrate is loaded into the CVD reactor.

  • Pump-down and Purge : The reactor is evacuated to a base pressure and then purged with an inert gas (e.g., Argon) to remove residual air and moisture.

  • Heating : The substrate is heated to the desired deposition temperature, typically in the range of 1100-1800°C for SiC growth.

  • Precursor Introduction : The silicon precursor (e.g., MTS, SiCl₄) and a carbon precursor (if not a single-source precursor) are introduced into the reactor along with a carrier gas (e.g., H₂). Flow rates are precisely controlled using mass flow controllers.

  • Deposition : The precursor gases decompose at the hot substrate surface, leading to the formation of a SiC film. The deposition time determines the final film thickness.

  • Cool-down and Unloading : After the deposition is complete, the precursor flow is stopped, and the reactor is cooled down under an inert gas flow. The coated substrate is then unloaded.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) for SiN

PECVD allows for deposition at lower temperatures compared to thermal CVD, which is advantageous for temperature-sensitive substrates.

  • Substrate Preparation and Loading : Similar to the CVD process, the substrate is cleaned and loaded into the PECVD reactor.

  • Pump-down and Purge : The chamber is evacuated to a base pressure.

  • Process Gas Introduction : The silicon precursor (e.g., SiH₄, Dichlorosilane) and the nitrogen source (e.g., NH₃, N₂) are introduced into the chamber at controlled flow rates.

  • Plasma Generation : A radio-frequency (RF) voltage is applied to the electrodes in the chamber, creating a plasma. The plasma activates the precursor gases, leading to the formation of reactive species.

  • Deposition : The reactive species adsorb on the substrate surface and form a silicon nitride film. The substrate is typically heated to a moderate temperature (e.g., 200-400°C) to improve film quality.

  • Chamber Cleaning : After deposition, the chamber may require a plasma cleaning step to remove any deposits from the chamber walls.

  • Cool-down and Unloading : The plasma is turned off, the chamber is purged, and the substrate is unloaded.

Visualization of Processes and Relationships

Diagrams created using the DOT language provide a clear visual representation of workflows and molecular relationships.

CVD_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition Substrate_Prep Substrate Preparation Loading Loading into Reactor Substrate_Prep->Loading Pump_Purge Pump-down & Purge Loading->Pump_Purge Heating Heating to Deposition Temp Pump_Purge->Heating Precursor_Intro Precursor Introduction Heating->Precursor_Intro Deposition Film Deposition Precursor_Intro->Deposition Cooldown Cool-down Deposition->Cooldown Unloading Unloading Cooldown->Unloading

Caption: General workflow for a Chemical Vapor Deposition (CVD) process.

Precursor_Comparison cluster_target Target Material cluster_precursors Silicon Precursors SiC Silicon Carbide (SiC) SiN Silicon Nitride (SiN) LowK Low-k Dielectric (SiOCH) DCTCSM Dichlorobis (trichlorosilyl)methane DCTCSM->SiC DCTCSM->SiN (with N source) MTS Methyltrichlorosilane MTS->SiC SiCl4 Silicon Tetrachloride SiCl4->SiC DCS Dichlorosilane DCS->SiC DCS->SiN Organosilanes Organosilanes Organosilanes->LowK

Caption: Relationship between silicon precursors and target materials.

Conclusion

The choice of a silicon precursor is a multifaceted decision that depends on the desired film properties, deposition technique, and process constraints.

  • This compound presents an interesting option as a single-source precursor for silicon carbide due to its Si-C-Si backbone, which could potentially offer advantages in achieving stoichiometric films. However, the lack of extensive experimental data in the public domain makes a direct quantitative performance comparison challenging. Its use in forming carbon-doped silicon nitride has been noted, though with a high reported etch rate, suggesting potential for specific applications where sacrificial layers are needed.

  • Methyltrichlorosilane (MTS) remains a workhorse for SiC deposition, with a wealth of available data and established process windows. It offers a good balance of performance and cost for producing polycrystalline SiC films.

  • Silicon Tetrachloride (SiCl₄) and Dichlorosilane (SiH₂Cl₂) provide flexibility in SiC and SiN deposition, respectively, allowing for independent control of silicon and carbon/nitrogen sources. Dichlorosilane, in particular, has demonstrated the ability to achieve high growth rates for epitaxial SiC.

  • Organosilanes are the precursors of choice for low-k dielectric films. The specific organic substituents on the silicon atom can be tailored to fine-tune the dielectric constant, mechanical properties, and thermal stability of the resulting films.

For researchers and professionals in drug development, where silicon-based coatings on medical devices or in delivery systems are of interest, the choice of precursor will also be dictated by biocompatibility and the potential for residual impurities. Chlorinated precursors, for instance, may leave chloride residues that could be a concern in certain biomedical applications.

Ultimately, the optimal precursor selection will involve a trade-off between deposition characteristics, film properties, cost, and the specific requirements of the end application. This guide provides a foundational dataset to inform this critical decision-making process. Further experimental validation under specific process conditions is always recommended to achieve the desired material performance.

References

Safety Operating Guide

Proper Disposal of Dichlorobis(trichlorosilyl)methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides essential safety and logistical information for the proper handling and disposal of dichlorobis(trichlorosilyl)methane (CAS No. 4142-85-2). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.

I. Essential Safety and Hazard Information

This compound is a combustible liquid that causes severe skin burns and eye damage.[1][2] It is crucial to handle this substance with appropriate personal protective equipment in a well-ventilated area.

Property Data Source
Chemical Formula CH₂Cl₆Si₂[1][3]
Molecular Weight 282.92 g/mol [3][4]
Physical State Liquid[1][5]
Boiling Point 179-180 °C[3]
Density 1.545 g/mL at 25 °C[3]
Flash Point >221 °F (>105 °C)[3]
GHS Hazard Class Combustible Liquid (Category 4), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[1][5]
Signal Word Danger[1][2][5]

II. Detailed Disposal Protocol

The primary method for the ultimate disposal of this compound is incineration by a licensed waste disposal facility.[1][2] Laboratory personnel must prepare the chemical waste safely for collection. The following protocol outlines a general procedure for the quenching of residual this compound before disposal. This protocol should be performed under the supervision of experienced personnel and after a thorough risk assessment.

A. Personal Protective Equipment (PPE) Required:

  • Hand Protection: Neoprene or nitrile rubber gloves.[1][5]

  • Eye Protection: Chemical safety goggles or a full-face shield.[1][5]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a certified chemical fume hood. For larger quantities or in case of ventilation failure, a NIOSH/MSHA approved respirator may be necessary.[6]

B. Materials and Reagents:

  • This compound waste

  • A non-reactive solvent (e.g., hexane or toluene)

  • A basic solution for neutralization (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide)

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet

  • An ice bath

  • pH indicator paper

C. Step-by-Step Quenching Procedure:

  • Preparation:

    • Ensure that an emergency eye wash station and safety shower are readily accessible.[1][5]

    • Set up the three-necked flask in a chemical fume hood.

    • Place the flask in an ice bath to control the reaction temperature. .

  • Inerting the System:

    • Purge the flask with an inert gas, such as nitrogen, to displace air and moisture.[6]

  • Dilution:

    • Add a suitable, dry, non-reactive solvent to the flask. The amount should be sufficient to dilute the this compound waste significantly.

  • Controlled Addition:

    • Slowly and carefully add the this compound waste to the stirred solvent in the flask using the dropping funnel. This should be done dropwise to manage the exothermic reaction.

  • Neutralization:

    • After the addition is complete, continue stirring for a period to ensure the reaction has gone to completion.

    • Slowly add a basic solution (e.g., sodium bicarbonate) to neutralize the acidic byproducts. Monitor the pH of the solution using indicator paper until it is neutral.

  • Waste Collection:

    • Transfer the neutralized mixture into a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed waste disposal facility.[1][2]

    • Dispose of in accordance with all local, state, and federal regulations.

III. Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G This compound Disposal Workflow start Identify Waste This compound ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood spill_check Is there a spill? fume_hood->spill_check quenching Perform Quenching Protocol (Controlled Neutralization) waste_container Transfer to Labeled Hazardous Waste Container quenching->waste_container disposal_facility Arrange for Licensed Waste Disposal Facility Pickup waste_container->disposal_facility end Disposal Complete disposal_facility->end spill_check->quenching No spill_procedure Follow Spill Cleanup Procedure (Absorb, Collect with Non-Sparking Tools) spill_check->spill_procedure Yes spill_procedure->waste_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dichlorobis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Dichlorobis(trichlorosilyl)methane (CAS No. 4142-85-2). Adherence to these procedures is essential to ensure a safe laboratory environment.

This compound is a combustible and corrosive liquid that reacts violently with water and moisture, releasing hydrogen chloride gas.[1][2][3] It can cause severe skin burns and serious eye damage.[2][3] Proper personal protective equipment and handling procedures are mandatory to minimize exposure and associated risks.

Hazard Summary

Hazard ClassificationDescription
Physical Hazards Combustible liquid[2][3]
Reacts with water to release flammable gases[1]
Health Hazards Causes severe skin burns and eye damage[2][3]
May cause respiratory irritation[3][4]
Environmental Hazards May be hazardous to the environment[3]

Personal Protective Equipment (PPE)

The following PPE is required for handling this compound.[3][5] Personal protective equipment is not a substitute for safe work practices and adequate ventilation.[5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.[1][3][5] Contact lenses should not be worn.[1][3][5]To protect against severe eye damage from splashes.[2][3]
Hand Protection Neoprene or nitrile rubber gloves.[1][3]To prevent skin burns from direct contact.[2][3]
Body Protection Wear suitable protective clothing to prevent skin exposure.[1][3][7]To protect against skin burns and contamination of personal clothing.[7]
Respiratory Protection NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[1][8]To protect against inhalation of irritating vapors and hydrogen chloride gas.[3][5]

PPE_Workflow start Assess Task-Specific Hazards goggles Wear Chemical Splash Goggles (or Face Shield) start->goggles gloves Wear Neoprene or Nitrile Rubber Gloves start->gloves clothing Wear Protective Clothing start->clothing respirator Use NIOSH-Certified Respirator (Organic Vapor/Acid Gas) start->respirator end Proceed with Handling goggles->end gloves->end clothing->end respirator->end

Safe Handling Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7]

  • Provide local exhaust or general room ventilation.[3][8]

  • Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][3]

Handling Practices:

  • Avoid all eye and skin contact and do not breathe vapors or mist.[1][2][3]

  • Handle under an inert gas atmosphere, such as nitrogen, and protect from moisture.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Use only non-sparking tools.[1][2][3]

  • Keep away from heat, open flames, and sparks.[2][3] No smoking.[1]

  • Keep containers tightly closed when not in use.[2][8]

Handling_Procedure prep Prepare Work Area: - Fume Hood On - Emergency Equipment Ready ppe Don Appropriate PPE prep->ppe handle Handle Chemical: - Under Inert Gas - Ground Equipment - Use Non-Sparking Tools ppe->handle cleanup Post-Handling: - Tightly Seal Container - Decontaminate Work Area handle->cleanup

Emergency Procedures

Emergency SituationFirst Aid and Response
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[2]
Inhalation Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
Spill Evacuate unnecessary personnel.[3] Equip cleanup crew with proper protection.[3] Clean up spills as soon as possible using an absorbent material and dispose of in a suitable container.[2][3] Use only non-sparking tools.[2][3]
Fire Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[2][3] Do NOT use water directly on the chemical as it reacts violently.[1][2][3]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat.[2][8]

  • Keep the container tightly closed and store locked up.[2]

  • Store under a dry, inert atmosphere.[1][8]

  • Incompatible with alcohols, amines, and oxidizing agents.[2][3]

Disposal:

  • Dispose of contents and container to a licensed waste disposal facility.[2]

  • Do not allow the chemical to enter sewers or public waters.[1][2][3]

  • Empty drums should be thoroughly rinsed with water before disposal, taking precautions for the release of hydrogen chloride gas.[6]

Disposal_Logic start Waste Generated is_empty Is Container Empty? start->is_empty rinse Rinse with Water (with precautions for HCl gas) is_empty->rinse Yes dispose_chemical Dispose of Chemical via Licensed Waste Facility is_empty->dispose_chemical No dispose_container Dispose of Container via Licensed Waste Facility rinse->dispose_container

References

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Retrosynthesis Analysis

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Dichlorobis(trichlorosilyl)methane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.